molecular formula C23H22Cl2FN5O3 B2468232 TAS-119 CAS No. 1453099-83-6

TAS-119

Cat. No.: B2468232
CAS No.: 1453099-83-6
M. Wt: 506.4 g/mol
InChI Key: PLAVWQHGBMTMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAS-119 is a useful research compound. Its molecular formula is C23H22Cl2FN5O3 and its molecular weight is 506.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3-dichlorobenzoyl)-4-[[5-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2FN5O3/c1-13-11-18(30-29-13)28-20-17(26)6-5-14(27-20)12-23(22(33)34)7-9-31(10-8-23)21(32)15-3-2-4-16(24)19(15)25/h2-6,11H,7-10,12H2,1H3,(H,33,34)(H2,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAVWQHGBMTMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=C(C=CC(=N2)CC3(CCN(CC3)C(=O)C4=C(C(=CC=C4)Cl)Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453099-83-6
Record name TAS-119
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453099836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAS-119
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A57J83J27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

TAS-119: A Dual Inhibitor of Aurora A and TRK Kinases - A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Core Mechanism of Action

TAS-119 is an orally active, potent, and selective small-molecule inhibitor of Aurora A kinase.[1][2] Aurora A is a serine/threonine kinase that plays a crucial role in the regulation of cell division, including mitotic spindle assembly and cell cycle progression.[3] Overexpression of Aurora A is observed in various human cancers and is associated with resistance to taxane-based chemotherapy.[4] this compound exhibits high selectivity for Aurora A, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][2] Its inhibitory activity against Aurora B is significantly lower.[1][2] By inhibiting Aurora A, this compound disrupts mitotic progression, leading to an accumulation of cells in mitosis and subsequent apoptosis.[1][5] This is evidenced by an increase in the phosphorylation of histone H3 (pHH3), a pharmacodynamic biomarker of Aurora A inhibition.[2][4]

Interestingly, this compound also demonstrates potent inhibitory activity against the tropomyosin receptor kinase (TRK) family, including TRKA, TRKB, and TRKC, at concentrations similar to its Aurora A inhibition.[1][5] TRK fusions are oncogenic drivers in a variety of tumor types.[6] The dual inhibition of both Aurora A and TRK signaling pathways suggests that this compound may have therapeutic potential in cancers with deregulated activation of these pathways.[1][5]

Furthermore, preclinical studies have shown that this compound is particularly effective in cancer cell lines with amplification of the MYC family of oncogenes and mutations in CTNNB1 (the gene encoding β-catenin).[1][5] The mechanism is thought to involve the induction of N-Myc degradation and the inhibition of its downstream transcriptional targets in MYCN-amplified neuroblastoma cell lines.[1][5]

The primary mechanism of action of this compound is the inhibition of Aurora A kinase, leading to mitotic arrest. Additionally, its potent inhibition of TRK kinases and its activity in cancers with MYC and β-catenin pathway alterations contribute to its overall antitumor efficacy.

Signaling Pathways and Experimental Workflow

TAS_119_Mechanism_of_Action This compound Mechanism of Action AURKA Aurora A Kinase Mitosis Mitotic Progression (Spindle Assembly) AURKA->Mitosis CellCycle Cell Cycle Progression Mitosis->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis TRK TRK A/B/C Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) TRK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation TumorInhibition Tumor Growth Inhibition Proliferation->TumorInhibition MYC MYC Amplification TumorGrowth Tumor Growth MYC->TumorGrowth BetaCatenin β-catenin Mutation BetaCatenin->TumorGrowth TumorGrowth->TumorInhibition TAS119 This compound TAS119->AURKA TAS119->TRK TAS119->MYC Induces Degradation

Caption: this compound inhibits Aurora A, TRK, and MYC pathways, leading to apoptosis and tumor growth inhibition.

Preclinical_Workflow Preclinical Evaluation Workflow for this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies KinaseAssay Kinase Inhibition Assays (IC50 Determination) CellLines Selection of Cancer Cell Lines (e.g., MYC amplified, taxane-resistant) Xenograft Establishment of Xenograft Models (e.g., HeLa-luc, NCI-H460) KinaseAssay->Xenograft Lead Compound GrowthAssay Cell Growth Inhibition Assays (Monotherapy and Combination) CellLines->GrowthAssay WesternBlot Western Blot for Biomarkers (e.g., pHH3, Aurora A) GrowthAssay->WesternBlot Dosing This compound Administration (Oral, Single Agent & Combination) Xenograft->Dosing Efficacy Tumor Growth Inhibition Assessment Dosing->Efficacy Toxicity Evaluation of Tolerability (Body Weight, Side Effects) Dosing->Toxicity Phase1 Phase I Clinical Trial (Safety, MTD, PK/PD) Efficacy->Phase1 Clinical Candidate

Caption: Preclinical workflow for this compound from in vitro screening to in vivo efficacy and clinical development.

Quantitative Data Summary

In Vitro Inhibitory Activity of this compound
Target KinaseIC50 (nM)Reference
Aurora A1.0 - 1.04[1][2][4]
Aurora B95[1][2][4]
TRKA1.46[1][5]
TRKB1.53[1][5]
TRKC1.47[1][5]
In Vivo Antitumor Efficacy of this compound
Xenograft ModelTreatmentDosing and ScheduleOutcomeReference
HeLa-luc (nude rats)This compound5, 10, 30 mg/kg, oral, twice daily on day 1, once on day 2Induced phosphorylated histone H3 (pHH3) at all doses.[2]
HeLa-luc (nude rats)Paclitaxel + this compoundPaclitaxel: 10 mg/kg, single dose on day 1; this compound: 5, 10, 30 mg/kg/day on days 2-5This compound enhanced the antitumor efficacy of paclitaxel.[4]
NCI-H460 (nude mice)Paclitaxel/Docetaxel + this compound60 mg/kg this compoundEnhanced the antitumor efficacy of both paclitaxel and docetaxel.[4]
Human lung cancer with MYC amplification & CTNNB1 mutationThis compoundNot specifiedStrong antitumor activity at well-tolerated doses.[1][5]
Tumors with deregulated TRK pathwayThis compoundNot specifiedRobust growth inhibition.[1][5]
Summary of First-in-Human Phase I Clinical Trial (NCT02448589)
ParameterFindingReference
Patient Population Patients with advanced solid tumors.[3][7]
Dosing Schedule 70-300 mg BID, 4 days on/3 days off; every 3 out of 4 weeks or continuous weekly.[3][7]
Maximum Tolerated Dose (MTD) 250 mg BID.[3][7]
Recommended Phase 2 Dose (RP2D) 200 mg BID.[3][7]
Dose-Limiting Toxicities (DLTs) Fatigue, nausea, dry eyes, corneal epithelial microcysts.[3][7]
Most Frequent Treatment-Emergent Adverse Events Diarrhea, eye disorders, fatigue, decreased appetite.[3][7]
Pharmacodynamics Target inhibition was demonstrated.[3][7]
Antitumor Activity (Monotherapy) Stable disease in 37.8% of patients; no complete or partial responses.[3][7]

Experimental Protocols

Disclaimer: The following are summaries of experimental methodologies as described in the cited literature and are not intended as complete, detailed protocols.

In Vitro Cell Growth Inhibition Assays

To evaluate the antiproliferative effects of this compound, various human cancer cell lines, including those with taxane resistance, were utilized.[4][8] Cells were typically seeded in 96-well plates and treated with increasing concentrations of this compound, taxanes (paclitaxel, docetaxel, cabazitaxel), or a combination of both.[2] The duration of treatment varied, with some experiments involving sequential or simultaneous drug administration.[9] Cell viability was assessed after a defined incubation period (e.g., 24 to 72 hours) using standard methods such as the CellTiter-Glo Luminescent Cell Viability Assay.[9] The half-maximal growth inhibitory concentration (GI50) was then calculated.

Western Blot Analysis for Pharmacodynamic Markers

To confirm the mechanism of action of this compound, Western blotting was performed to detect changes in key proteins.[4] Cells were treated with this compound and/or paclitaxel for a specified time.[4] Following treatment, cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a membrane. The membranes were then probed with primary antibodies against proteins of interest, such as phosphorylated histone H3 (pHH3) and Aurora A, to assess mitotic arrest and target engagement, respectively.[4]

Animal Xenograft Models for In Vivo Efficacy

The in vivo antitumor activity of this compound was evaluated in various xenograft models.[4] For example, HeLa-luc or NCI-H460 human cancer cells were subcutaneously implanted into immunodeficient mice or rats.[2][4] Once tumors reached a palpable size, animals were randomized into treatment groups. This compound was administered orally at different doses and schedules, both as a single agent and in combination with intravenously administered taxanes.[2][4] Tumor volumes were measured regularly using calipers.[10] Efficacy was determined by comparing the tumor growth in treated groups to that in the vehicle-treated control group.[4] Tolerability was assessed by monitoring body weight changes and clinical signs of toxicity.[4][8]

References

TAS-119: A Selective Aurora A Kinase Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of TAS-119, a potent and selective small-molecule inhibitor of Aurora A kinase. This compound has demonstrated significant anti-tumor activity in preclinical models and has been evaluated in clinical trials, both as a monotherapy and in combination with other anticancer agents. This document details the mechanism of action, preclinical and clinical findings, and key experimental methodologies related to the investigation of this compound.

Core Mechanism of Action

This compound is an orally active inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Aurora A kinase is frequently overexpressed in various human cancers and its increased activity is associated with tumorigenesis and resistance to certain cancer therapies.[3] this compound exhibits a strong inhibitory effect on Aurora A kinase, leading to mitotic arrest and subsequent apoptosis in cancer cells.[4][5]

Kinase Selectivity

This compound demonstrates high selectivity for Aurora A kinase over other kinases, including Aurora B.[2][6] This selectivity is crucial for minimizing off-target effects and associated toxicities. The inhibitory activity of this compound against a panel of kinases is summarized in the table below.

Table 1: In Vitro Inhibitory Activity of this compound Against Various Kinases

Kinase TargetIC50 (nmol/L)Reference(s)
Aurora A1.0 - 1.04[4][5][6]
Aurora B95[2][6]
Aurora C36.5 (±6.2)[3]
TRKA1.46 (±0.16)[3][5]
TRKB1.53 (±0.12)[3][5]
TRKC1.47 (±0.04)[3][5]
RET25.8 (±1.5)[3]
ROS29.3 (±0.8)[3]

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

Signaling Pathways

Aurora A kinase plays a critical role in several signaling pathways that are central to cancer cell proliferation and survival. This compound exerts its anti-tumor effects by modulating these pathways.

Aurora A is a serine/threonine kinase that governs multiple mitotic events, including centrosome maturation and separation, spindle assembly, and mitotic entry.[7][8] Its activity is tightly regulated throughout the cell cycle. Overexpression of Aurora A can lead to genomic instability and aneuploidy, contributing to cancer development.[3]

Aurora_A_Signaling Aurora A Kinase Signaling Pathway cluster_G2_M G2/M Transition cluster_Mitosis Mitosis CyclinB_CDK1 Cyclin B/CDK1 G2_M_Entry Mitotic Entry CyclinB_CDK1->G2_M_Entry Centrosome_Maturation Centrosome Maturation Mitotic_Progression Proper Mitotic Progression Centrosome_Maturation->Mitotic_Progression Spindle_Assembly Spindle Assembly Spindle_Assembly->Mitotic_Progression Chromosome_Segregation Chromosome Segregation Chromosome_Segregation->Mitotic_Progression Aurora_A Aurora A Kinase Aurora_A->CyclinB_CDK1 Activates Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_A->Chromosome_Segregation TAS_119 This compound TAS_119->Aurora_A Inhibits

Aurora A Kinase Signaling Pathway

This compound has shown efficacy in tumors with deregulated activation of the Myc and β-catenin pathways.[4][5] Aurora A kinase can stabilize the N-Myc oncoprotein by preventing its degradation, a process that can be disrupted by certain Aurora A inhibitors.[7][9] this compound has been shown to induce N-Myc degradation.[4][5] Furthermore, there is crosstalk between the Aurora A and Wnt/β-catenin signaling pathways, where Aurora A can promote β-catenin activity.[8][10][11][12]

MYC_BetaCatenin_Regulation This compound Regulation of MYC and β-Catenin Pathways cluster_AuroraA Aurora A Kinase Activity cluster_MYC MYC Pathway cluster_BetaCatenin Wnt/β-Catenin Pathway Aurora_A Aurora A Kinase N_Myc N-Myc Aurora_A->N_Myc Stabilizes Beta_Catenin β-Catenin Aurora_A->Beta_Catenin Activates Tumor_Growth_MYC Tumor Growth N_Myc->Tumor_Growth_MYC N_Myc_Degradation N-Myc Degradation Tumor_Growth_BetaCatenin Tumor Growth Beta_Catenin->Tumor_Growth_BetaCatenin TAS_119 This compound TAS_119->Aurora_A Inhibits TAS_119->N_Myc Induces Degradation Cell_Viability_Assay_Workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Treat_Cells Treat with this compound (and/or combination agent) Seed_Cells->Treat_Cells Incubate Incubate for a specified duration Treat_Cells->Incubate Add_Reagent Add MTT or MTS reagent Incubate->Add_Reagent Incubate_Reagent Incubate to allow formazan formation Add_Reagent->Incubate_Reagent Solubilize Solubilize formazan (for MTT) Incubate_Reagent->Solubilize Measure_Absorbance Measure absorbance with a microplate reader Solubilize->Measure_Absorbance Analyze_Data Analyze data and calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Preclinical Profile of TAS-119: A Potent and Selective Aurora A Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

TAS-119 is an investigational, orally active, small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3][4] Overexpression of Aurora A is a common feature in various human cancers and is associated with tumorigenesis and resistance to taxane-based chemotherapy.[5] this compound has demonstrated potent and selective inhibition of Aurora A, leading to mitotic arrest and subsequent antitumor activity.[6][7] Furthermore, preclinical studies have revealed a synergistic effect when this compound is combined with taxanes, and have also identified its potential efficacy in tumors with specific genetic alterations, such as MYC amplification and CTNNB1 mutations.[7][8] This document provides a comprehensive overview of the preclinical findings for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

Core Mechanism of Action

This compound exerts its primary pharmacological effect through the potent and selective inhibition of Aurora A kinase.[6][7] This inhibition disrupts the normal mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway

The primary signaling pathway affected by this compound is the Aurora A kinase pathway, which plays a crucial role in centrosome maturation, spindle assembly, and mitotic entry. This compound's inhibition of Aurora A leads to a cascade of downstream effects, including the inhibition of MYC and β-catenin pathways in susceptible cancer models.[7] Additionally, this compound has been shown to inhibit Tropomyosin Receptor Kinase (TRK) family members.[7][8]

TAS119_Mechanism_of_Action cluster_upstream Upstream Regulation cluster_target Drug Target cluster_downstream Downstream Effects Cell Cycle Progression Cell Cycle Progression Aurora A Kinase Aurora A Kinase Cell Cycle Progression->Aurora A Kinase Activates Mitotic Arrest Mitotic Arrest Aurora A Kinase->Mitotic Arrest Regulates MYC Degradation MYC Degradation Aurora A Kinase->MYC Degradation Stabilizes MYC (Inhibition leads to degradation) Inhibition of β-Catenin Pathway Inhibition of β-Catenin Pathway Aurora A Kinase->Inhibition of β-Catenin Pathway Activates Wnt/β-catenin (Inhibition suppresses) Apoptosis Apoptosis Mitotic Arrest->Apoptosis Leads to TRK Pathway Inhibition TRK Pathway Inhibition This compound This compound This compound->Aurora A Kinase Inhibits This compound->TRK Pathway Inhibition Inhibits

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nmol/L)Selectivity vs. Aurora AReference
Aurora A 1.0 - 1.04-[1][6][7][9]
Aurora B 9595-fold[1][6][9]
Aurora C 36.535.1-fold[5]
TRKA 1.46N/A[7][8]
TRKB 1.53N/A[7][8]
TRKC 1.47N/A[7][8]
RET 25.8N/A[5]
ROS 29.3N/A[5]
Table 2: Enhancement of Taxane Activity by this compound In Vitro
Cell LineTaxaneFold of Change in IC50Reference
Multiple Human Cancer Cell LinesPaclitaxelEnhancement observed[1][2][3]
HeLaPaclitaxel, Docetaxel, CabazitaxelDose-dependent enhancement[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Cell Growth Inhibition Assay

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The following day, cells were treated with serial dilutions of this compound, taxanes, or a combination of both.

  • Incubation: Cells were incubated for a period of 72 hours.

  • Cell Viability Assessment: Cell viability was measured using a standard method such as the sulforhodamine B (SRB) assay or a commercially available kit (e.g., CellTiter-Glo).

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Cell_Growth_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Cell Seeding Cell Seeding Drug Addition Drug Addition Cell Seeding->Drug Addition Incubate 72h Incubate 72h Drug Addition->Incubate 72h Viability Assay Viability Assay Incubate 72h->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis IC50 Calculation IC50 Calculation Data Analysis->IC50 Calculation

Caption: Workflow for in vitro cell growth inhibition assay.

Western Blot Analysis for Phosphorylated Histone H3 (pHH3)

Objective: To assess the pharmacodynamic effect of this compound by measuring the induction of pHH3, a marker of mitotic arrest.

Methodology:

  • Cell Treatment: Cancer cell lines or normal fibroblast cell lines were treated with this compound or paclitaxel for 24 hours.[1]

  • Protein Extraction: Cells were lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with a primary antibody against phosphorylated histone H3 (pHH3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the antitumor efficacy of this compound alone and in combination with taxanes in a living model.

Methodology:

  • Animal Models: Nude mice or rats were used for tumor xenograft models.[1]

  • Tumor Implantation: Human cancer cells (e.g., NCI-H460, HeLa-luc) were subcutaneously implanted into the flanks of the animals.[1][6]

  • Drug Administration: Once tumors reached a palpable size, animals were randomized into treatment groups. This compound was administered orally.[1][6] Taxanes (paclitaxel or docetaxel) were administered intravenously.[1]

  • Treatment Regimen: A key finding was that the optimal preclinical regimen involved combining paclitaxel or docetaxel with a 4-day course of this compound, starting either on the same day or one day after the taxane administration.[2][3]

  • Efficacy Assessment: Tumor volume and body weight were measured regularly. Antitumor efficacy was assessed by comparing the tumor growth in treated groups to the vehicle control group.

  • Pharmacodynamic Analysis: In some studies, tumor tissues were collected to assess target engagement by measuring markers like pHH3.[6]

In_Vivo_Xenograft_Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Initiation Treatment Initiation Randomization->Treatment Initiation This compound (Oral) This compound (Oral) Treatment Initiation->this compound (Oral) Group 1 Taxane (IV) Taxane (IV) Treatment Initiation->Taxane (IV) Group 2 Combination Therapy Combination Therapy Treatment Initiation->Combination Therapy Group 3 Vehicle Control Vehicle Control Treatment Initiation->Vehicle Control Group 4 Monitor Tumor Volume & Body Weight Monitor Tumor Volume & Body Weight This compound (Oral)->Monitor Tumor Volume & Body Weight Taxane (IV)->Monitor Tumor Volume & Body Weight Combination Therapy->Monitor Tumor Volume & Body Weight Vehicle Control->Monitor Tumor Volume & Body Weight Efficacy & PD Analysis Efficacy & PD Analysis Monitor Tumor Volume & Body Weight->Efficacy & PD Analysis

Caption: Workflow for in vivo tumor xenograft studies.

Key Preclinical Findings and Implications

  • High Potency and Selectivity: this compound is a highly potent inhibitor of Aurora A with significant selectivity over Aurora B, which is expected to minimize off-target toxicities associated with less selective Aurora kinase inhibitors.[1][5]

  • Synergy with Taxanes: this compound consistently enhances the antitumor activity of taxanes (paclitaxel, docetaxel, and cabazitaxel) in a variety of cancer cell lines, including those resistant to paclitaxel.[1][2][3] This provides a strong rationale for clinical investigation of this combination.

  • Favorable Safety Profile in Combination: In preclinical models, the combination of this compound and taxanes was well-tolerated and did not exacerbate common taxane-related side effects such as neutropenia and neurotoxicity.[1][3]

  • Activity in Genetically Defined Tumors: this compound has shown significant antitumor activity in preclinical models with MYC family amplification and CTNNB1 mutations, suggesting potential patient selection biomarkers for future clinical trials.[7][8]

  • Dual TRK Inhibition: The inhibitory activity of this compound against TRKA, TRKB, and TRKC suggests that it may have therapeutic potential in cancers driven by NTRK fusions.[7][8]

  • Differential Effect on Normal vs. Cancer Cells: Interestingly, this compound did not enhance the cytotoxic activity of paclitaxel in normal diploid lung fibroblast cell lines, and the induction of pHH3 was significantly weaker in these cells compared to cancer cell lines.[1][2] This suggests a potential therapeutic window for this compound.

Conclusion

The preclinical data for this compound strongly support its development as a novel anticancer agent, both as a monotherapy in specific genetic contexts and in combination with taxanes. Its high potency, selectivity, and favorable preclinical safety profile, coupled with a well-defined mechanism of action, provide a solid foundation for its ongoing clinical evaluation. The identification of its dual activity against Aurora A and TRK kinases further broadens its potential therapeutic applications. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and clinicians involved in the development and investigation of this compound and other targeted cancer therapies.

References

The Role of TAS-119 in Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-119 is a potent and selective, orally active small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression. This technical guide delineates the fundamental role of this compound in modulating the cell cycle, primarily through its targeted inhibition of Aurora A kinase. By disrupting the normal function of this kinase, this compound induces a cascade of events leading to mitotic arrest and, ultimately, cell death in cancer cells. This document provides a comprehensive overview of the mechanism of action, quantitative effects on cell cycle distribution, detailed experimental protocols for assessing its activity, and a visualization of the pertinent signaling pathways.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of this process is a hallmark of cancer. Aurora A kinase, a serine/threonine kinase, plays a pivotal role in orchestrating several key mitotic events, including centrosome maturation and separation, bipolar spindle assembly, and mitotic entry. Its overexpression is frequently observed in various human cancers and is often associated with poor prognosis. This compound has emerged as a promising therapeutic agent that specifically targets Aurora A kinase, thereby representing a targeted approach to cancer therapy.

Mechanism of Action of this compound

This compound exerts its biological effects by competitively inhibiting the ATP-binding pocket of Aurora A kinase.[1][2][3] This inhibition disrupts the kinase's ability to phosphorylate its downstream substrates, which are essential for the proper execution of mitosis. The primary consequence of Aurora A inhibition by this compound is the disruption of mitotic spindle formation and function, leading to the activation of the spindle assembly checkpoint (SAC). This checkpoint delays the onset of anaphase until all chromosomes are properly attached to the spindle microtubules. Persistent activation of the SAC due to Aurora A inhibition ultimately triggers mitotic catastrophe and apoptosis.

A key biomarker for the activity of this compound is the phosphorylation of histone H3 at serine 10 (pHH3), a modification catalyzed by Aurora B kinase, but the overall process of mitotic entry and progression is governed by Aurora A. Inhibition of Aurora A leads to an accumulation of cells in the G2/M phase of the cell cycle, which can be quantified by an increase in pHH3-positive cells.

Quantitative Data on Cell Cycle Effects

While specific quantitative data from dose-response studies of this compound monotherapy on cell cycle phase distribution are not extensively available in the public domain, the consistent observation is a significant accumulation of cells in the G2/M phase. One study on a combination therapy including an Aurora kinase inhibitor reported a 45-52% accumulation of cells in the G2/M phase. The inhibitory activity of this compound against Aurora A kinase is well-defined.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Reference
Aurora A Kinase1.0[1][2]
Aurora A Kinase1.04[3]
Aurora B Kinase95[1][2]

Experimental Protocols

Cell-Based Proliferation Assay (GI50 Determination)

This protocol is to determine the 50% growth inhibition (GI50) concentration of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare a serial dilution of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Add 100 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the GI50 value by plotting the percentage of cell growth inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Phosphorylated Histone H3

This protocol is for detecting the level of phosphorylated histone H3 (Ser10), a marker of mitotic cells, following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Rabbit anti-total Histone H3

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 24 hours.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

In Vitro Aurora A Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound on purified Aurora A kinase.

Materials:

  • Recombinant human Aurora A kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Myelin Basic Protein (MBP) or a specific peptide substrate for Aurora A

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar kinase activity detection kit

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a white 96-well plate, add the following components in order:

    • Kinase buffer

    • This compound or vehicle control (DMSO)

    • Substrate (e.g., MBP)

    • Recombinant Aurora A kinase

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a solution of ATP in kinase buffer. The final ATP concentration should be close to the Km value for Aurora A.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of kinase activity for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of Aurora A Kinase and Inhibition by this compound

AuroraA_Pathway cluster_upstream Upstream Regulation cluster_core Core Mitotic Regulation cluster_downstream Downstream Effects TPX2 TPX2 AuroraA Aurora A Kinase TPX2->AuroraA Activates Ajuba Ajuba Ajuba->AuroraA Activates Bora Bora Bora->AuroraA Activates Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Promotes Spindle Bipolar Spindle Assembly AuroraA->Spindle Promotes MitoticEntry Mitotic Entry AuroraA->MitoticEntry Promotes SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Activates (if defective) Anaphase Anaphase SAC->Anaphase Inhibits Apoptosis Apoptosis Anaphase->Apoptosis Leads to (if prolonged arrest) TAS119 This compound TAS119->AuroraA Inhibits TAS119_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_data Data Analysis KinaseAssay In Vitro Kinase Assay (IC50 determination) IC50_calc IC50 Calculation KinaseAssay->IC50_calc CellCulture Cancer Cell Culture Treatment Treatment with this compound (Dose-Response) CellCulture->Treatment ProlifAssay Cell Proliferation Assay (GI50 determination) Treatment->ProlifAssay WB_pHH3 Western Blot for pHH3 (Mitotic Marker) Treatment->WB_pHH3 FACS Flow Cytometry (Cell Cycle Analysis) Treatment->FACS GI50_calc GI50 Calculation ProlifAssay->GI50_calc WB_quant Quantification of pHH3 WB_pHH3->WB_quant FACS_analysis Cell Cycle Phase Distribution Analysis FACS->FACS_analysis

References

TAS-119: A Technical Guide to Its Mechanism and Impact on Mitotic Spindle Assembly

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-119 is a potent, orally active, and highly selective small-molecule inhibitor of Aurora A kinase, a critical regulator of mitotic progression.[1] Its primary mechanism of action involves the disruption of normal mitotic spindle assembly, leading to mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides an in-depth analysis of this compound's effects on the mitotic spindle, compiling available quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways involved. This compound also demonstrates inhibitory activity against Aurora B kinase and Tropomyosin receptor kinases (TRK) A, B, and C, albeit at significantly higher concentrations.[1]

Introduction: Aurora A Kinase and the Mitotic Spindle

The formation of a bipolar mitotic spindle is essential for the accurate segregation of chromosomes during cell division.[2] Aurora A kinase is a key serine/threonine kinase that orchestrates several crucial mitotic events from its primary location at the centrosomes and spindle poles.[3][4] Its functions include:

  • Centrosome Maturation and Separation: Aurora A is required for the recruitment and organization of pericentriolar material, a process essential for the maturation of centrosomes, which serve as the primary microtubule-organizing centers.[4] Critically, it facilitates the separation of duplicated centrosomes to establish the two poles of the mitotic spindle.[2]

  • Bipolar Spindle Assembly: Through the phosphorylation of numerous substrates, Aurora A ensures the proper formation and stability of the microtubule-based spindle apparatus.[2]

Dysregulation or overexpression of Aurora A is common in many cancers and is associated with centrosome amplification, genomic instability, and aneuploidy.[5] Inhibition of Aurora A kinase activity prevents proper centrosome separation, leading to the formation of characteristic monopolar spindles (or "monoasters"), which triggers the spindle assembly checkpoint and induces mitotic arrest.[3][6] this compound leverages this dependency, acting as a targeted anti-mitotic agent.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by competitively inhibiting the ATP-binding pocket of Aurora A kinase. This inhibition disrupts the downstream signaling cascade responsible for building a functional mitotic spindle.

Disruption of the Aurora A Signaling Pathway

The primary consequence of this compound activity is the failure of centrosome separation. Aurora A phosphorylates and regulates key proteins directly involved in this process, including the motor protein Eg5 (Kinesin-5) and the microtubule-associated protein TACC3 .[2][7]

  • Eg5: This plus-end-directed motor protein is responsible for generating the outward pushing force between the two nascent spindle poles, driving them apart. Aurora A phosphorylation is important for Eg5's function in spindle assembly.[2]

  • TACC3: Upon phosphorylation by Aurora A, TACC3 forms a complex that localizes to the spindle microtubules, where it helps to crosslink and stabilize them, contributing to the integrity of the bipolar spindle.[5][7]

By inhibiting Aurora A, this compound prevents the proper activation and function of these and other key substrates, resulting in the collapse of the nascent spindle into a monopolar structure.

TAS119_Mechanism cluster_0 Normal Mitotic Progression (Prophase) cluster_1 Effect of this compound AurA Aurora A Kinase (Active) Eg5 Eg5 Motor Protein AurA->Eg5 phosphorylates TACC3 TACC3 AurA->TACC3 phosphorylates Centrosomes Duplicated Centrosomes Centrosomes->AurA recruits Spindle Bipolar Spindle Eg5->Spindle pushes poles apart TACC3->Spindle stabilizes microtubules TAS119 This compound AurA_Inhib Aurora A Kinase (Inactive) TAS119->AurA_Inhib inhibits Monoaster Monopolar Spindle (Mitotic Arrest) AurA_Inhib->Monoaster results in

Caption: Mechanism of this compound action on mitotic spindle assembly.

Quantitative Data

This compound has been characterized through various preclinical studies to determine its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC₅₀ (nmol/L)Reference(s)
Aurora A1.0 - 1.04[1][8]
Aurora B95[8]
TRKA1.46[1]
TRKB1.53[1]
TRKC1.47[1]

IC₅₀: Half-maximal inhibitory concentration.

Table 2: Phenotypic Effects of Selective Aurora A Inhibition
Cell LineTreatment% of Cells in Mitosis (p-H3 Ser10 Positive)Phenotype ObservedReference(s)
HeLa1 µmol/L LY3295668 (24h)>60%Mitotic arrest with monopolar spindles[9]
NCI-H4461 µmol/L LY3295668 (24h)~50%Mitotic arrest[9]
VariousThis compoundNot QuantifiedAccumulation of mitotic cells[1]

p-H3 Ser10: Phospho-Histone H3 (Ser10), a marker for mitotic cells.

Experimental Protocols

Assessing the impact of this compound on mitotic spindle assembly involves two primary techniques: Western blotting to measure the levels of key mitotic proteins and immunofluorescence to visualize the spindle morphology directly.

Protocol: Western Blot for Mitotic Markers

This protocol is used to quantify the levels of mitotic marker proteins, such as Phospho-Histone H3 (Ser10), to confirm mitotic arrest induced by this compound.

WB_Workflow start 1. Cell Culture & Treatment (e.g., HeLa cells + this compound) lysis 2. Cell Lysis (RIPA buffer + phosphatase inhibitors) start->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds 4. SDS-PAGE (Separate proteins by size) quant->sds transfer 5. Membrane Transfer (PVDF or Nitrocellulose) sds->transfer block 6. Blocking (5% BSA in TBST to prevent non-specific binding) transfer->block p_ab 7. Primary Antibody Incubation (e.g., anti-p-H3 Ser10, overnight at 4°C) block->p_ab wash1 8. Washing (3x with TBST) p_ab->wash1 s_ab 9. Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) wash1->s_ab wash2 10. Washing (3x with TBST) s_ab->wash2 detect 11. Detection (ECL substrate + Imaging) wash2->detect end 12. Analysis (Quantify band intensity) detect->end

Caption: Workflow for Western blot analysis of mitotic markers.

Methodology:

  • Sample Preparation: Culture cells (e.g., HeLa) to 70-80% confluency. Treat with desired concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Denature equal amounts of protein (e.g., 20 µg) in Laemmli sample buffer. Separate proteins on a 15% SDS-PAGE gel, suitable for resolving low molecular weight proteins like histones.[11]

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to minimize non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody targeting a mitotic marker (e.g., rabbit anti-Phospho-Histone H3 Ser10) diluted in the blocking buffer.[12]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[12]

  • Detection: After final washes, apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[10]

Protocol: Immunofluorescence for Mitotic Spindle Visualization

This protocol allows for the direct visualization of the mitotic spindle and centrosomes to assess morphological abnormalities, such as monopolar spindles, induced by this compound.

IF_Workflow start 1. Culture & Treat Cells (on glass coverslips) fix 2. Fixation (4% Paraformaldehyde in PBS) start->fix perm 3. Permeabilization (0.1% Triton X-100 in PBS) fix->perm block 4. Blocking (5% Normal Goat Serum in PBS) perm->block p_ab 5. Primary Antibody Incubation (e.g., anti-α-tubulin & anti-γ-tubulin) block->p_ab wash1 6. Washing (3x with PBS) p_ab->wash1 s_ab 7. Secondary Antibody Incubation (Fluorophore-conjugated) wash1->s_ab wash2 8. Washing (3x with PBS) s_ab->wash2 mount 9. Counterstain & Mount (DAPI for DNA, mounting medium) wash2->mount end 10. Imaging & Analysis (Confocal Microscopy) mount->end

Caption: Workflow for immunofluorescence staining of the mitotic spindle.

Methodology:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a culture plate and allow them to adhere and grow to the desired confluency. Treat with this compound as required.

  • Fixation: Aspirate the culture medium, wash briefly with PBS, and fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[13][14]

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 10 minutes. This allows antibodies to access intracellular structures.[13]

  • Blocking: Wash again with PBS. Block non-specific binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[15]

  • Primary Antibody Incubation: Incubate the cells for 1-2 hours at room temperature (or overnight at 4°C) with a cocktail of primary antibodies diluted in antibody dilution buffer. To visualize the spindle and centrosomes, use:

    • Mouse anti-α-tubulin: To stain microtubules.

    • Rabbit anti-γ-tubulin: To stain centrosomes.

  • Washing: Wash the cells three times for 5 minutes each with PBS.[15]

  • Secondary Antibody Incubation: Incubate for 1 hour at room temperature in the dark with fluorophore-conjugated secondary antibodies (e.g., Goat anti-Mouse Alexa Fluor 488 and Goat anti-Rabbit Alexa Fluor 594).[16]

  • Counterstaining and Mounting: After final washes, stain the DNA with DAPI for 5 minutes. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[13]

  • Imaging: Visualize the cells using a confocal or high-resolution fluorescence microscope. Capture Z-stack images to analyze the three-dimensional structure of the mitotic spindles.

Conclusion

This compound is a selective and potent inhibitor of Aurora A kinase that effectively disrupts mitotic spindle assembly, leading to the formation of monopolar spindles and subsequent mitotic arrest in cancer cells. Its well-defined mechanism of action makes it a valuable tool for cancer research and a promising candidate for targeted cancer therapy, particularly in combination with other agents like taxanes, where it may overcome resistance mechanisms.[8][17] The experimental protocols detailed herein provide a framework for researchers to further investigate the cellular and molecular impacts of this compound and other Aurora A inhibitors.

References

Investigating the Downstream Targets of TAS-119: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-119 is a potent and orally active small molecule inhibitor with a multi-kinase inhibitory profile, primarily targeting Aurora A kinase.[1][2][3] It has demonstrated significant anti-tumor activity in preclinical models, particularly in cancers with deregulated activation of the Myc, β-Catenin, and Tropomyosin receptor kinase (TRK) pathways.[1][3] This technical guide provides an in-depth overview of the downstream targets of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Data Presentation

Kinase Inhibitory Activity of this compound

The primary mechanism of action of this compound is the inhibition of several key kinases involved in cell cycle regulation and oncogenic signaling. The half-maximal inhibitory concentrations (IC50) against its principal targets are summarized below.

Target KinaseIC50 (nM)Reference
Aurora A1.0 - 1.04[1][2]
Aurora B95[2]
TRKA1.46[1]
TRKB1.53[1]
TRKC1.47[1]
Cellular Effects of this compound

The inhibition of its target kinases by this compound leads to distinct downstream cellular effects, including the degradation of oncoproteins and cell cycle arrest.

Cellular EffectCell LineTreatmentResultReference
N-Myc DegradationMYCN-amplified neuroblastoma cellsThis compoundInduces N-Myc degradation and inhibits its downstream transcriptional targets.[1]
Mitotic AccumulationHeLa-luc xenografts5-30 mg/kg this compound (oral)Induces phosphorylation of histone H3 (pHH3), a marker of mitosis.[2]

Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Aurora A - N-Myc Signaling Pathway

Aurora_A_N_Myc_Pathway TAS119 TAS119 AuroraA AuroraA TAS119->AuroraA inhibits

Caption: this compound inhibits TRK signaling pathways.

Wnt/β-Catenin Signaling Pathway

dot

Wnt_Beta_Catenin_Pathway cluster_inhibition Potential this compound Implication cluster_pathway Wnt/β-Catenin Signaling TAS119 This compound DestructionComplex Destruction Complex (APC, Axin, GSK3β) TAS119->DestructionComplex potential modulation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Frizzled->DestructionComplex inhibits BetaCatenin β-Catenin DestructionComplex->BetaCatenin phosphorylates for degradation Nucleus Nucleus BetaCatenin->Nucleus translocates TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (e.g., Neuroblastoma, Lung Cancer) Treatment_vitro This compound Treatment (Dose-response & Time-course) CellCulture->Treatment_vitro WesternBlot Western Blot (N-Myc, p-ERK, p-AKT) Treatment_vitro->WesternBlot FlowCytometry Flow Cytometry (Cell Cycle Analysis) Treatment_vitro->FlowCytometry Xenograft Tumor Xenograft Model (e.g., Nude Mice) Treatment_vivo This compound Administration (Oral) Xenograft->Treatment_vivo TumorMeasurement Tumor Growth Measurement Treatment_vivo->TumorMeasurement IHC Immunohistochemistry (pHH3) Treatment_vivo->IHC

References

The Impact of TAS-119 on MYC-Amplified Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAS-119, a potent and selective inhibitor of Aurora A kinase, has demonstrated significant preclinical activity in tumor models characterized by MYC amplification. This document provides a comprehensive technical overview of the mechanism of action, quantitative preclinical and clinical data, and detailed experimental methodologies related to the effects of this compound on MYC-amplified cancers. Through its targeted inhibition of Aurora A, this compound disrupts a key signaling pathway responsible for the stabilization of the MYC oncoprotein, leading to its degradation and subsequent suppression of tumor growth. This guide is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic strategies for this challenging patient population.

Core Mechanism of Action: Targeting the Aurora A-MYC Axis

This compound is an orally bioavailable small molecule that exhibits high selectivity for Aurora A kinase, a key regulator of mitotic progression.[1][2] In the context of MYC-amplified tumors, the primary mechanism of action of this compound is the destabilization and subsequent degradation of the N-Myc oncoprotein.[1]

Aurora A kinase plays a crucial role in stabilizing N-Myc by preventing its ubiquitination and subsequent proteasomal degradation.[3][4] Specifically, Aurora A interacts with both N-Myc and the F-box protein Fbxw7, a component of the SCF (Skp1-Cul1-F-box) ubiquitin ligase complex that targets N-Myc for degradation.[5] This interaction shields N-Myc from Fbxw7-mediated ubiquitination.

By inhibiting Aurora A, this compound disrupts this protective interaction, allowing for the ubiquitination and proteasomal degradation of N-Myc. This leads to the downregulation of MYC-driven transcriptional programs that are essential for tumor cell proliferation and survival.[1]

cluster_pathway This compound Mechanism of Action TAS119 This compound AuroraA Aurora A Kinase TAS119->AuroraA inhibits NMyc N-Myc Protein AuroraA->NMyc stabilizes Fbxw7 SCF(Fbxw7) E3 Ligase AuroraA->Fbxw7 inhibits interaction with N-Myc Proteasome Proteasome NMyc->Proteasome degradation Transcription MYC-Target Gene Transcription NMyc->Transcription promotes Fbxw7->NMyc targets for ubiquitination Proliferation Tumor Proliferation & Survival Transcription->Proliferation leads to

Figure 1: Signaling pathway of this compound leading to N-Myc degradation.

Quantitative Data Summary

In Vitro Kinase and Cell Line Inhibitory Activity

This compound demonstrates potent and selective inhibition of Aurora A kinase and antiproliferative activity against cancer cell lines with MYC amplification.

Target/Cell LineAssay TypeIC50 (nmol/L)Reference
Kinase Activity
Aurora ABiochemical Assay1.04[1]
Aurora BBiochemical Assay95[6]
TRKABiochemical Assay1.46[1]
TRKBBiochemical Assay1.53[1]
TRKCBiochemical Assay1.47[1]
Cell Proliferation
NCI-H446 (MYC amplified)Cell ViabilityData not specified[1]
IMR-32 (MYCN amplified)Cell ViabilityData not specified[1]

Note: While the primary publication mentions the suppression of growth in various cancer cell lines with MYC family amplification, specific IC50 values for these cell lines were not provided in the reviewed literature.

In Vivo Antitumor Efficacy in MYC-Amplified Xenograft Model

In a preclinical xenograft model using human NCI-H446 small cell lung cancer cells, which harbor MYC amplification, orally administered this compound demonstrated significant, dose-dependent antitumor activity.[1]

Quantitative tumor growth inhibition data from the primary publication was not available in the searched resources.

Phase I Clinical Trial Data (NCT02448589)

A first-in-human Phase I clinical trial of this compound included an expansion cohort of patients with advanced solid tumors harboring MYC amplification or β-catenin mutations.

ParameterValueReference
Number of Patients (MYC-amp/β-cat MT cohort)13
Recommended Phase 2 Dose (RP2D)200 mg BID (4 days on/3 days off)
Maximum Tolerated Dose (MTD)250 mg BID
Clinical Response (Overall Population)
Stable Disease37.8%
Partial Response0
Complete Response0

Detailed outcomes specifically for the MYC-amplified cohort were not available in the reviewed abstract.

Experimental Protocols

In Vitro Aurora A Kinase Assay (General Protocol)

This protocol describes a typical in vitro kinase assay to determine the IC50 of an inhibitor against Aurora A.

start Start prepare Prepare Reagents: - Recombinant Aurora A - Kinase Buffer - ATP - Substrate (e.g., Myelin Basic Protein) - this compound (serial dilutions) start->prepare incubate Incubate Components: - Aurora A - this compound - Substrate - ATP prepare->incubate stop Stop Reaction incubate->stop detect Detect Kinase Activity (e.g., ADP-Glo, Phosphorylation-specific antibody) stop->detect analyze Analyze Data: - Plot % inhibition vs. [this compound] - Calculate IC50 detect->analyze end End analyze->end

Figure 2: Workflow for an in vitro Aurora A kinase inhibition assay.

Materials:

  • Recombinant human Aurora A kinase

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Kinase substrate (e.g., Myelin Basic Protein)

  • This compound

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and this compound dilutions.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent and incubate as required.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of kinase activity inhibition for each this compound concentration relative to a vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot for N-Myc Degradation

This protocol outlines the steps to assess the effect of this compound on N-Myc protein levels in a MYCN-amplified cell line (e.g., IMR-32).

Materials:

  • IMR-32 neuroblastoma cells

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-N-Myc, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed IMR-32 cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time course (e.g., 24, 48 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-N-Myc antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

MYC-Amplified Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using a MYC-amplified cancer cell line to evaluate the in vivo efficacy of this compound.

start Start cell_culture Culture MYC-amplified Cancer Cells (e.g., NCI-H446) start->cell_culture implantation Subcutaneous Implantation of Cells into Immunocompromised Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups when Tumors Reach a Specified Volume tumor_growth->randomization treatment Administer this compound (e.g., oral gavage) or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: - Tumor Growth Inhibition - Survival Analysis monitoring->endpoint end End endpoint->end

Figure 3: Experimental workflow for a MYC-amplified tumor xenograft study.

Materials:

  • MYC-amplified cancer cell line (e.g., NCI-H446)

  • Immunocompromised mice (e.g., nude or SCID)

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Harvest cultured cancer cells and resuspend them in sterile PBS, optionally mixed with Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice regularly for tumor formation and growth.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle to the respective groups according to the planned dosing schedule and route (e.g., daily oral gavage).

  • Measure tumor dimensions with calipers and mouse body weight regularly (e.g., twice weekly).

  • Calculate tumor volume using the formula: (length × width²) / 2.

  • At the end of the study, calculate the tumor growth inhibition (TGI) and perform statistical analysis.

The Potential Role of HSP90 in the Aurora A-MYC Axis

While the direct inhibition of Aurora A by this compound is the primary mechanism leading to MYC degradation, it is important to consider the broader context of protein stability, which often involves the molecular chaperone Heat Shock Protein 90 (HSP90). HSP90 is a key regulator of the stability and function of numerous oncoproteins, including MYC.

Although the available literature on this compound does not directly implicate an interaction with HSP90, it is plausible that the destabilization of MYC following Aurora A inhibition could be influenced by the HSP90 chaperone machinery. Further research, such as co-immunoprecipitation studies to investigate the potential formation of a multi-protein complex involving Aurora A, N-Myc, and HSP90, would be valuable to elucidate any potential interplay.

Conclusion

This compound is a promising therapeutic agent for the treatment of MYC-amplified tumors. Its selective inhibition of Aurora A kinase leads to the degradation of the N-Myc oncoprotein, thereby targeting a key driver of tumorigenesis in this cancer subtype. The preclinical data, although requiring further quantitative detail, demonstrates a clear anti-tumor effect. The initial clinical data from the Phase I trial suggests that this compound is well-tolerated and can achieve disease stabilization in a subset of patients with advanced solid tumors, including those with MYC amplification. Further clinical investigation is warranted to fully define the efficacy of this compound in this patient population. This technical guide provides a foundational understanding of the mechanism, available data, and experimental approaches for the continued research and development of this compound as a targeted therapy for MYC-driven cancers.

References

The Role of TAS-119 in β-Catenin Mutated Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the CTNNB1 gene, which encodes for β-catenin, are critical drivers in a variety of cancers, leading to the constitutive activation of the Wnt/β-catenin signaling pathway and promoting tumorigenesis. TAS-119, a novel, orally active small molecule inhibitor, has emerged as a promising therapeutic agent in this context. This technical guide provides an in-depth overview of the role of this compound in cancers harboring β-catenin mutations. This compound is a potent and highly selective inhibitor of Aurora A kinase, a key regulator of mitosis, which has been shown to interact with and modulate the β-catenin signaling pathway. This document details the preclinical rationale, mechanism of action, available quantitative data, and relevant experimental protocols for studying this compound in this specific oncogenic setting.

Introduction: The β-Catenin Pathway and the Rationale for Aurora A Kinase Inhibition

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. In the absence of Wnt ligands, a destruction complex, composed of Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Mutations in CTNNB1, particularly in its N-terminal phosphorylation domain, render β-catenin resistant to this degradation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus. Once in the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes involved in cell proliferation, survival, and differentiation, such as MYC and CCND1 (cyclin D1).

Aurora A kinase, a serine/threonine kinase essential for mitotic progression, is frequently overexpressed in various cancers. Its role extends beyond mitosis, with growing evidence of its involvement in oncogenic signaling pathways. Notably, preclinical studies have demonstrated that cancer cells with mutations in the Wnt/β-catenin pathway exhibit increased sensitivity to Aurora A kinase inhibitors, including this compound. This has provided a strong rationale for investigating this compound as a targeted therapy for β-catenin mutated cancers.

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of Aurora A kinase. It also demonstrates inhibitory activity against tropomyosin receptor kinases (TRKA, TRKB, and TRKC). The antitumor efficacy of this compound in β-catenin mutated cancers is believed to be primarily driven by its inhibition of Aurora A kinase and the subsequent impact on the β-catenin signaling pathway.

Two primary mechanisms have been proposed for the crosstalk between Aurora A kinase and β-catenin signaling:

  • Phosphorylation and Inactivation of GSK3β: Aurora A kinase can directly phosphorylate GSK3β at the serine 9 residue. This phosphorylation inactivates GSK3β, a key component of the β-catenin destruction complex. The inactivation of GSK3β prevents the phosphorylation and subsequent degradation of β-catenin, leading to its stabilization, nuclear accumulation, and the activation of its downstream transcriptional targets. By inhibiting Aurora A, this compound is hypothesized to restore GSK3β activity, thereby promoting β-catenin degradation.

  • Disruption of the β-Catenin Destruction Complex: Aurora A has been shown to compete with β-catenin for binding to Axin, another critical component of the destruction complex. This interaction can disrupt the integrity of the destruction complex, leading to β-catenin stabilization. Inhibition of Aurora A by this compound may therefore facilitate the proper assembly and function of the destruction complex, enhancing β-catenin degradation.

These mechanisms suggest that in cancers with an already active β-catenin pathway due to CTNNB1 mutations, the inhibition of Aurora A by this compound can further destabilize β-catenin, representing a synthetic lethal-like interaction.

cluster_inhibition This compound Inhibition cluster_aurora_a Aurora A Kinase Activity cluster_beta_catenin β-catenin Regulation cluster_nucleus Nuclear Signaling This compound This compound Aurora A Kinase Aurora A Kinase This compound->Aurora A Kinase Inhibits GSK3β GSK3β Aurora A Kinase->GSK3β Phosphorylates (Ser9) Inactivates AXIN AXIN Aurora A Kinase->AXIN Competes with β-catenin for binding β-catenin β-catenin GSK3β->β-catenin Phosphorylates for degradation APC APC β-catenin (P) Phosphorylated β-catenin Nuclear Translocation Nuclear Translocation β-catenin->Nuclear Translocation Proteasomal Degradation Proteasomal Degradation β-catenin (P)->Proteasomal Degradation TCF/LEF TCF/LEF Nuclear Translocation->TCF/LEF Binds to Target Gene Expression\n(e.g., c-Myc, Cyclin D1) Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF/LEF->Target Gene Expression\n(e.g., c-Myc, Cyclin D1) Activates

Diagram 1: Proposed mechanism of this compound action in the context of Aurora A and β-catenin signaling.

Quantitative Data

In Vitro Inhibitory Activity

This compound has demonstrated potent inhibitory activity against its primary targets in enzymatic assays.

TargetIC50 (nmol/L)Source
Aurora A Kinase1.04
Aurora B Kinase95
TRKA1.46
TRKB1.53
TRKC1.47

Table 1: In vitro inhibitory concentrations (IC50) of this compound against key kinase targets.

Preclinical Efficacy in Cancer Models

Preclinical studies have shown that this compound exhibits significant antitumor activity in cancer models with CTNNB1 mutations.

Cancer ModelGenetic BackgroundThis compound ActivitySource
Human Lung Cancer XenograftMYC amplification, CTNNB1 mutationStrong antitumor activity at well-tolerated doses
Various Cancer Cell LinesMYC family amplification, CTNNB1 mutationGrowth suppression

Table 2: Summary of preclinical efficacy of this compound in cancer models with β-catenin pathway alterations.

Clinical Trial Data

A first-in-human Phase 1 clinical trial (NCT02448589) of this compound has been completed in patients with advanced solid tumors. This study included an expansion cohort for patients with tumors harboring MYC amplification or CTNNB1 mutations.

ParameterValueSource
Maximum Tolerated Dose (MTD)250 mg BID (4 days on/3 days off)
Recommended Phase 2 Dose (RP2D)200 mg BID (4 days on/3 days off, 3 out of 4 weeks)
Most Frequent Treatment-Related Adverse Events (≥20%)Fatigue (32%), Diarrhea (24%), Ocular toxicity (24%)
Clinical Activity in CTNNB1 mutated cohortStable disease was reported in 37.8% of patients in the overall expansion cohorts, but no complete or partial responses were observed. Specific outcomes for the β-catenin mutated subgroup were not detailed.

Table 3: Key findings from the Phase 1 clinical trial of this compound.

Experimental Protocols

Aurora A Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against Aurora A kinase.

Principle: The assay measures the transfer of phosphate from ATP to a specific substrate by Aurora A kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified, typically using a luminescence-based method.

Materials:

  • Recombinant human Aurora A kinase

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

  • ATP

  • Aurora A kinase substrate (e.g., Kemptide)

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 96-well or 384-well white assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a multi-well plate, add the diluted this compound, Aurora A kinase, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 45-60 minutes).

  • Stop the reaction and measure the kinase activity using a detection reagent such as ADP-Glo™, which quantifies the amount of ADP produced.

  • The luminescence signal is proportional to the kinase activity.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Prepare Reagents Prepare serial dilutions of this compound, Aurora A kinase, and substrate Dispense to Plate Add reagents to multi-well plate Prepare Reagents->Dispense to Plate Initiate Reaction Add ATP to start the reaction Dispense to Plate->Initiate Reaction Incubate Incubate at 30°C Initiate Reaction->Incubate Detect Signal Add detection reagent (e.g., ADP-Glo™) and read luminescence Incubate->Detect Signal Analyze Data Calculate % inhibition and determine IC50 Detect Signal->Analyze Data

Diagram 2: Workflow for a typical Aurora A kinase inhibition assay.
Western Blot Analysis for β-Catenin and Downstream Targets

This protocol describes the detection of β-catenin and its downstream targets (e.g., c-Myc, Cyclin D1) in cancer cells treated with this compound.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.

Materials:

  • CTNNB1 mutated cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture CTNNB1 mutated cancer cells and treat with various concentrations of this compound for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Cell Viability Assay

This protocol is for assessing the effect of this compound on the viability of β-catenin mutated cancer cells.

Principle: A colorimetric or fluorometric assay is used to measure a parameter indicative of cell viability, such as metabolic activity or ATP content.

Materials:

  • CTNNB1 mutated cancer cell lines

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound.

  • Incubate the cells for a defined period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Xenograft Tumor Model

This protocol outlines the in vivo evaluation of this compound's antitumor activity in a mouse xenograft model using β-catenin mutated cancer cells.

Principle: Human cancer cells with CTNNB1 mutations are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

Materials:

  • CTNNB1 mutated human cancer cell line

  • Immunocompromised mice (e.g., nude or SCID)

  • Matrigel (optional)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of the cancer cells into the flank of the mice.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups, following a defined dosing schedule (e.g., daily or as determined in the Phase 1 trial).

  • Measure tumor volume with calipers at regular intervals (e.g., twice a week).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Cell Implantation Implant CTNNB1 mutant cancer cells into mice Tumor Growth Allow tumors to establish Cell Implantation->Tumor Growth Randomization Randomize mice into treatment and control groups Tumor Growth->Randomization Treatment Administer this compound or vehicle Randomization->Treatment Monitoring Measure tumor volume and body weight regularly Treatment->Monitoring Endpoint Analysis Excise tumors for ex vivo analysis Monitoring->Endpoint Analysis

TAS-119: A Dual Inhibitor of Tropomyosin Receptor Kinase (TRK) and Aurora A Kinase for Precision Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-119 is a novel, orally bioavailable small molecule inhibitor that has demonstrated potent and selective inhibitory activity against both Tropomyosin Receptor Kinase (TRK) family members (TRKA, TRKB, TRKC) and Aurora A kinase. The dual-targeting mechanism of this compound presents a promising therapeutic strategy for cancers harboring NTRK gene fusions, as well as those with deregulated Aurora A activity, such as cancers with MYC amplification or CTNNB1 mutations. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental methodologies related to the evaluation of this compound as a TRK inhibitor.

Introduction

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are receptor tyrosine kinases that play a crucial role in neuronal development and function. Genomic rearrangements leading to NTRK gene fusions can result in the expression of constitutively active TRK fusion proteins, which act as oncogenic drivers in a wide range of adult and pediatric cancers. These "tumor-agnostic" drivers have spurred the development of targeted TRK inhibitors, which have shown remarkable efficacy in patients with TRK fusion-positive cancers.

This compound has emerged as a potent pan-TRK inhibitor, exhibiting low nanomolar inhibitory activity against all three TRK family members. Concurrently, this compound is a highly selective inhibitor of Aurora A kinase, a key regulator of mitosis. This dual activity suggests that this compound may offer a unique therapeutic advantage by simultaneously targeting two distinct cancer-relevant pathways. This document serves as a technical resource, summarizing the key preclinical findings and providing detailed experimental insights into the evaluation of this compound's TRK inhibitory potential.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against TRK and Aurora kinases, as well as its anti-proliferative effects in a TRK fusion-driven cancer cell line.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]

Kinase TargetIC50 (nmol/L)
TRKA1.46
TRKB1.53
TRKC1.47
Aurora A1.04
Aurora B95

Table 2: In Vitro Cellular Activity of this compound in a TRK Fusion-Positive Cell Line [2]

Cell LineFusion ProteinIC50 (sub-nM range)
KM12C (colorectal cancer)TPM3-TRKAYes

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of TRK fusion proteins. In cancers driven by NTRK fusions, the resulting chimeric proteins are constitutively active, leading to ligand-independent activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation. By binding to the ATP-binding pocket of the TRK kinase domain, this compound blocks the autophosphorylation and activation of the TRK fusion protein, thereby inhibiting downstream signaling.

The primary signaling cascades downstream of TRK activation include the Ras/Raf/MEK/ERK (MAPK) pathway, the PI3K/Akt/mTOR pathway, and the PLCγ pathway. Inhibition of these pathways by this compound ultimately leads to cell cycle arrest and apoptosis in TRK fusion-positive cancer cells.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Fusion Protein PLCg PLCγ TRK->PLCg PI3K PI3K TRK->PI3K Ras Ras TRK->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Differentiation Differentiation PKC->Differentiation mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival mTOR->Survival TAS119 This compound TAS119->TRK Inhibition

Caption: TRK Signaling Pathway Inhibition by this compound

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound as a TRK inhibitor.

In Vitro Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the IC50 value of this compound against TRK kinases.[2]

Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of purified recombinant TRK kinases.

Materials:

  • Purified recombinant human TRKA, TRKB, and TRKC enzymes.

  • This compound (serially diluted in DMSO).

  • ATP.

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Substrate (e.g., a generic tyrosine kinase substrate peptide).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • 384-well microplates.

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute the compound in kinase reaction buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the purified recombinant TRK kinase to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP (at a concentration near the Km for each kinase).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the remaining ATP using a detection reagent according to the manufacturer's protocol.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Kinase_Assay_Workflow A Prepare this compound Serial Dilutions B Add this compound to Plate A->B C Add TRK Kinase B->C D Add ATP/Substrate (Start Reaction) C->D E Incubate (e.g., 60 min) D->E F Add Detection Reagent (Stop Reaction) E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: In Vitro Kinase Inhibition Assay Workflow
Cell Viability Assay

This protocol outlines a method to assess the anti-proliferative effect of this compound on cancer cells harboring a TRK fusion.[2]

Objective: To determine the concentration of this compound that inhibits the growth of TRK fusion-positive cancer cells by 50% (GI50).

Materials:

  • KM12C colorectal cancer cells (harboring TPM3-TRKA fusion).

  • Complete cell culture medium.

  • This compound (serially diluted in DMSO).

  • 96-well opaque-walled microplates.

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

Procedure:

  • Seed KM12C cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

  • Incubate the cells for 72 hours.

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

  • Measure the luminescence using a plate reader.

  • Calculate the GI50 values from the dose-response curves.

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of this compound in a TRK fusion-driven xenograft model.[2]

Objective: To assess the ability of orally administered this compound to inhibit tumor growth in a mouse model bearing a TRK fusion-positive human tumor.

Materials:

  • KM12C colorectal cancer cells.

  • Immunocompromised mice (e.g., nude mice).

  • Matrigel (optional).

  • This compound formulated for oral administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously implant KM12C cells (e.g., 5 x 10^6 cells in a mixture with Matrigel) into the flank of each mouse.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally (e.g., once or twice daily) at predetermined dose levels. The control group receives the vehicle.

  • Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to assess target engagement).

  • Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of this compound.

Preclinical_To_Clinical_Logic A In Vitro Kinase Assays (Potency & Selectivity) B In Vitro Cellular Assays (Target Engagement & Anti-proliferative Activity) A->B Demonstrates Cellular Activity C In Vivo Xenograft Models (Efficacy & Tolerability) B->C Warrants In Vivo Testing D Phase 1 Clinical Trials (Safety, PK/PD, Recommended Phase 2 Dose) C->D Supports Clinical Development

Caption: Preclinical to Clinical Development Logic

Conclusion

This compound is a promising dual inhibitor of TRK and Aurora A kinases with potent preclinical activity in TRK fusion-driven cancer models. The data summarized in this guide highlight its low nanomolar inhibition of all three TRK family members and its ability to suppress the growth of TRK fusion-positive cancer cells both in vitro and in vivo. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other novel TRK inhibitors. Further clinical evaluation is warranted to determine the full therapeutic potential of this compound in patients with TRK fusion-positive solid tumors.

References

Methodological & Application

TAS-119 In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-119 is a potent and selective, orally active inhibitor of Aurora A kinase.[1] It also demonstrates inhibitory activity against Aurora B kinase and Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) at higher concentrations.[2][3][4] this compound has shown antitumor activity in various cancer cell lines, including those resistant to taxanes, by inducing mitotic arrest and apoptosis.[1] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: this compound Kinase Inhibitory Activity
TargetIC50 (nmol/L)Source
Aurora A Kinase1.0 - 1.04[1][4]
Aurora B Kinase95[1]
TRKA1.46[2][4]
TRKB1.53[2][4]
TRKC1.47[2][4]
Table 2: Proliferative IC50 of this compound in Various Cancer Cell Lines
Cell LineCancer TypeProliferative IC50 (nmol/L)
HeLaCervical CancerData not explicitly available in provided search results
NCI-H460Lung CancerData not explicitly available in provided search results
A549.T12Paclitaxel-Resistant Lung CancerData not explicitly available in provided search results
PTX10Paclitaxel-Resistant Lung CancerData not explicitly available in provided search results
Note: While the search results state this compound inhibits the growth of various cancer cell lines, specific IC50 values for individual cell lines were not consistently provided. Researchers should determine these empirically.

Signaling Pathways and Experimental Workflows

TAS_119_Signaling_Pathway cluster_CellCycle Cell Cycle Progression cluster_AuroraA Aurora A Kinase Activity G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Progression Cell_Proliferation Cell Proliferation Mitosis->Cell_Proliferation Leads to AuroraA Aurora A Kinase AuroraA->Mitosis HistoneH3 Histone H3 AuroraA->HistoneH3 Phosphorylates pHH3 Phospho-Histone H3 (Mitotic Marker) HistoneH3->pHH3 Mitotic_Arrest Mitotic Arrest pHH3->Mitotic_Arrest Indicates TAS119 This compound TAS119->AuroraA Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Can lead to

Caption: this compound inhibits Aurora A kinase, preventing the phosphorylation of Histone H3 and leading to mitotic arrest.

Experimental_Workflow cluster_InVitroAssays This compound In Vitro Evaluation Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Assay_Choice Select Assay Cell_Culture->Assay_Choice Proliferation_Assay Cell Proliferation Assay (CellTiter-Glo) Assay_Choice->Proliferation_Assay Efficacy Kinase_Assay Aurora Kinase Inhibition Assay (ADP-Glo) Assay_Choice->Kinase_Assay Direct Inhibition Western_Blot Western Blot (Phospho-Histone H3) Assay_Choice->Western_Blot Mechanism Data_Analysis Data Analysis (IC50, Protein Levels) Proliferation_Assay->Data_Analysis Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for the in vitro evaluation of this compound.

Experimental Protocols

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.[5][6]

Materials:

  • Cancer cell lines of interest

  • Appropriate cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line to ensure exponential growth during the assay period.

    • Include wells with medium only for background luminescence measurement.[6]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. It is recommended to perform a 10-point dilution series.

    • Add the desired concentrations of this compound to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • ATP Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[2][6]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.[6]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2][6]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

In Vitro Aurora A Kinase Inhibition Assay (ADP-Glo™)

This assay measures the amount of ADP produced during a kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Recombinant human Aurora A kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • This compound (stock solution in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[7]

  • Luminometer

Protocol:

  • Reaction Setup:

    • Prepare serial dilutions of this compound in the kinase assay buffer.

    • In a 96-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.

    • Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.

    • Add the master mix to all wells.

  • Kinase Reaction:

    • Initiate the reaction by adding the recombinant Aurora A kinase to each well.

    • Incubate the plate at 30°C for 45-60 minutes.[7][8]

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

    • Incubate at room temperature for 40-45 minutes.[7][8]

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[8]

    • Incubate at room temperature for 30-45 minutes.[7][8]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% kinase activity).

    • Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Western Blot for Phospho-Histone H3

This protocol is used to detect the levels of phosphorylated Histone H3 (a marker of mitosis) in cells treated with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Histone H3 (Ser10) and a loading control (e.g., anti-total Histone H3 or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay or a similar method.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-Histone H3 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

    • Quantify the band intensities to determine the relative change in phospho-Histone H3 levels upon this compound treatment.

References

Application Notes and Protocols for TAS-119 Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-119 is a potent and selective oral inhibitor of Aurora A kinase, a key regulator of mitosis.[1][2][3][4] Dysregulation of Aurora A is a common feature in many human cancers and is associated with tumorigenesis and resistance to certain therapies. This compound has demonstrated significant anti-tumor activity in preclinical models, particularly in combination with taxanes, and in cancers harboring specific genetic alterations such as MYC amplification or CTNNB1 mutations.[5][6] This document provides a summary of cell lines sensitive to this compound, detailed protocols for assessing its efficacy, and an overview of the relevant signaling pathways.

Data Presentation: Cell Lines Sensitive to this compound

This compound has shown efficacy as a single agent in certain contexts and has a strong synergistic effect with taxanes like paclitaxel in a broad range of cancer cell lines.[7][8] The sensitivity to this compound can be influenced by the genetic background of the cell line.

Table 1: In Vitro Activity of this compound Against Various Kinases

TargetIC50 (nM)Reference
Aurora A Kinase1.0 - 1.04[1][2][3][4][5]
Aurora B Kinase95[1][2][3][4]
Tropomyosin receptor kinase A (TRKA)1.46[5][6]
Tropomyosin receptor kinase B (TRKB)1.53[5][6]
Tropomyosin receptor kinase C (TRKC)1.47[5][6]

Table 2: Cancer Cell Lines Exhibiting Sensitivity to this compound (as a single agent or in combination with taxanes)

Cell LineCancer TypeKey FeaturesNotes on SensitivityReference
HeLaCervical Cancer---Sensitive to this compound, used in xenograft models.[2][7][2][7]
NCI-H460Non-Small Cell Lung Cancer---Used in xenograft models to demonstrate this compound and taxane synergy.[1][7][1][7]
A549.T12Paclitaxel-Resistant Lung CancerAltered β-tubulin expressionSynergistic effect observed with this compound and paclitaxel.[7]
PTX10Paclitaxel-Resistant Lung Cancerβ-tubulin mutationSynergistic effect observed with this compound and paclitaxel.[7]
VariousMultiple Cancer TypesMYC family amplificationSuppressed growth observed.[5][6]
VariousMultiple Cancer TypesCTNNB1 mutationSuppressed growth observed.[5][6]
VariousMultiple Cancer TypesNTRK fusionRobust growth inhibition.[5][6]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound selectively inhibits Aurora A kinase, a serine/threonine kinase that plays a critical role in mitotic progression. Inhibition of Aurora A leads to defects in centrosome separation, spindle assembly, and the spindle assembly checkpoint, ultimately resulting in mitotic arrest and subsequent apoptosis in cancer cells.

TAS119_Mechanism This compound Mechanism of Action TAS119 This compound AuroraA Aurora A Kinase TAS119->AuroraA Inhibits Centrosome Centrosome Separation AuroraA->Centrosome Regulates Spindle Spindle Assembly AuroraA->Spindle Regulates SAC Spindle Assembly Checkpoint AuroraA->SAC Regulates MitoticArrest Mitotic Arrest Centrosome->MitoticArrest Spindle->MitoticArrest SAC->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: this compound inhibits Aurora A kinase, leading to mitotic arrest and apoptosis.

Synergy with Taxanes

Taxanes, such as paclitaxel, stabilize microtubules, also leading to mitotic arrest. The combination of this compound and taxanes results in a synergistic anti-tumor effect.

TAS119_Taxane_Synergy This compound and Taxane Synergy cluster_tas119 This compound cluster_taxane Taxanes (e.g., Paclitaxel) TAS119 This compound AuroraA Aurora A Kinase TAS119->AuroraA Inhibits MitoticArrest Enhanced Mitotic Arrest AuroraA->MitoticArrest Taxane Taxanes Microtubules Microtubule Dynamics Taxane->Microtubules Stabilizes Microtubules->MitoticArrest Apoptosis Increased Apoptosis MitoticArrest->Apoptosis

Caption: Combined action of this compound and taxanes enhances mitotic arrest and apoptosis.

Experimental Workflow

A general workflow for assessing the sensitivity of cell lines to this compound is outlined below.

Experimental_Workflow Experimental Workflow for this compound Sensitivity cluster_assays Assess Efficacy start Seed Cancer Cells treatment Treat with this compound (and/or Taxane) start->treatment incubation Incubate (e.g., 72 hours) treatment->incubation viability Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability apoptosis Apoptosis Assay (e.g., Cleaved PARP) incubation->apoptosis cell_cycle Cell Cycle Analysis (e.g., pHH3) incubation->cell_cycle analysis Data Analysis (IC50, % Apoptosis, etc.) viability->analysis apoptosis->analysis cell_cycle->analysis

Caption: General workflow for testing this compound sensitivity in cancer cell lines.

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well clear bottom, opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A common concentration range to test is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • For combination studies, treat cells with a fixed concentration of taxane and a serial dilution of this compound.

    • Remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentration.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability data against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Western Blot for Cleaved PARP)

This protocol assesses the induction of apoptosis by measuring the level of cleaved Poly (ADP-ribose) polymerase (PARP).

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-cleaved PARP, anti-total PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound (e.g., 0, 100, 300, 1000 nM) for a specified time (e.g., 24 or 48 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative increase in cleaved PARP.

Cell Cycle Analysis (Western Blot for Phospho-Histone H3)

This protocol is used to assess mitotic arrest by measuring the levels of phosphorylated histone H3 (pHH3), a marker for cells in the G2/M phase.[2][7]

Materials:

  • Same as for the Apoptosis Assay, with the primary antibody being anti-phospho-Histone H3 (Ser10).

Procedure:

  • Cell Treatment:

    • Follow the same procedure as for the apoptosis assay, treating cells with this compound for a relevant time course (e.g., 12, 24, 48 hours).

  • Protein Extraction and Western Blotting:

    • Follow the same protein extraction and Western blotting protocol as described above.

    • Use a primary antibody specific for phospho-Histone H3 (Ser10). A total Histone H3 antibody can be used for normalization.

  • Detection and Analysis:

    • Visualize and quantify the pHH3 bands. An increase in the pHH3 signal indicates an accumulation of cells in mitosis.

Conclusion

This compound is a promising anti-cancer agent with a clear mechanism of action and demonstrated efficacy in a variety of preclinical models. The protocols and information provided in this document are intended to guide researchers in further exploring the potential of this compound and identifying additional sensitive cancer contexts. Careful experimental design and data analysis are crucial for accurately assessing the therapeutic potential of this novel Aurora A kinase inhibitor.

References

Application Notes and Protocols for TAS-119 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of TAS-119, a selective Aurora A kinase inhibitor, in mouse xenograft models. The information is compiled from preclinical studies to guide researchers in designing and executing in vivo efficacy studies.

Introduction

This compound is an orally active, potent, and selective inhibitor of Aurora A kinase, a key regulator of mitosis.[1][2][3] Overexpression of Aurora A is common in various cancers and is associated with resistance to taxane-based chemotherapy.[3][4] this compound has demonstrated significant antitumor activity in preclinical models, particularly when used in combination with taxanes like paclitaxel and docetaxel.[5][6][7] It has also shown efficacy in xenograft models with deregulated MYC, β-Catenin, and TRK pathways.[8][9] These protocols outline the administration of this compound as a single agent and in combination therapy in mouse xenograft models.

Mechanism of Action

This compound selectively inhibits Aurora A kinase with high potency (IC50 = 1.0 nM).[1][2] This selectivity is significant compared to its effect on Aurora B kinase (IC50 = 95 nM).[1][2] Inhibition of Aurora A leads to mitotic arrest and subsequent apoptosis in cancer cells.[8][9] Furthermore, this compound has been shown to inhibit tropomyosin receptor kinases (TRKA, TRKB, and TRKC), suggesting a broader anti-cancer activity in tumors with NTRK fusions.[8][9]

Below is a diagram illustrating the signaling pathway targeted by this compound.

Caption: Signaling pathways inhibited by this compound.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in combination with taxanes in various mouse xenograft models.

Table 1: Efficacy of this compound in Combination with Paclitaxel in NCI-H460 Lung Cancer Xenograft Model

Treatment GroupDose and ScheduleTumor Growth Inhibition (%)Reference
Vehicle--[5]
Paclitaxel60 mg/kg, single dose51% (T/C ratio on day 22)[5]
This compound + Paclitaxel60 mg/kg this compound (4 days) + 60 mg/kg PaclitaxelSignificantly enhanced[5]

Table 2: Efficacy of this compound in Combination with Docetaxel in NCI-H460 Lung Cancer Xenograft Model

Treatment GroupDose and ScheduleTumor Growth Inhibition (%)Reference
Vehicle--[5]
Docetaxel--[5]
This compound + Docetaxel60 mg/kg this compound + DocetaxelSimilar enhancement to Paclitaxel combination[5]

Table 3: Efficacy of this compound in Combination with Paclitaxel in A2780 Ovarian Cancer Xenograft Model

Treatment GroupDose and ScheduleAntitumor EfficacyReference
Vehicle--[5]
PaclitaxelDay 1 and Day 8Moderate[5]
This compound (4 days) + Paclitaxel60 mg/kg this compound (4 days) + PaclitaxelEnhanced antitumor efficacy[5]
This compound (7 days) + Paclitaxel60 mg/kg this compound (7 days) + PaclitaxelEnhanced antitumor efficacy (similar to 4-day)[5]

Experimental Protocols

Protocol 1: Establishment of Human Cancer Cell Line Xenografts in Mice

This protocol provides a general framework for establishing subcutaneous xenografts. Specific cell numbers and animal strains may need to be optimized for different cell lines.

Materials:

  • Human cancer cell lines (e.g., NCI-H460, A2780)

  • Female nude mice (e.g., BALB/c nude), 5-6 weeks old

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel or Cultrex BME (optional, can improve tumor take rate)

  • 1 mL syringes with 27-gauge needles

  • Anesthetic (e.g., isoflurane)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture cancer cells in appropriate medium until they reach 80-90% confluency. Ensure cells are healthy and in the logarithmic growth phase.

  • Cell Harvesting:

    • Wash cells with sterile PBS.

    • Detach cells using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and collect cells into a conical tube.

    • Centrifuge the cell suspension and resuspend the pellet in serum-free medium or PBS.

    • Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).

  • Cell Implantation:

    • Adjust the cell concentration to the desired density (e.g., 5 x 10^6 cells in 100 µL).

    • If using an extracellular matrix, mix the cell suspension with an equal volume of Matrigel or Cultrex BME on ice.

    • Anesthetize the mice.

    • Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).

Protocol 2: Administration of this compound and Taxanes

This protocol details the preparation and administration of this compound and taxanes based on preclinical study designs.

Materials:

  • This compound

  • Paclitaxel or Docetaxel

  • Vehicle for this compound (e.g., corn oil)[1]

  • Vehicle for taxanes (as per manufacturer's instructions)

  • Oral gavage needles

  • Syringes for intravenous or intraperitoneal injection

Procedure:

  • Drug Preparation:

    • Prepare this compound for oral administration by dissolving it in a suitable vehicle like corn oil.[1] A stock solution in DMSO can be prepared first and then diluted in corn oil.[1]

    • Prepare paclitaxel or docetaxel according to standard protocols for in vivo administration.

  • Treatment Schedule: The optimal preclinical regimen involves combining taxane treatment with a 4-day course of this compound.[5][7]

    • Combination Therapy:

      • Administer paclitaxel or docetaxel (e.g., as a single intravenous or intraperitoneal injection) on Day 1.

      • Administer this compound orally once daily for 4 consecutive days, starting on the same day as the taxane administration (Day 1) or one day later (Day 2).[5][7]

    • Monotherapy:

      • Administer this compound orally once daily at the desired dose.

      • Administer the taxane at its specified dose and schedule.

    • Control Group: Administer the respective vehicles to the control group of mice.

  • Monitoring:

    • Continue to measure tumor volumes regularly throughout the treatment period.

    • Monitor the body weight of the mice as an indicator of toxicity.[5]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for a typical in vivo study with this compound.

Xenograft_Workflow cluster_setup Xenograft Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Cancer Cell Culture B Cell Harvesting & Preparation A->B C Subcutaneous Injection in Mice B->C D Tumor Growth Monitoring C->D E Randomization of Mice D->E F Drug Administration (this compound +/- Taxane) E->F G Continued Tumor & Weight Monitoring F->G H Endpoint Reached G->H I Tumor Excision & Measurement H->I J Data Analysis & Interpretation I->J

Caption: Experimental workflow for this compound in vivo studies.

Dosing_Schedule Day1 Day 1 Paclitaxel/Docetaxel (Single Dose) This compound (Dose 1) Day2 Day 2 This compound (Dose 2) Day1->Day2 Day3 Day 3 This compound (Dose 3) Day2->Day3 Day4 Day 4 This compound (Dose 4) Day3->Day4 Monitoring {Continue Monitoring | Tumor Volume & Body Weight} Day4->Monitoring

Caption: Recommended 4-day this compound combination dosing schedule.

Conclusion

This compound has shown promising preclinical efficacy, particularly in combination with taxanes, in various mouse xenograft models. The provided protocols and data summaries offer a foundation for researchers to further investigate the therapeutic potential of this selective Aurora A kinase inhibitor. Adherence to detailed and consistent experimental procedures is critical for obtaining reproducible and reliable results in in vivo studies.

References

Application Notes and Protocols for Designing Preclinical Experiments with TAS-119 and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical experiments to evaluate the combination of TAS-119, a selective Aurora A kinase inhibitor, and paclitaxel, a microtubule-stabilizing agent. The protocols outlined below are intended to facilitate the investigation of the synergistic anti-cancer effects of this drug combination in both in vitro and in vivo models.

Introduction

Paclitaxel is a widely used chemotherapeutic agent that disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2][3] However, the development of resistance to paclitaxel is a significant clinical challenge.[4][5][6] Aurora A kinase, a key regulator of mitotic progression, is frequently overexpressed in various cancers and has been implicated in resistance to taxanes.[7][8][9] this compound is a potent and selective inhibitor of Aurora A kinase.[10] Preclinical studies have demonstrated that the combination of this compound and paclitaxel results in enhanced antitumor efficacy, even in paclitaxel-resistant cancer models.[11][12] This document provides detailed protocols for key experiments to assess the efficacy and mechanism of action of the this compound and paclitaxel combination.

Data Presentation

All quantitative data from the following experiments should be summarized in clearly structured tables for easy comparison between different treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, and this compound + paclitaxel combination).

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound and paclitaxel on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (including paclitaxel-sensitive and -resistant lines)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Paclitaxel (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, paclitaxel, or the combination of both. Include a vehicle control group.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5][11]

  • After incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Table 1: Example of Cell Viability Data Presentation

Treatment GroupConcentration (nM)% Cell Viability (Mean ± SD)IC50 (nM)
Vehicle Control-100 ± 5.2-
This compound1095.3 ± 4.1X
10075.8 ± 6.3
100040.2 ± 3.9
Paclitaxel188.1 ± 5.5Y
1055.6 ± 4.8
10020.7 ± 3.1
This compound + Paclitaxel10 + 170.4 ± 6.0Z
100 + 1025.9 ± 3.7
1000 + 1005.2 ± 1.9
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is for quantifying the induction of apoptosis and necrosis in cancer cells following treatment with this compound and paclitaxel.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound, paclitaxel, or the combination for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[6]

  • Incubate the cells in the dark for 15 minutes at room temperature.[6]

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.[13]

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Table 2: Example of Apoptosis Data Presentation

Treatment Group% Viable Cells (Mean ± SD)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic Cells (Mean ± SD)% Necrotic Cells (Mean ± SD)
Vehicle Control95.1 ± 2.32.5 ± 0.81.8 ± 0.50.6 ± 0.2
This compound80.4 ± 3.112.3 ± 1.55.2 ± 0.92.1 ± 0.7
Paclitaxel65.7 ± 4.520.8 ± 2.210.1 ± 1.83.4 ± 1.1
This compound + Paclitaxel30.2 ± 5.245.6 ± 3.920.5 ± 2.83.7 ± 1.3
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol is for determining the effect of this compound and paclitaxel on cell cycle progression.

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound, paclitaxel, or the combination for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[14][15]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.[15]

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Table 3: Example of Cell Cycle Data Presentation

Treatment Group% Cells in G0/G1 (Mean ± SD)% Cells in S Phase (Mean ± SD)% Cells in G2/M (Mean ± SD)
Vehicle Control55.2 ± 3.825.1 ± 2.519.7 ± 2.1
This compound40.1 ± 4.220.5 ± 3.139.4 ± 3.8
Paclitaxel15.8 ± 2.910.3 ± 1.973.9 ± 4.5
This compound + Paclitaxel8.2 ± 1.55.7 ± 1.186.1 ± 3.2
In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound and paclitaxel in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Paclitaxel formulation for intravenous or intraperitoneal administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Treat the mice according to the planned dosing schedule. A preclinical study suggests that combining paclitaxel or docetaxel with 4 days of this compound dosing, initiated on the same day or one day after taxane administration, is an effective regimen.[11]

  • Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight regularly (e.g., twice a week).[16]

  • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Table 4: Example of In Vivo Efficacy Data Presentation

Treatment GroupAverage Tumor Volume at Day X (mm³ ± SEM)Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control1500 ± 150-+5
This compound1200 ± 12020+3
Paclitaxel800 ± 9046.7-5
This compound + Paclitaxel300 ± 5080-7

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

TAS119_Paclitaxel_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Pathway TAS119 This compound AuroraA Aurora A Kinase TAS119->AuroraA inhibits Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes Spindle Mitotic Spindle AuroraA->Spindle promotes formation Microtubules->Spindle SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC activates G2M G2/M Transition SAC->G2M inhibits progression Caspases Caspase Activation SAC->Caspases activates Mitosis Mitosis G2M->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis prolonged arrest leads to Caspases->Apoptosis Experimental_Workflow_In_Vitro cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with this compound and/or Paclitaxel start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle (Flow Cytometry) treatment->cell_cycle data Analyze Data and Generate Tables viability->data apoptosis->data cell_cycle->data Experimental_Workflow_In_Vivo cluster_setup Xenograft Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis implantation Implant Tumor Cells in Mice growth Monitor Tumor Growth implantation->growth randomization Randomize Mice growth->randomization treatment Administer this compound and/or Paclitaxel randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring euthanasia Euthanize Mice monitoring->euthanasia excision Excise and Analyze Tumors euthanasia->excision

References

Application Notes and Protocols for TAS-119 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-119 is a potent and selective, orally active small-molecule inhibitor of Aurora A kinase.[1][2][3] It also demonstrates inhibitory activity against Aurora B kinase and Tropomyosin receptor kinases (TRKA, TRKB, and TRKC).[4][5] This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, designed to assist researchers in investigating its therapeutic potential.

Mechanism of Action

This compound primarily targets Aurora A kinase, a key regulator of mitotic progression.[4][6] Inhibition of Aurora A leads to mitotic arrest and subsequent apoptosis in cancer cells.[7] Its activity against Aurora B and TRK kinases contributes to its broader anti-tumor profile, particularly in cancers with deregulated Myc, β-Catenin, and TRK pathways.[4][5]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Reference
Aurora A1.0[1][2][3][8]
Aurora B95[1][2][3][8]
TRKA1.46[4][5]
TRKB1.53[4][5]
TRKC1.47[4][5]

Experimental Protocols

1. Preparation of this compound Stock Solution

This compound is soluble in DMSO and insoluble in water and ethanol.[1] It is critical to use fresh, anhydrous DMSO to avoid precipitation.[1]

Materials:

  • This compound powder (CAS No. 1453099-83-6)[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the vial.

  • Based on the desired stock concentration (e.g., 10 mM or 50 mM), calculate the required amount of this compound and DMSO. For example, for 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 506.36 g/mol ), dissolve 5.06 mg of this compound in 1 mL of DMSO.

  • Add the calculated volume of anhydrous DMSO to the vial of this compound powder.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2][8]

2. Preparation of Working Solutions

Prepare working solutions by diluting the high-concentration stock solution in the appropriate cell culture medium immediately before use.

Protocol:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in a complete cell culture medium to achieve the desired final concentrations for your experiment.

  • Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments, including the vehicle control, and is typically below 0.1% to minimize solvent-induced cytotoxicity.

  • Use the freshly prepared working solutions for treating cells.

3. Cell Viability Assay (e.g., MTS or MTT Assay)

This protocol outlines a general procedure to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions

  • MTS or MTT reagent

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the colorimetric reaction to develop.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

4. Western Blot Analysis for Phosphorylated Histone H3 (pHH3)

Inhibition of Aurora A by this compound leads to an accumulation of cells in the G2/M phase, which can be monitored by the level of phosphorylated histone H3 (pHH3), a reliable pharmacodynamic marker.[9]

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound working solutions

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against pHH3 (Ser10)

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).

  • Lyse the cells with lysis buffer and collect the total protein lysate.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pHH3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Visualizations

TAS_119_Signaling_Pathway cluster_mitosis Mitotic Progression Aurora_A Aurora A Kinase Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_A->Chromosome_Segregation Mitotic_Arrest Mitotic Arrest TAS_119 This compound TAS_119->Aurora_A

Caption: this compound inhibits Aurora A kinase, disrupting mitotic progression.

TAS_119_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Working_Solution Prepare Working Solutions (in Culture Medium) Stock_Solution->Working_Solution Cell_Seeding Seed Cells in Culture Plates Treatment Treat Cells with This compound Cell_Seeding->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTS/MTT) Incubation->Viability_Assay Western_Blot Western Blot (e.g., for pHH3) Incubation->Western_Blot Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for in vitro experiments using this compound.

References

Application Notes and Protocols for Detecting TAS-119 Targets via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-119 is a potent and selective oral inhibitor of Aurora A kinase, with additional activity against Aurora B kinase and Tropomyosin receptor kinases (TRK).[1][2][3] Understanding the engagement of this compound with its targets and the downstream signaling consequences is crucial for preclinical and clinical research. Western blotting is a fundamental technique to assess changes in protein expression and phosphorylation status upon treatment with kinase inhibitors like this compound. This document provides detailed protocols for the detection of key this compound targets and associated pathway markers by Western blot, along with data presentation guidelines and signaling pathway diagrams to facilitate experimental design and data interpretation.

Quantitative Data Summary

The inhibitory activity of this compound against its primary kinase targets has been characterized by determining the half-maximal inhibitory concentration (IC50) values. A summary of these values is presented below for easy reference and comparison.

Target ProteinIC50 (nM)Reference
Aurora A Kinase1.0 - 1.04[1][2][3]
Aurora B Kinase95[3]
TRKA (Tropomyosin Receptor Kinase A)1.46[1][2]
TRKB (Tropomyosin Receptor Kinase B)1.53[1][2]
TRKC (Tropomyosin Receptor Kinase C)1.47[1][2]

Signaling Pathways

To visualize the mechanism of action of this compound, the following diagrams illustrate the signaling pathways affected by its inhibitory activity.

Aurora_A_N_Myc_Pathway cluster_0 This compound Inhibition TAS119 This compound AuroraA Aurora A Kinase TAS119->AuroraA NMyc N-Myc AuroraA->NMyc Stabilizes Fbxw7 Fbxw7 (E3 Ubiquitin Ligase) NMyc->Fbxw7 Proteasome Proteasomal Degradation NMyc->Proteasome Fbxw7->Proteasome Targets for

Caption: Aurora A-N-Myc Signaling Pathway Inhibition by this compound.

TRK_Signaling_Pathway cluster_1 TRK Signaling cluster_2 Downstream Pathways Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK_receptor TRK Receptor (A, B, or C) Neurotrophin->TRK_receptor Dimerization Dimerization & Autophosphorylation TRK_receptor->Dimerization MAPK_pathway RAS-MAPK Pathway Dimerization->MAPK_pathway PI3K_pathway PI3K-AKT Pathway Dimerization->PI3K_pathway PLC_pathway PLCγ Pathway Dimerization->PLC_pathway Cell_outcomes Cell Survival, Proliferation, Differentiation MAPK_pathway->Cell_outcomes PI3K_pathway->Cell_outcomes PLC_pathway->Cell_outcomes TAS119 This compound TAS119->TRK_receptor

Caption: Tropomyosin Receptor Kinase (TRK) Signaling Pathway.

Experimental Workflow

A generalized workflow for the Western blot analysis of this compound targets is depicted below.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Cell Culture & this compound Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H I Data Analysis H->I

Caption: General Experimental Workflow for Western Blotting.

Detailed Experimental Protocols

The following are detailed protocols for performing Western blot analysis on the key targets of this compound.

I. Cell Lysis and Protein Quantification
  • Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

II. SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix an equal amount of protein (20-40 µg) from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of the target protein (see table below). Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is recommended for larger proteins.

III. Immunoblotting and Detection
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[4]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.[4] Refer to the table below for recommended antibodies and dilutions.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[4]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Stripping and Re-probing (Optional): To detect multiple proteins on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer and then re-probed starting from the blocking step.

IV. Target-Specific Antibody Recommendations and Protocol Details
Target ProteinMolecular Weight (kDa)Recommended Gel %Primary Antibody (Example)Recommended DilutionBlocking Buffer
Aurora A ~4610%Cell Signaling Technology #144751:10005% Milk in TBST
Aurora B ~3912%Thermo Fisher Scientific #36-52001 µg/mL5% Milk in TBST
TRKA ~1408%Cell Signaling Technology #25051:10005% BSA in TBST
TRKB ~1458%Cell Signaling Technology #46061:10005% BSA in TBST
TRKC ~1458%Santa Cruz Biotechnology sc-5151:500 - 1:10005% BSA in TBST
N-Myc ~62-6710%Thermo Fisher Scientific MA1-1701:500 - 1:10005% Milk in TBST
p-Histone H3 (Ser10) ~1715%Cell Signaling Technology #97011:10005% Milk in TBST
GAPDH (Loading Control) ~3712%Cell Signaling Technology #51741:1000 - 1:100005% Milk in TBST
β-Actin (Loading Control) ~4212%Cell Signaling Technology #84571:10005% Milk in TBST

Note: Optimal antibody dilutions and blocking conditions should be empirically determined for each experimental setup. The provided antibody examples are for reference; other validated antibodies may also be suitable.

Data Presentation and Analysis

For quantitative analysis, the density of the protein bands should be measured using densitometry software (e.g., ImageJ). The expression level of the target protein should be normalized to a loading control (e.g., GAPDH or β-Actin). The results can be presented as fold change relative to the vehicle-treated control. All quantitative data should be summarized in clearly structured tables, and representative Western blot images should be included in figures with appropriate labels and molecular weight markers.

By following these detailed protocols and guidelines, researchers can effectively and reliably assess the impact of this compound on its molecular targets, contributing to a deeper understanding of its mechanism of action and therapeutic potential.

References

Application Notes and Protocols: Immunohistochemistry for Phosphorylated Histone H3 after TAS-119 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing immunohistochemistry (IHC) for phosphorylated histone H3 at serine 10 (pHH3) in tissues treated with TAS-119, a potent and selective Aurora A kinase inhibitor.[1][2] The protocols and data presented are intended to aid in the preclinical and clinical evaluation of this compound's pharmacodynamic effects.

Introduction

This compound is an orally active small molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Inhibition of Aurora A leads to mitotic arrest and subsequent apoptosis in cancer cells.[2] Phosphorylated histone H3 (pHH3) is a well-established marker of mitosis, specifically labeling condensed chromatin in cells from late G2 phase through to metaphase.[3] While Aurora A is one of the kinases responsible for histone H3 phosphorylation, the primary kinase mediating this modification during mitosis is Aurora B.[4][5]

Treatment with an Aurora A inhibitor like this compound leads to a cellular accumulation in the G2/M phase of the cell cycle, a phenomenon known as mitotic arrest.[2][6] This arrest results in an overall increase in the number of cells positive for pHH3 within a given tissue sample, making pHH3 a valuable pharmacodynamic biomarker for assessing the biological activity of this compound.[6][7] This document provides detailed protocols for the detection of pHH3 by IHC and summarizes the expected quantitative changes following this compound treatment.

Data Presentation

The following tables summarize the quantitative effects of this compound on pHH3 levels as reported in preclinical and clinical studies.

Table 1: Preclinical Quantification of Phosphorylated Histone H3 in HeLa-luc Xenografts

Treatment GroupDose (mg/kg)Method of DetectionFold Induction of pHH3 (Normalized to Vehicle)Reference
Vehicle-Western Blot1.0[7]
This compound5Western Blot~2.5[7]
This compound10Western Blot~3.5[7]
This compound30Western Blot~3.5[7]

Note: Data is estimated from graphical representation in the cited preclinical study. The study utilized Western blot analysis to quantify pHH3 levels in tumor tissue six hours after oral administration of this compound.[7] Maximum induction of pHH3 was observed at a dose of 10 mg/kg.[7]

Table 2: Clinical Pharmacodynamic Assessment of Phosphorylated Histone H3

Tissue TypeTreatmentMethod of DetectionObserved Change in pHH3-Positive CellsClinical TrialReference
Skin BiopsiesThis compoundImmunohistochemistryStatistically significant increase (p < 0.0001)NCT02448589[6][8]
Tumor BiopsiesThis compoundImmunohistochemistryNo significant change (small sample size)NCT02448589[6][8]

Note: In the Phase 1 clinical trial NCT02448589, paired skin and tumor biopsies were taken before and after this compound administration. A significant increase in the rate of pHH3-positive cells was observed in skin samples, confirming target engagement. The lack of a significant change in tumor samples was attributed to a very small sample size.[6]

Signaling Pathways and Experimental Workflows

Mechanism of pHH3 Induction by this compound

The inhibition of Aurora A kinase by this compound disrupts normal mitotic spindle formation, leading to the activation of the spindle assembly checkpoint and subsequent mitotic arrest.[7] While this compound inhibits Aurora A-mediated phosphorylation, the accumulation of cells in mitosis, where Aurora B kinase is active, results in a net increase in the overall levels of pHH3.[3][4]

TAS119_Mechanism cluster_cell Tumor Cell This compound This compound Aurora_A Aurora A Kinase This compound->Aurora_A Inhibits Mitotic_Spindle Mitotic Spindle Formation Aurora_A->Mitotic_Spindle Promotes Mitotic_Arrest Mitotic Arrest (G2/M Accumulation) Mitotic_Spindle->Mitotic_Arrest Disruption leads to Aurora_B Aurora B Kinase Mitotic_Arrest->Aurora_B Increased cell population in mitosis leads to prolonged Aurora B activity Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates pHH3 Phosphorylated Histone H3 (Ser10) Histone_H3->pHH3

Mechanism of this compound induced pHH3 accumulation.

Experimental Workflow for pHH3 Immunohistochemistry

The following diagram outlines the key steps for performing IHC for pHH3 on formalin-fixed, paraffin-embedded (FFPE) tissue samples.

IHC_Workflow Start Start Deparaffinization Deparaffinization and Rehydration Start->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking of Endogenous Peroxidase and Non-Specific Binding Antigen_Retrieval->Blocking Primary_Antibody Primary Antibody Incubation (anti-pHH3) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Detection with Chromogen Secondary_Antibody->Detection Counterstaining Counterstaining Detection->Counterstaining Dehydration_Mounting Dehydration and Mounting Counterstaining->Dehydration_Mounting Analysis Microscopic Analysis and Quantification Dehydration_Mounting->Analysis

Immunohistochemistry workflow for pHH3 detection.

Experimental Protocols

Detailed Protocol for Phosphorylated Histone H3 (Ser10) Immunohistochemistry on Paraffin-Embedded Tissues

This protocol is a general guideline and may require optimization for specific tissues and antibodies.

1. Reagents and Materials

  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 1% BSA or serum from the secondary antibody host species in PBS)

  • Primary antibody: Rabbit anti-Phospho-Histone H3 (Ser10)

  • Biotinylated goat anti-rabbit secondary antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-Diaminobenzidine) chromogen substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Coplin jars

  • Humidified chamber

  • Microscope

2. Deparaffinization and Rehydration

  • Incubate slides in an oven at 60°C for 30 minutes.

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Immerse slides in two changes of 100% ethanol for 3 minutes each.

  • Immerse slides in 95% ethanol for 3 minutes.

  • Immerse slides in 70% ethanol for 3 minutes.

  • Rinse slides in deionized water for 5 minutes.

3. Antigen Retrieval

  • Preheat antigen retrieval buffer in a water bath or steamer to 95-100°C.

  • Immerse slides in the preheated buffer and incubate for 20-30 minutes.

  • Allow slides to cool in the buffer at room temperature for 20 minutes.

  • Rinse slides in deionized water.

4. Staining Procedure

  • Immerse slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

  • Rinse slides with PBS.

  • Incubate slides with blocking buffer for 30 minutes in a humidified chamber to block non-specific antibody binding.

  • Drain the blocking buffer and incubate with the primary anti-pHH3 antibody (diluted according to the manufacturer's instructions) overnight at 4°C in a humidified chamber.

  • Rinse slides with PBS (3 changes for 5 minutes each).

  • Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature in a humidified chamber.

  • Rinse slides with PBS (3 changes for 5 minutes each).

  • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature in a humidified chamber.

  • Rinse slides with PBS (3 changes for 5 minutes each).

  • Incubate with DAB substrate solution until the desired stain intensity develops (typically 2-10 minutes), monitoring under a microscope.

  • Rinse slides with deionized water to stop the reaction.

5. Counterstaining, Dehydration, and Mounting

  • Counterstain with hematoxylin for 30-60 seconds.

  • "Blue" the hematoxylin by rinsing in running tap water.

  • Dehydrate the sections through graded ethanols (70%, 95%, 100%) and clear in xylene.

  • Apply a coverslip using a permanent mounting medium.

6. Analysis

  • pHH3 staining will appear as distinct, dark brown nuclear staining in mitotic cells.

  • Quantification can be performed by counting the number of pHH3-positive cells per high-power field or by using digital image analysis software to calculate the percentage of pHH3-positive cells.

References

Techniques for Assessing Synergy Between TAS-119 and Other Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for evaluating the synergistic potential of TAS-119, a selective Aurora A and Tropomyosin Receptor Kinase (TRK) inhibitor, in combination with other therapeutic agents. The protocols outlined below are designed to deliver robust and reproducible data for preclinical assessment of drug combinations.

Introduction to this compound and Synergy

This compound is a potent small molecule inhibitor targeting Aurora A kinase, a key regulator of mitotic progression.[1][2] Overexpression of Aurora A is implicated in resistance to certain chemotherapies, such as taxanes.[3] By inhibiting Aurora A, this compound can enhance the anti-tumor efficacy of microtubule-stabilizing agents like paclitaxel and docetaxel.[4][5][6][7] Additionally, this compound exhibits inhibitory activity against TRK kinases, which are involved in cell survival and proliferation signaling pathways.[3][8] Assessing the synergy between this compound and other drugs is crucial for identifying novel combination therapies with improved therapeutic windows and the potential to overcome drug resistance.

Key Concepts in Drug Synergy

Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. Several mathematical models are used to quantify synergy, including:

  • The Chou-Talalay Method (Combination Index - CI): This is a widely used method based on the median-effect principle. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[9][10][11]

  • Highest Single Agent (HSA) Model: This model defines synergy as any combination effect that is greater than the effect of the most effective single agent.[12][13]

  • Bliss Independence Model: This model assumes that the two drugs act independently, and synergy is observed when the combination effect exceeds the product of the individual drug effects.[12][14]

This document will primarily focus on the application of the Chou-Talalay method for its quantitative and widely accepted framework.

In Vitro Synergy Assessment

Cell Viability Assays

Cell viability assays are fundamental for assessing the dose-dependent effects of single agents and combinations on cancer cell lines.

Protocol: Cell Viability Assessment using the MTT Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[13]

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the combination drug(s) in culture medium.

    • For single-agent dose-response curves, add 100 µL of varying concentrations of each drug to designated wells.

    • For combination studies, a fixed-ratio (e.g., based on the ratio of their IC50 values) or a matrix (checkerboard) design can be used. For a fixed-ratio design, prepare combinations of this compound and the other drug at a constant molar ratio and perform serial dilutions.

    • Include vehicle-treated control wells (e.g., 0.1% DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Single Agent IC50 Values

Cell LineThis compound IC50 (nM)Drug X IC50 (µM)
Cell Line A150.5
Cell Line B251.2
Cell Line C100.8

Caption: Table 1. Half-maximal inhibitory concentration (IC50) values for this compound and a hypothetical Drug X in various cancer cell lines.

Data Presentation: Combination Index (CI) Values

Fractional Effect (Fa)Combination 1 (this compound + Drug X) CI ValueSynergy/Antagonism
0.250.8Synergy
0.50 (IC50)0.6Synergy
0.750.4Strong Synergy
0.900.3Strong Synergy

Caption: Table 2. Combination Index (CI) values for the combination of this compound and Drug X at different fractional effect levels in Cell Line A. CI < 1 indicates synergy.

Apoptosis Assays

Apoptosis assays determine if the synergistic effect on cell viability is due to an increase in programmed cell death.

Protocol: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination at concentrations determined from the viability assays (e.g., IC50 concentrations).

    • Include a vehicle-treated control.

    • Incubate for a relevant time period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[15]

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) to the cell suspension.[16]

    • Incubate for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Set up appropriate compensation and gates using unstained and single-stained controls.[8]

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Data Presentation: Apoptosis Induction

Treatment% Early Apoptosis% Late Apoptosis/NecrosisTotal Apoptosis (%)
Vehicle Control2.11.53.6
This compound (IC50)8.53.211.7
Drug X (IC50)10.24.114.3
This compound + Drug X25.610.836.4

Caption: Table 3. Percentage of apoptotic cells in Cell Line A following treatment with this compound, Drug X, and their combination.

In Vivo Synergy Assessment

Xenograft Models

In vivo studies using tumor xenografts in immunocompromised mice are critical for validating in vitro synergy findings.

Protocol: Tumor Xenograft Model for Synergy Assessment

  • Animal Model and Tumor Implantation:

    • Use immunocompromised mice (e.g., athymic nude or NSG mice).

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

    • Monitor tumor growth regularly.

  • Treatment Groups and Dosing:

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: this compound alone

      • Group 3: Drug X alone

      • Group 4: this compound + Drug X combination

    • Determine the doses for single agents based on previous efficacy and tolerability studies. This compound is orally bioavailable.[4][7]

    • Administer drugs according to a predetermined schedule. For example, this compound can be administered orally daily for a set number of days, while the other drug may be given intraperitoneally or intravenously.[4]

  • Tumor Measurement and Data Collection:

    • Measure tumor dimensions with calipers at regular intervals (e.g., twice or three times a week).

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health as indicators of toxicity.

Data Presentation: In Vivo Anti-Tumor Efficacy

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control1500 ± 250-
This compound1050 ± 18030
Drug X900 ± 20040
This compound + Drug X300 ± 9080

Caption: Table 4. Anti-tumor efficacy of this compound, Drug X, and their combination in a xenograft model. TGI is calculated relative to the vehicle control group.

Signaling Pathway Analysis and Visualization

Understanding the molecular mechanisms underlying the observed synergy is crucial. This can be investigated through techniques like Western blotting to assess changes in key signaling proteins. The following diagrams illustrate the signaling pathways affected by this compound.

Aurora_A_Signaling_Pathway AuroraA Aurora A Kinase Mitotic_Spindle Mitotic Spindle Assembly AuroraA->Mitotic_Spindle Cell_Cycle G2/M Transition AuroraA->Cell_Cycle MYC MYC AuroraA->MYC Beta_Catenin β-Catenin AuroraA->Beta_Catenin Proliferation Cell Proliferation MYC->Proliferation Beta_Catenin->Proliferation TAS119 This compound TAS119->AuroraA Inhibition Taxanes Taxanes Taxanes->Mitotic_Spindle Disruption

Caption: Aurora A Kinase Signaling Pathway and points of intervention by this compound and Taxanes.

TRK_Signaling_Pathway TRK TRK Receptor (TRKA, TRKB, TRKC) RAS_MAPK RAS-MAPK Pathway TRK->RAS_MAPK PI3K_AKT PI3K-AKT Pathway TRK->PI3K_AKT PLCg PLCγ Pathway TRK->PLCg Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival PLCg->Proliferation PLCg->Survival TAS119 This compound TAS119->TRK Inhibition

Caption: TRK Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Validation A Single-agent dose-response (IC50 determination) B Combination cell viability assay (Fixed-ratio or Matrix) A->B C Synergy analysis (Chou-Talalay CI) B->C D Apoptosis assay (Annexin V/PI) C->D E Xenograft tumor model establishment C->E Promising Combinations F Treatment with single agents and combination E->F G Tumor growth monitoring F->G H Efficacy and synergy evaluation G->H

Caption: Experimental workflow for assessing the synergy of this compound with other drugs.

References

Troubleshooting & Optimization

Technical Support Center: TAS-119 Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAS-119.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] It also demonstrates inhibitory activity against Aurora B kinase, although at a significantly higher concentration.[3] Additionally, this compound has been shown to inhibit Tropomyosin receptor kinases (TRKA, TRKB, and TRKC).[4][5] Its primary anti-cancer effect is mediated through the inhibition of Aurora A, leading to mitotic arrest and subsequent cell death.

Q2: I am observing reduced sensitivity to this compound in my cell line over time. What are the potential mechanisms of resistance?

A2: While specific acquired resistance mechanisms to this compound are still under investigation, resistance to selective Aurora A kinase inhibitors like Alisertib (MLN8237) can arise from several factors:

  • Genomic Alterations: Changes in genes involved in cell cycle regulation, DNA repair, and DNA damage response pathways have been observed in Alisertib-resistant tumors.[6]

  • Bypass Signaling Pathway Activation: Upregulation of pro-survival signaling pathways, such as the AKT/mTOR pathway, can confer resistance to Aurora A kinase inhibitors.

  • Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.

  • On-target Mutations: While not yet reported for this compound, mutations in the kinase domain of Aurora A could potentially alter drug binding and confer resistance.

Q3: How can I overcome suspected resistance to this compound in my experiments?

A3: Several strategies can be employed to overcome resistance to this compound:

  • Combination Therapy: this compound has shown significant synergy with taxanes (e.g., paclitaxel, docetaxel), even in paclitaxel-resistant cell lines.[1][7][8] Combining this compound with other agents that target different pathways can also be effective.

  • Targeting Bypass Pathways: If you suspect activation of a bypass pathway like AKT/mTOR, consider co-treatment with an inhibitor of that pathway.

  • Modulating Drug Efflux: The use of P-glycoprotein inhibitors can be explored to increase the intracellular concentration of this compound in cells overexpressing this transporter.

  • Sequential Treatment: The order and timing of drug administration can be critical. Preclinical studies suggest that for the combination of this compound and taxanes, initiating treatment with both agents on the same day or starting this compound one day after the taxane is an effective regimen.[7]

Q4: What are the expected phenotypic effects of this compound treatment on cancer cells?

A4: Treatment with this compound is expected to induce:

  • Mitotic Arrest: As an Aurora A kinase inhibitor, this compound disrupts proper spindle formation, leading to cell cycle arrest in mitosis (G2/M phase).

  • Polyploidy: Inhibition of Aurora A can lead to defects in cytokinesis, resulting in cells with multiple sets of chromosomes (polyploidy).

  • Apoptosis: Prolonged mitotic arrest often triggers programmed cell death, or apoptosis.

  • Senescence: In some cell types, treatment with Aurora A kinase inhibitors can induce a state of irreversible growth arrest known as senescence.[6]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in cell viability assays.

Possible Cause Troubleshooting Step
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
Drug Preparation and Storage Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution at -20°C or -80°C as recommended by the supplier.
Assay Incubation Time Ensure consistent incubation times for both drug treatment and the viability reagent (e.g., MTT, WST-1).
Cell Line Instability Perform regular cell line authentication and mycoplasma testing.

Problem 2: No significant increase in phosphorylated Histone H3 (Ser10) after this compound treatment.

Possible Cause Troubleshooting Step
Suboptimal Drug Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for inducing mitotic arrest in your cell line.
Incorrect Timing of Sample Collection Create a time-course experiment to identify the peak of mitotic arrest and, consequently, the highest level of phospho-Histone H3 (Ser10).
Poor Antibody Quality Use a validated antibody for phospho-Histone H3 (Ser10) and optimize the antibody dilution and incubation conditions.
Inefficient Protein Extraction Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of proteins.

Problem 3: Lack of synergistic effect when combining this compound with another drug.

Possible Cause Troubleshooting Step
Inappropriate Drug Ratio Test a range of concentration ratios of the two drugs to identify the optimal ratio for synergy.
Incorrect Dosing Schedule Experiment with different dosing schedules (e.g., sequential vs. concurrent administration).
Cell Line Specific Effects The synergistic effect may be cell-line dependent. Test the combination in multiple cell lines.
Data Analysis Method Use appropriate methods for synergy analysis, such as the Combination Index (CI) method or isobologram analysis.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
Aurora A1.04
Aurora B95
TRKA1.46[4][5]
TRKB1.53[4][5]
TRKC1.47[4][5]

Table 2: Preclinical Antitumor Efficacy of this compound in Combination with Taxanes

Cell LineCombinationEffect
Multiple Human Cancer Cell LinesThis compound + PaclitaxelEnhanced cell growth inhibition[1][7][8]
Paclitaxel-Resistant Cell LinesThis compound + PaclitaxelEnhanced cell growth inhibition[1][7][8]
HeLa-luc XenograftThis compound + PaclitaxelEnhanced antitumor efficacy[2]
NCI-H460 XenograftThis compound + DocetaxelEnhanced antitumor efficacy[2]

Experimental Protocols

1. Cell Viability Assay (WST-1)

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound (and/or a combination agent) for the desired duration (e.g., 72 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Gently shake the plate for 1 minute.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

2. Western Blot for Phosphorylated Histone H3 (Ser10)

  • Seed cells and treat with this compound at various concentrations and for different time points.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalize the signal to total Histone H3 or a loading control like β-actin.

3. Drug Synergy Analysis (Combination Index)

  • Determine the IC50 values for this compound and the combination drug individually.

  • Treat cells with a range of concentrations of each drug alone and in combination at a constant ratio (e.g., based on their IC50 ratio).

  • Perform a cell viability assay as described above.

  • Calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Visualizations

TAS119_Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Targets cluster_2 Downstream Effects TAS119 This compound AuroraA Aurora A Kinase TAS119->AuroraA Inhibits AuroraB Aurora B Kinase (lower affinity) TAS119->AuroraB Inhibits TRK TRK A/B/C TAS119->TRK Inhibits MitoticArrest Mitotic Arrest AuroraA->MitoticArrest Leads to InhibitTRKSignaling Inhibition of TRK Signaling TRK->InhibitTRKSignaling Results in Apoptosis Apoptosis MitoticArrest->Apoptosis Induces Troubleshooting_Workflow Start Reduced this compound Efficacy Observed CheckIC50 Confirm IC50 Shift Start->CheckIC50 CheckIC50->Start No, re-evaluate experimental conditions InvestigateResistance Investigate Resistance Mechanisms CheckIC50->InvestigateResistance Yes BypassPathway Assess Bypass Pathway Activation (e.g., p-AKT levels) InvestigateResistance->BypassPathway DrugEfflux Evaluate Drug Efflux (e.g., P-gp expression) InvestigateResistance->DrugEfflux OnTargetMutation Sequence Aurora A Kinase Domain InvestigateResistance->OnTargetMutation OvercomeResistance Strategies to Overcome Resistance BypassPathway->OvercomeResistance DrugEfflux->OvercomeResistance OnTargetMutation->OvercomeResistance CombinationTx Combination Therapy (e.g., with Taxanes) OvercomeResistance->CombinationTx BypassInhibitor Co-treat with Bypass Pathway Inhibitor OvercomeResistance->BypassInhibitor EffluxInhibitor Use P-gp Inhibitor OvercomeResistance->EffluxInhibitor Synergy_Analysis_Workflow Start Hypothesize Drug Synergy DetermineIC50 Determine IC50 for each drug alone Start->DetermineIC50 CombinationAssay Perform cell viability assay with drugs in combination (constant ratio) DetermineIC50->CombinationAssay CalculateCI Calculate Combination Index (CI) CombinationAssay->CalculateCI Synergy Synergy (CI < 1) CalculateCI->Synergy CI < 1 Additive Additive (CI = 1) CalculateCI->Additive CI = 1 Antagonism Antagonism (CI > 1) CalculateCI->Antagonism CI > 1

References

Technical Support Center: Managing Off-Target Effects of TAS-119

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the off-target effects of TAS-119 in a research setting. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address specific issues that may arise during experimentation.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-targets?

A1: this compound is a potent and selective inhibitor of Aurora A kinase, with an IC50 of approximately 1.0 nM.[1][2][3][4][5] Its known off-targets include Aurora B kinase (IC50 ≈ 95 nM) and the Tropomyosin receptor kinase (TRK) family: TRKA (IC50 ≈ 1.46 nmol/L), TRKB (IC50 ≈ 1.53 nmol/L), and TRKC (IC50 ≈ 1.47 nmol/L).[1][2][3][5][6][7][8]

Q2: How can I differentiate between on-target Aurora A inhibition and off-target Aurora B inhibition in my cell-based assays?

A2: Inhibition of Aurora A and Aurora B results in distinct cellular phenotypes.[9][10][11]

  • Aurora A inhibition typically leads to defects in centrosome separation and mitotic spindle assembly, resulting in a transient mitotic arrest with monopolar or multipolar spindles.[9][11]

  • Aurora B inhibition disrupts chromosome alignment and cytokinesis, leading to endoreduplication and the formation of polyploid cells.[9][11][12]

You can use immunofluorescence to visualize spindle morphology and ploidy analysis by flow cytometry to distinguish these phenotypes.

Q3: What are the potential phenotypic consequences of off-target TRK inhibition by this compound?

A3: The TRK pathway is involved in neuronal survival, differentiation, and synaptic plasticity.[8][13][14][15] In a research context, off-target TRK inhibition could potentially lead to unexpected effects on cell survival, differentiation, or morphology, particularly in neuronal cell models. It is important to consider the expression and activation status of TRK receptors in your experimental system.

Q4: What are essential control experiments to include when working with this compound?

A4: To ensure the observed effects are due to Aurora A inhibition and not off-target effects, consider the following controls:

  • Dose-response experiments: Use a concentration range of this compound that is selective for Aurora A over its off-targets.

  • Use of a more selective Aurora A inhibitor (if available): Compare the phenotype induced by this compound with that of a structurally different and more selective Aurora A inhibitor.

  • Use of a selective Aurora B inhibitor: To confirm if the observed phenotype is due to off-target Aurora B inhibition, treat cells with a selective Aurora B inhibitor and compare the results.

  • Rescue experiments: If possible, overexpress a drug-resistant mutant of Aurora A to see if it rescues the observed phenotype.

Troubleshooting Guides

Issue 1: Unexpected Cell Cycle Arrest Profile

Symptom: You observe a G2/M arrest, but the cellular morphology is not consistent with typical Aurora A inhibition (e.g., you see a high percentage of polyploid cells).

Possible Cause: At higher concentrations, this compound may be inhibiting Aurora B, leading to a mixed phenotype.

Troubleshooting Steps:

  • Confirm Phenotype:

    • Perform immunofluorescence staining for α-tubulin to visualize spindle morphology. Look for the presence of monopolar or multipolar spindles (indicative of Aurora A inhibition) versus cells that have failed cytokinesis (indicative of Aurora B inhibition).[12]

    • Conduct cell cycle analysis using propidium iodide staining and flow cytometry to quantify the percentage of cells with >4N DNA content (polyploidy), which is a hallmark of Aurora B inhibition.[9][10][11][16]

  • Titrate this compound Concentration:

    • Perform a dose-response experiment with a range of this compound concentrations, starting from low nanomolar (selective for Aurora A) to higher nanomolar concentrations. Observe the phenotypic changes at each concentration.

  • Use Control Inhibitors:

    • Treat cells with a highly selective Aurora B inhibitor (e.g., AZD1152-HQPA) to see if it recapitulates the observed polyploid phenotype.[10]

    • Compare with a more selective Aurora A inhibitor if available.

  • Western Blot Analysis:

    • Analyze the phosphorylation status of key substrates. A decrease in phospho-Histone H3 (Ser10) can be an indicator of Aurora B inhibition.[17]

cluster_symptom Symptom cluster_cause Possible Cause cluster_troubleshooting Troubleshooting Steps Symptom Unexpected Cell Cycle Arrest: High Polyploidy Cause Off-target Aurora B Inhibition Symptom->Cause Step1 1. Confirm Phenotype: - Immunofluorescence (Spindle Morphology) - Flow Cytometry (Ploidy) Cause->Step1 Step2 2. Titrate this compound Concentration Step1->Step2 Step3 3. Use Control Inhibitors: - Selective Aurora B inhibitor Step2->Step3 Step4 4. Western Blot: - p-Histone H3 (Ser10) levels Step3->Step4

Troubleshooting workflow for unexpected cell cycle arrest.
Issue 2: Unexplained Effects on Cell Viability or Morphology in Neuronal Models

Symptom: You observe unexpected changes in cell survival, neurite outgrowth, or other morphological features in neuronal or neuroblastoma cell lines that are not readily explained by mitotic arrest.

Possible Cause: Off-target inhibition of TRKA, TRKB, or TRKC by this compound may be affecting neuronal signaling pathways.

Troubleshooting Steps:

  • Assess TRK Pathway Activity:

    • Perform western blot analysis to check the phosphorylation status of TRK receptors (e.g., p-TRKA Tyr490) and downstream effectors like AKT and ERK.[14] A decrease in phosphorylation upon this compound treatment would suggest off-target TRK inhibition.

  • Use a Selective TRK Inhibitor:

    • Treat your cells with a known pan-TRK inhibitor (e.g., Larotrectinib or Entrectinib) to see if it phenocopies the effects of this compound.

  • RNAi Knockdown:

    • Use siRNA to specifically knock down TRKA, TRKB, and/or TRKC and observe if this mimics the phenotype seen with this compound.

  • Literature Review:

    • Investigate the known roles of TRK signaling in your specific cell model to better understand the potential consequences of its inhibition.

cluster_symptom Symptom cluster_cause Possible Cause cluster_troubleshooting Troubleshooting Steps Symptom Unexpected Phenotype in Neuronal Cells Cause Off-target TRK Inhibition Symptom->Cause Step1 1. Assess TRK Pathway Activity: - Western Blot for p-TRK, p-AKT, p-ERK Cause->Step1 Step2 2. Use Control Inhibitors: - Selective TRK inhibitor Step1->Step2 Step3 3. RNAi Knockdown of TRKs Step2->Step3 Step4 4. Literature Review on TRK Function Step3->Step4

Troubleshooting workflow for unexpected neuronal phenotypes.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target and key off-targets.

TargetIC50 (nM)Reference(s)
Aurora A 1.0 [1][2][3][4][5]
Aurora B95[1][2][3][5]
TRKA1.46[6][7][8]
TRKB1.53[6][7][8]
TRKC1.47[6][7][8]

Note: A comprehensive kinome-wide scan for this compound is not publicly available. The provided data is based on published targeted assays.

Detailed Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Objective: To determine the cell cycle distribution of cells treated with this compound and identify potential mitotic arrest or polyploidy.

Materials:

  • Cells of interest

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control for the desired duration (e.g., 24-48 hours).

  • Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet once with cold PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice for at least 30 minutes or at -20°C for long-term storage.

  • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases, as well as any sub-G1 (apoptotic) or >4N (polyploid) populations.[9][10][11][16]

Protocol 2: Immunofluorescence Staining for Spindle Morphology

Objective: To visualize the mitotic spindle and assess for abnormalities induced by this compound.

Materials:

  • Cells grown on coverslips

  • This compound

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-α-tubulin

  • Fluorescently-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.

  • Treat cells with this compound or vehicle control.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Image the cells using a fluorescence microscope, looking for mitotic cells and assessing their spindle morphology (bipolar, monopolar, multipolar).[12][17][18][19]

Protocol 3: Western Blotting for Key Signaling Proteins

Objective: To assess the phosphorylation status of Aurora A, TRK receptors, and their downstream targets.

Materials:

  • Cell lysates from treated and control cells

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • anti-phospho-Aurora A (Thr288)

    • anti-Aurora A (total)

    • anti-phospho-TRKA (Tyr490)

    • anti-TRKA (total)

    • anti-phospho-Histone H3 (Ser10)

    • anti-Histone H3 (total)

    • anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Prepare cell lysates from cells treated with this compound or vehicle control.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to the loading control and total protein levels.[20][21]

Signaling Pathway Diagrams

cluster_aurora_a Aurora A Signaling G2/M Transition G2/M Transition Aurora A Aurora A G2/M Transition->Aurora A Centrosome Separation Centrosome Separation Aurora A->Centrosome Separation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly TAS-119_A This compound TAS-119_A->Aurora A

On-target effect of this compound on the Aurora A pathway.

cluster_aurora_b Aurora B Signaling Mitosis Mitosis Aurora B Aurora B Mitosis->Aurora B Chromosome Condensation Chromosome Condensation Aurora B->Chromosome Condensation Cytokinesis Cytokinesis Aurora B->Cytokinesis TAS-119_B This compound (high conc.) TAS-119_B->Aurora B

Off-target effect of this compound on the Aurora B pathway.

cluster_trk TRK Signaling Neurotrophins Neurotrophins TRK Receptors (A, B, C) TRK Receptors (A, B, C) Neurotrophins->TRK Receptors (A, B, C) PI3K/AKT Pathway PI3K/AKT Pathway TRK Receptors (A, B, C)->PI3K/AKT Pathway RAS/MAPK Pathway RAS/MAPK Pathway TRK Receptors (A, B, C)->RAS/MAPK Pathway Cell Survival & Differentiation Cell Survival & Differentiation PI3K/AKT Pathway->Cell Survival & Differentiation RAS/MAPK Pathway->Cell Survival & Differentiation TAS-119_TRK This compound TAS-119_TRK->TRK Receptors (A, B, C)

Off-target effect of this compound on TRK signaling pathways.

References

Technical Support Center: TAS-119 Dosage Optimization in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TAS-119 in preclinical animal models. The information aims to help optimize dosing strategies to maximize efficacy while minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective oral inhibitor of Aurora A kinase, with an IC50 of 1.0 nM.[1][2] It also demonstrates inhibitory activity against Aurora B kinase (IC50 of 95 nM) and tropomyosin receptor kinases (TRKA, TRKB, and TRKC) with IC50 values of 1.46, 1.53, and 1.47 nmol/L, respectively.[2][3][4] Its primary antitumor activity is attributed to the inhibition of Aurora A, a key regulator of mitosis.[4]

Q2: What are the common toxicities observed with this compound in animal models?

A2: Preclinical studies in animal models have investigated the toxicity profile of this compound, both as a monotherapy and in combination with other agents like taxanes. While this compound has been shown to be generally well-tolerated at effective doses, some toxicities have been noted.[3][5][6] When used in combination with paclitaxel in rats, this compound did not appear to worsen the known side effects of taxanes, such as neutropenia and neurotoxicity.[5][6] However, in a phase I clinical trial in humans, dose-dependent toxicities included fatigue, nausea, dry eyes, and corneal epithelial microcysts.[7] Another clinical study reported diarrhea, nausea, and fatigue as common adverse events.[8] Researchers should closely monitor animals for these potential side effects.

Q3: How can I optimize the dosing schedule of this compound when combining it with taxanes?

A3: Preclinical studies suggest that the timing and duration of this compound administration in relation to taxane treatment are crucial for maximizing anti-tumor efficacy. The most effective regimen observed in preclinical models involved combining paclitaxel or docetaxel with a 4-day course of this compound, starting either on the same day as the taxane or one day later.[5][6][9] It is recommended to test different schedules, such as concurrent and sequential dosing, to determine the optimal regimen for your specific cancer model.[5]

Troubleshooting Guide

Issue: Excessive toxicity or weight loss is observed in our animal models.

Potential Cause Troubleshooting Steps
Dosage of this compound is too high. - Review the dose-response data from preclinical studies (see Table 1). - Consider reducing the dose of this compound. A study in rats with HeLa-luc xenografts showed that this compound induced a biological response (pHH3 induction) at doses as low as 5 mg/kg.[5] - If combining with a taxane, ensure the taxane dose is also within a tolerated range.
Dosing schedule is not optimal. - Preclinical data suggests that a 2- to 4-day treatment with this compound in combination with a taxane is effective.[5] Consider reducing the duration of this compound administration. - A study showed that concurrent dosing of this compound and paclitaxel led to a slight body weight reduction, which was not observed in sequential dosing groups.[5]
Animal model is particularly sensitive. - Different animal strains or tumor models may exhibit varying sensitivities to this compound. - It is advisable to conduct a pilot dose-escalation study in your specific model to determine the maximum tolerated dose (MTD).

Issue: Sub-optimal anti-tumor efficacy is observed.

Potential Cause Troubleshooting Steps
Dosage of this compound is too low. - Refer to preclinical studies for effective dose ranges (see Table 1). In a nude rat xenograft model, this compound at 5, 10, and 30 mg/kg enhanced the anti-tumor efficacy of paclitaxel.[5] - In an NCI-H460 xenograft model in mice, a 60 mg/kg dose of this compound enhanced the efficacy of paclitaxel and docetaxel.[5]
Inappropriate dosing schedule. - The timing of this compound administration relative to the combination agent is critical. The most effective preclinical regimen with taxanes was a 4-day this compound treatment initiated on the same day or one day after the taxane.[5][6][9] - Treatment with paclitaxel after this compound was found to be less effective.[5]
Drug formulation and administration. - Ensure proper formulation of this compound for oral administration. One method involves dissolving this compound in DMSO and then mixing with corn oil.[1] Another formulation uses a mix of DMSO, PEG300, Tween80, and ddH2O.[1] - Confirm accurate oral gavage technique to ensure the full dose is administered.

Quantitative Data Summary

Table 1: Summary of this compound Dosages in Preclinical In Vivo Studies

Animal ModelCancer ModelCombination AgentThis compound DosageScheduleObserved OutcomeReference
Nude RatsHeLa-luc xenograftPaclitaxel (10 mg/kg)5, 10, 30 mg/kg/dayDays 2-5Enhanced anti-tumor efficacy of paclitaxel.[5]
Nude RatsHeLa-luc xenograftPaclitaxel (10 mg/kg)30 mg/kgDays 1-2, 1-4, 2, 2-3, 2-4, or 2-5Concurrent or sequential (paclitaxel followed by this compound) dosing was optimal.[5]
MiceNCI-H460 xenograftPaclitaxel or Docetaxel60 mg/kgNot specifiedEnhanced anti-tumor efficacy of both taxanes.[5]

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy and Toxicity Study in a Xenograft Model

  • Animal Model: Utilize immunodeficient mice or rats (e.g., nude mice, SCID mice) appropriate for the tumor cell line.

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., HeLa-luc, NCI-H460) into the flank of the animals.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment Groups: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment groups:

    • Vehicle control

    • This compound alone

    • Combination agent alone (e.g., paclitaxel)

    • This compound in combination with the other agent

  • Drug Administration:

    • Prepare this compound for oral gavage. A common vehicle is a mixture of DMSO and corn oil.[1]

    • Administer the combination agent via the appropriate route (e.g., intraperitoneal or intravenous injection for paclitaxel).

    • Follow the desired dosing schedule (e.g., daily for 4 days for this compound).

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • Calculate the tumor growth inhibition (TGI) for each group.

  • Toxicity Assessment:

    • Monitor animal health daily for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • At the end of the study, collect blood samples for complete blood count (CBC) to assess for hematological toxicities like neutropenia.

    • Perform necropsy and collect major organs for histopathological analysis.

Signaling Pathway and Experimental Workflow Diagrams

TAS119_Mechanism_of_Action cluster_proliferation Cell Proliferation & Survival cluster_mitosis Mitosis Regulation Myc Myc Cell_Growth Cell Growth & Proliferation Myc->Cell_Growth beta_Catenin β-Catenin beta_Catenin->Cell_Growth TRK_Fusion TRK Fusion Proteins TRK_Fusion->Cell_Growth Aurora_A Aurora A Kinase Mitotic_Spindle Mitotic Spindle Assembly Aurora_A->Mitotic_Spindle TAS119 This compound TAS119->Myc Inhibits TAS119->beta_Catenin Inhibits TAS119->TRK_Fusion Inhibits TAS119->Aurora_A Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start Tumor_Implantation Tumor Cell Implantation Start->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization of Animals Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, this compound, Combo Agent) Randomization->Treatment Monitoring Efficacy & Toxicity Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor size, Blood, Tissues) Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Preclinical xenograft study workflow.

References

Troubleshooting TAS-119 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAS-119.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active and selective inhibitor of Aurora A kinase, with a lesser inhibitory effect on Aurora B kinase.[1][2][3][4][5][6] It also demonstrates inhibitory effects against tropomyosin receptor kinases (TRKA, TRKB, and TRKC).[3][4] Its primary mechanism of action involves the inhibition of Aurora A kinase, a key regulator of mitosis.[3][4][7][8] This inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.[8] this compound has shown potent antitumor activities in preclinical models, particularly in cancers with MYC amplification, CTNNB1 mutations, or NTRK fusions.[3][4]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations of up to 100 mg/mL.[1] It is reported to be insoluble in water and ethanol.[1] For in vivo studies, various formulations using DMSO, PEG300, Tween-80, and saline or corn oil have been described.[1][9]

Q3: How should this compound be stored?

Proper storage is crucial to maintain the stability of this compound. Recommendations for storage are summarized in the table below.

FormStorage TemperatureDuration
Powder-20°CUp to 3 years[1][9]
In Solvent (e.g., DMSO)-80°CUp to 2 years[2]
In Solvent (e.g., DMSO)-20°CUp to 1 year[1][2]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[2]

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue 1: Precipitation of this compound upon dilution in aqueous media.

Problem: You've prepared a stock solution of this compound in DMSO, but upon diluting it into your aqueous buffer or cell culture medium, a precipitate forms.

Cause: this compound is poorly soluble in aqueous solutions.[1] When a concentrated DMSO stock is diluted into an aqueous environment, the solubility of the compound can decrease dramatically, leading to precipitation. This is a common issue for many small molecule inhibitors.

Solution Workflow:

G start Precipitation Observed step1 Decrease Final DMSO Concentration start->step1 step2 Use a Surfactant or Co-solvent step1->step2 If precipitation continues end_success Solution Remains Clear step1->end_success If successful step3 Sonication step2->step3 If precipitation continues step2->end_success If successful step4 Prepare Fresh Dilutions step3->step4 If precipitation continues step3->end_success If successful step4->end_success If successful end_fail Precipitation Persists step4->end_fail

A troubleshooting workflow for addressing this compound precipitation.

Detailed Steps:

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your aqueous solution. While this compound is soluble in 100% DMSO, its solubility decreases significantly in aqueous solutions.

  • Incorporate Surfactants or Co-solvents: For in vivo formulations, Tween-80 and PEG300 have been used to improve the solubility of this compound.[1][9] For in vitro assays, a small, empirically determined amount of a gentle surfactant compatible with your experiment may aid in keeping the compound in solution.

  • Utilize Sonication: After dilution, briefly sonicate the solution in a water bath sonicator. This can help to redissolve small precipitates. Use caution to avoid heating the sample.

  • Prepare Fresh Dilutions Immediately Before Use: Do not store diluted aqueous solutions of this compound. Prepare them fresh from your DMSO stock for each experiment.

Issue 2: Inconsistent experimental results.

Problem: You are observing high variability in your experimental outcomes, such as IC50 values or phenotypic effects.

Cause: Inconsistent results can stem from issues with the stability of this compound in your experimental setup or inaccuracies in solution preparation.

Solution:

  • Verify Stock Solution Integrity:

    • Ensure your DMSO is anhydrous (moisture-absorbing DMSO can reduce solubility).[1]

    • Confirm that stock solutions have been stored correctly and have not undergone excessive freeze-thaw cycles.

  • Assess Stability in Experimental Media: The stability of this compound in your specific cell culture medium at 37°C for the duration of your experiment may be a factor. While specific data for this compound is not available, it is good practice to minimize the pre-incubation time of the compound in media before adding it to cells.

  • Ensure Accurate Pipetting: When preparing serial dilutions, especially at low concentrations, minor pipetting errors can lead to significant variations in the final concentration. Use calibrated pipettes and proper technique.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution from a 5 mg vial of this compound with a molecular weight of 506.36 g/mol , add approximately 987 µL of DMSO).

  • Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) and sonication may be used to aid dissolution if necessary.[9]

  • Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.

  • Store the aliquots at -20°C or -80°C.[1][2]

Protocol 2: General Procedure for Assessing Aqueous Solubility

Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of interest (e.g., PBS, cell culture medium)

  • Shaker or rotator

  • Microcentrifuge

  • HPLC or other suitable analytical method for quantification

Procedure:

  • Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed tube.

  • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred. It may be necessary to filter the supernatant through a 0.22 µm filter.

  • Quantify the concentration of this compound in the supernatant using a validated analytical method like HPLC.

  • The measured concentration represents the equilibrium solubility of this compound in that specific buffer at that temperature.

Signaling Pathways and Workflows

This compound Mechanism of Action

G TAS119 This compound AuroraA Aurora A Kinase TAS119->AuroraA Inhibits Mitosis Mitotic Progression AuroraA->Mitosis Promotes Apoptosis Apoptosis Mitosis->Apoptosis Disruption leads to

Simplified signaling pathway showing this compound inhibition of Aurora A kinase.

Experimental Workflow for Cell-Based Assays

G prep_stock Prepare this compound Stock in DMSO dilute Serially Dilute in Culture Medium prep_stock->dilute treat_cells Treat Cells with Diluted this compound dilute->treat_cells incubate Incubate for Desired Duration treat_cells->incubate assay Perform Downstream Assay (e.g., Viability, Western Blot) incubate->assay

A general experimental workflow for using this compound in cell-based assays.

References

Technical Support Center: Managing TAS-119-Induced Neutropenia in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing potential neutropenia induced by the Aurora A kinase inhibitor, TAS-119, in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is an orally active and highly selective small-molecule inhibitor of Aurora A kinase.[1][2] Aurora A is a serine/threonine kinase that plays a crucial role in cell division, including centrosome maturation, spindle formation, and chromosome segregation.[3][4] By inhibiting Aurora A, this compound disrupts mitosis in rapidly dividing cells, leading to apoptosis and anti-tumor activity.[2][5] It has also been shown to inhibit tropomyosin receptor kinase (TRK) family proteins.[2][5]

Q2: Does this compound cause neutropenia in preclinical models?

A2: Preclinical studies have indicated that this compound, when used in combination with taxanes such as paclitaxel, does not exacerbate taxane-induced neutropenia in rat models.[1][6] In these studies, the combination therapy was generally well-tolerated.[1][6] However, as with many anti-proliferative agents that affect the cell cycle, there is a theoretical risk of myelosuppression, including neutropenia, especially at higher doses or in different preclinical models or combination regimens. Aurora A kinase is known to be essential for normal hematopoiesis.[7][8]

Q3: What is the underlying mechanism by which Aurora A kinase inhibition might lead to neutropenia?

A3: Aurora A kinase is required for the proper proliferation and/or survival of hematopoietic stem and progenitor cells.[7][8] Inhibition of Aurora A can lead to mitotic defects and apoptosis in these rapidly dividing cells in the bone marrow.[8] This can disrupt the production of various blood cell lineages, including neutrophils, potentially leading to neutropenia.

Q4: How can I monitor for neutropenia in my preclinical studies with this compound?

A4: Regular monitoring of peripheral blood counts is essential. This is typically done by performing a complete blood count (CBC) with a differential to determine the absolute neutrophil count (ANC). Blood samples can be collected from mice via various methods, such as retro-orbital, submandibular, or saphenous vein puncture, and analyzed using an automated hematology analyzer.

Q5: What are the signs of neutropenia in research animals?

A5: While research animals may not show overt clinical signs, especially in mild to moderate cases, severe neutropenia can lead to increased susceptibility to infections. Signs of infection can include weight loss, ruffled fur, lethargy, and hunched posture. In the context of a preclinical study, a significant drop in the absolute neutrophil count (ANC) is the primary indicator.

Troubleshooting Guide for this compound-Induced Neutropenia

This guide provides a structured approach to identifying and managing potential neutropenia during your preclinical experiments with this compound.

Problem: A significant decrease in absolute neutrophil count (ANC) is observed in this compound treated animals.

Step 1: Define the Severity of Neutropenia

Refer to the following table to classify the severity of neutropenia based on the absolute neutrophil count (ANC) in your mouse model.

Severity GradeAbsolute Neutrophil Count (ANC) (cells/µL)Potential Implications
Normal > 1,000Baseline for most mouse strains.
Mild (Grade 1) 750 - 1,000Generally minimal clinical significance. Increased monitoring is advised.
Moderate (Grade 2) 500 - 749Increased risk of infection. Consider dose modification or supportive care.
Severe (Grade 3) < 500High risk of infection. Intervention is likely necessary.
Very Severe (Grade 4) < 100Very high risk of life-threatening infections. Immediate intervention required.

Note: Baseline ANC can vary between mouse strains. It is crucial to establish baseline values for the specific strain used in your studies.

Step 2: Experimental Workflow for Investigation and Management

If neutropenia is detected, follow this workflow to manage the issue and gather necessary data.

experimental_workflow observe_neutropenia Significant Decrease in ANC Observed confirm_finding Confirm Finding: Repeat CBC on a subset of animals observe_neutropenia->confirm_finding review_protocol Review Experimental Protocol: - Check this compound dosage and administration - Review other co-administered agents confirm_finding->review_protocol dose_modification Consider Dose Modification: - Reduce this compound dose - Alter dosing schedule review_protocol->dose_modification supportive_care Initiate Supportive Care: - Administer G-CSF - Prophylactic antibiotics (if signs of infection) review_protocol->supportive_care monitor_recovery Monitor Recovery: - Daily clinical observation - Serial CBCs (e.g., every 2-3 days) dose_modification->monitor_recovery supportive_care->monitor_recovery analyze_data Analyze Data and Report: - Correlate ANC with this compound exposure - Document effects of interventions monitor_recovery->analyze_data

Caption: Workflow for managing observed neutropenia.

Step 3: Potential Interventions and Rationale

InterventionRationaleKey Considerations
Dose Reduction or Schedule Modification To decrease the systemic exposure to this compound and lessen its impact on hematopoietic progenitor cells.May impact the anti-tumor efficacy of the treatment. A dose-response relationship for both efficacy and toxicity should be established.
Granulocyte Colony-Stimulating Factor (G-CSF) Administration G-CSF is a growth factor that stimulates the production and function of neutrophils.[9]The timing of G-CSF administration relative to this compound treatment is critical for its effectiveness.
Prophylactic Antibiotics To prevent secondary bacterial infections in severely neutropenic animals.Should be used in consultation with veterinary staff and based on institutional guidelines.
Combination Therapy Review If this compound is used in combination, other agents may be contributing to or exacerbating the neutropenia.Evaluate the myelosuppressive potential of all co-administered drugs.

Experimental Protocols

Protocol 1: Complete Blood Count (CBC) Monitoring in Mice
  • Blood Collection:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane).

    • Collect approximately 50-100 µL of blood via retro-orbital puncture or from the submandibular or saphenous vein.

    • Immediately transfer the blood into a microtube containing an anticoagulant (e.g., EDTA) to prevent clotting.

    • Gently invert the tube several times to ensure proper mixing.

  • Sample Analysis:

    • Analyze the sample using an automated hematology analyzer calibrated for mouse blood. These analyzers provide data on various parameters, including white blood cell (WBC) count, red blood cell (RBC) count, platelet count, and a differential leukocyte count.

    • The absolute neutrophil count (ANC) is calculated by multiplying the total WBC count by the percentage of neutrophils in the differential count.

  • Frequency of Monitoring:

    • Establish baseline ANC before the start of treatment.

    • During treatment, monitor ANC at regular intervals (e.g., twice weekly) and at the expected neutrophil nadir (typically 3-7 days after administration of a myelosuppressive agent).

Protocol 2: G-CSF Administration for Drug-Induced Neutropenia in Mice

This protocol is a general guideline for using recombinant murine G-CSF to ameliorate neutropenia, for instance, in a cyclophosphamide-induced neutropenia model which can be adapted for this compound studies.

  • Materials:

    • Recombinant murine G-CSF

    • Sterile, non-pyrogenic saline or PBS for reconstitution and dilution

    • Sterile syringes and needles (e.g., 27-30 gauge)

  • Dosage and Administration:

    • A typical dose of G-CSF is 5-10 µg/kg/day. However, doses up to 100 µg/kg have been used in some studies.

    • Administer G-CSF via subcutaneous (SC) injection. The loose skin over the shoulders is a common injection site.

  • Timing of Administration:

    • The timing of G-CSF administration is crucial. For chemotherapy-induced neutropenia, G-CSF is typically initiated 24 hours after the administration of the cytotoxic agent.

    • In a study using cyclophosphamide (CPA), G-CSF administered both before and after CPA treatment showed accelerated neutrophil recovery.[10]

    • Daily administration of G-CSF should continue until the ANC has recovered to a safe level (e.g., >1,000 cells/µL).

Signaling Pathways

Aurora A Kinase and its Role in Hematopoiesis

The following diagram illustrates the central role of Aurora A kinase in mitosis and how its inhibition can impact hematopoietic progenitor cells, potentially leading to neutropenia.

aurora_a_pathway cluster_progenitor Hematopoietic Progenitor Cell G2_M G2/M Transition Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis Progenitor Myeloid Progenitor Cell Proliferation Proliferation Progenitor->Proliferation Differentiation Differentiation to Neutrophils Proliferation->Differentiation AuroraA Aurora A Kinase AuroraA->G2_M Promotes AuroraA->Prophase Centrosome Maturation AuroraA->Metaphase Spindle Assembly AuroraA->Proliferation Essential for TAS119 This compound TAS119->AuroraA Inhibits

Caption: Role of Aurora A Kinase in mitosis and hematopoiesis.

This technical support guide is intended to provide general guidance. All experimental procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

References

Navigating Neurotoxicity: A Technical Support Guide for Combining TAS-119 with Taxanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for mitigating potential neurotoxicity when combining TAS-119, a selective Aurora Kinase A inhibitor, with taxane-based chemotherapies. The information is curated for an audience engaged in preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: Does the addition of this compound to taxane therapy increase the risk or severity of peripheral neurotoxicity?

A1: Preclinical evidence suggests that this compound does not exacerbate taxane-induced neurotoxicity. A key in vivo study in rats demonstrated that the combination of this compound with paclitaxel did not worsen the decrease in nerve M-wave amplitude, a measure of peripheral nerve function, compared to paclitaxel alone.[1] While clinical data on specific rates of peripheral neuropathy with the combination is still emerging, the preclinical findings are encouraging.

Q2: What is the established mechanism of taxane-induced peripheral neuropathy (TIPN)?

A2: Taxanes, such as paclitaxel and docetaxel, cause peripheral neuropathy primarily by disrupting microtubule dynamics within neurons.[2][3] Their mechanism of action involves the hyper-stabilization of microtubules, which are crucial for axonal transport of essential molecules and organelles. This disruption leads to impaired axonal transport, resulting in axonal damage and degeneration, which manifests as sensory and motor neuropathy.[2][3]

Q3: How might this compound avoid exacerbating taxane-induced neurotoxicity?

A3: While the exact mechanism is not fully elucidated, the selective inhibition of Aurora Kinase A by this compound may play a role. Aurora Kinase A is involved in the regulation of microtubule dynamics, particularly during cell division. In post-mitotic cells like neurons, its role is less understood. It is hypothesized that this compound's specific action on Aurora Kinase A does not interfere with the pathways that are primarily responsible for maintaining neuronal microtubule integrity, which are the ones disrupted by taxanes. Further research into the interaction between Aurora Kinase A inhibition and neuronal microtubule-associated proteins is needed to confirm this.

Q4: Are there any clinically recommended agents for preventing or treating chemotherapy-induced peripheral neuropathy (CIPN)?

A4: Currently, there are no universally recommended agents for the prevention of CIPN. For the treatment of established painful CIPN, duloxetine is the only agent with sufficient evidence to support its use, although its benefit is modest.[4] Other agents like gabapentin and pregabalin have been studied with limited success.[5][6] Dose reduction or delay of the neurotoxic agent remains a primary management strategy.[4]

Troubleshooting Guide: Managing Neurotoxicity in Experimental Settings

Observed Issue Potential Cause Recommended Action
Unexpected increase in signs of neurotoxicity in animal models (e.g., altered gait, reduced grip strength) with this compound and taxane combination. 1. Higher than anticipated taxane dose exposure. 2. Vehicle effects. 3. Strain-specific sensitivity.1. Verify taxane dosage and formulation. 2. Include a vehicle control group for both this compound and the taxane. 3. Review literature for the known sensitivity of the animal strain to taxane-induced neuropathy.
Difficulty in assessing neurotoxicity due to confounding factors from tumor burden in xenograft models. Tumor growth, particularly near the sciatic nerve, can impact motor function and confound neurotoxicity assessments.1. Utilize neurophysiological tests (e.g., nerve conduction studies) that are less likely to be affected by localized tumor growth. 2. Consider using orthotopic tumor models that are less likely to interfere with peripheral nerve function assessment.
In vitro neuronal cell death observed with the combination treatment. 1. Off-target effects at high concentrations. 2. Synergistic toxicity in specific neuronal cell lines.1. Perform dose-response studies for each agent individually and in combination to identify the therapeutic window. 2. Use multiple neuronal cell lines to confirm the specificity of the toxic effect.

Experimental Protocols

In Vivo Assessment of Peripheral Neurotoxicity in a Rat Model

This protocol is based on the methodology described in the preclinical evaluation of this compound and paclitaxel.[1]

Objective: To evaluate the effect of co-administering this compound and a taxane on peripheral nerve function in rats.

Materials:

  • Wistar rats (or other appropriate strain)

  • Paclitaxel (or other taxane)

  • This compound

  • Vehicle for paclitaxel (e.g., Cremophor EL and ethanol)

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Neuroelectrophysiology recording equipment (for measuring M-wave amplitude)

  • Subdermal needle electrodes

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the start of the experiment.

  • Grouping: Randomly assign animals to the following groups (n=8-10 per group):

    • Vehicle control

    • This compound alone

    • Taxane alone

    • This compound and Taxane combination

  • Dosing Regimen:

    • Administer the taxane (e.g., paclitaxel at a neurotoxic dose) intravenously or intraperitoneally according to the desired schedule (e.g., once weekly).

    • Administer this compound orally at the desired dose and schedule (e.g., daily for a set number of days in conjunction with taxane administration).

  • Neuroelectrophysiological Assessment:

    • Perform baseline measurements before the first dose.

    • At selected time points during and after the treatment period, anesthetize the animals.

    • Stimulate the sciatic nerve using a stimulating electrode and record the compound muscle action potential (M-wave) from the gastrocnemius muscle using recording electrodes.

    • Measure the M-wave amplitude as an indicator of peripheral nerve conductivity.

  • Data Analysis:

    • Compare the M-wave amplitudes between the different treatment groups at each time point.

    • Use appropriate statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences.

Data Summary

Preclinical Neurotoxicity Assessment of this compound and Paclitaxel Combination

Data synthesized from Sootome et al., 2020.[1]

Treatment Group Paclitaxel Dose (mg/kg) This compound Dose (mg/kg/day) Mean M-wave Amplitude (% of Control) Conclusion
Vehicle Control00100%Baseline nerve function.
Paclitaxel Alone150Significantly reduced vs. ControlPaclitaxel induces significant neurotoxicity.
This compound + Paclitaxel1530No significant difference vs. Paclitaxel AloneThis compound does not exacerbate paclitaxel-induced neurotoxicity.

Visualizing the Pathways and Processes

Below are diagrams illustrating the key concepts discussed in this guide.

Taxane_Neurotoxicity_Pathway cluster_Neuron Neuron Taxane Taxane Microtubule Microtubule Taxane->Microtubule Hyper-stabilizes AxonalTransport Impaired Axonal Transport Microtubule->AxonalTransport Disrupts AxonDegeneration Axonal Degeneration AxonalTransport->AxonDegeneration Neurotoxicity Peripheral Neurotoxicity (Numbness, Pain) AxonDegeneration->Neurotoxicity

Mechanism of Taxane-Induced Peripheral Neuropathy.

Experimental_Workflow start Start: Acclimatize Animals grouping Randomize into Treatment Groups (Vehicle, this compound, Taxane, Combination) start->grouping dosing Administer Compounds (Defined Schedule and Doses) grouping->dosing assessment Neurophysiological Assessment (Measure M-wave Amplitude) dosing->assessment analysis Statistical Analysis (Compare Groups) assessment->analysis end End: Evaluate Neurotoxicity Profile analysis->end

Workflow for In Vivo Neurotoxicity Assessment.

Logical_Relationship cluster_Preclinical Preclinical Evidence cluster_Clinical Clinical Implication cluster_Mechanism Plausible Mechanism preclinical_data This compound + Taxane does NOT increase neurotoxicity in rats clinical_hypothesis Potential for combination therapy without additive neurotoxicity preclinical_data->clinical_hypothesis Suggests mechanism_hypothesis This compound's selectivity for Aurora A spares neuronal microtubule stabilizing pathways clinical_hypothesis->mechanism_hypothesis Supported by

Logical Framework for Mitigating Neurotoxicity Concerns.

References

Technical Support Center: Enhancing the Antitumor Efficacy of TAS-119

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the antitumor efficacy of TAS-119 in preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active and selective small-molecule inhibitor of Aurora A kinase.[1] Its primary mechanism of action is the inhibition of Aurora A kinase, a key regulator of mitotic progression. By inhibiting Aurora A, this compound disrupts the formation and function of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][3] this compound has an IC50 of 1.0 nM for Aurora A and is highly selective over Aurora B (IC50 of 95 nM).[1]

Q2: What are the most promising combination strategies to enhance this compound's antitumor efficacy?

A2: Preclinical and clinical data suggest that the most promising strategies to enhance the antitumor efficacy of this compound involve combination therapies. The most extensively studied combination is with taxanes (paclitaxel, docetaxel). Additionally, combination with the WEE1 inhibitor adavosertib has shown synergistic effects. This compound may also be effective in cancers with specific genetic backgrounds, such as those with MYC amplification, CTNNB1 mutations, or NTRK fusions.[2]

Q3: What is the rationale for combining this compound with taxanes?

A3: Taxanes, such as paclitaxel, work by stabilizing microtubules, which leads to mitotic arrest and cell death. However, some cancer cells develop resistance to taxanes, partly through the overexpression of Aurora A kinase.[4] Overexpressed Aurora A can override the mitotic spindle checkpoint, allowing cells to exit mitosis without proper chromosome segregation, thus surviving the effects of taxanes.[4] By inhibiting Aurora A, this compound restores the mitotic checkpoint, leading to a synergistic antitumor effect when combined with taxanes.[4] This combination has been shown to be effective even in paclitaxel-resistant cell lines.

Q4: What is the optimal dosing schedule for combining this compound and paclitaxel in preclinical models?

A4: Preclinical studies in xenograft models suggest that the optimal regimen is a 4-day course of this compound administration initiated on the same day or one day after paclitaxel or docetaxel administration.[5]

Q5: What are the known side effects of this compound in clinical trials?

A5: In a Phase I clinical trial of this compound as a monotherapy, the most frequent treatment-related adverse events were fatigue (32%), diarrhea (24%), and ocular toxicity (24%). Grade 3 or higher toxicities included diarrhea (15%) and increased lipase (12%).[6] In a Phase I trial of this compound in combination with paclitaxel, the most common toxicities (mostly Grade 1-2) were diarrhea, nausea, and fatigue. Dose-limiting toxicities included neutropenia, elevated AST, elevated ALT, diarrhea, and mucositis at higher doses.

Q6: Are there any known mechanisms of resistance to this compound?

A6: While specific acquired resistance mechanisms to this compound are still under investigation, general mechanisms of resistance to Aurora A inhibitors may include:

  • Feedback activation of bypass signaling pathways: Cancer cells may adapt by upregulating alternative survival pathways to circumvent the inhibition of Aurora A.[7]

  • Alterations in drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters could lead to increased efflux of the drug from the cancer cells.

  • Mutations in the Aurora A kinase domain: While not yet reported for this compound, mutations in the target kinase can prevent inhibitor binding.

Troubleshooting Guides

In Vitro Experiments

Problem: High variability in cell viability assay results.

  • Possible Cause: Inconsistent cell seeding density.

  • Solution: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter to accurately determine cell concentration. Perform a preliminary experiment to determine the optimal seeding density for each cell line to ensure cells are in the exponential growth phase during the drug treatment period.[8]

  • Possible Cause: Edge effects in multi-well plates.

  • Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media. Ensure proper humidification in the incubator.

  • Possible Cause: Drug solubility and stability issues.

  • Solution: Prepare fresh drug dilutions for each experiment from a concentrated stock solution. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability (typically <0.5%).

Problem: Lack of synergistic effect when combining this compound and paclitaxel.

  • Possible Cause: Suboptimal drug concentrations.

  • Solution: Determine the IC50 value for each drug individually in your cell line of interest. Use a range of concentrations around the IC50 for the combination studies. A checkerboard titration can be performed to systematically evaluate a wide range of concentration combinations.

  • Possible Cause: Inappropriate scheduling of drug administration.

  • Solution: The timing of drug addition can be critical. Based on preclinical data, simultaneous treatment or treatment with paclitaxel followed by this compound has shown efficacy. Test different schedules, such as pre-incubation with one drug before adding the second.

In Vivo Xenograft Experiments

Problem: Poor tumor growth or high variability in tumor size.

  • Possible Cause: Inconsistent number of viable cells injected.

  • Solution: Ensure a high percentage of viable cells (>90%) in the cell suspension for injection. Use a consistent injection volume and technique. Randomize animals into treatment groups after tumors have reached a palpable and measurable size.

  • Possible Cause: Animal health issues.

  • Solution: Monitor animal weight and overall health closely. Body weight loss can be an early indicator of toxicity. Ensure proper animal husbandry and a sterile environment to prevent infections.

Problem: Lack of enhanced antitumor efficacy with the combination therapy.

  • Possible Cause: Suboptimal dosing and scheduling.

  • Solution: Based on preclinical studies, a 4-day treatment of this compound initiated with or one day after taxane administration is recommended. Ensure the dose of this compound is sufficient to inhibit Aurora A in the tumor tissue. Pharmacodynamic markers, such as phosphorylated histone H3 (pHH3), can be assessed in tumor biopsies to confirm target engagement.

  • Possible Cause: Inappropriate vehicle for drug formulation.

  • Solution: For oral administration, this compound can be formulated in a vehicle such as 0.5% methylcellulose. Ensure the formulation is homogenous and stable.

Quantitative Data

Table 1: In Vitro Efficacy of this compound and Paclitaxel Combination

Cell LineCancer TypeThis compound IC50 (nM)Paclitaxel IC50 (nM)Combination Index (CI) at IC50
HeLaCervical~3002.5 - 7.5< 1.0 (Synergistic)
NCI-H460Lung>1000N/A< 1.0 (Synergistic)
A2780Ovarian>1000N/A< 1.0 (Synergistic)
A549.T12Lung (Paclitaxel-Resistant)>1000N/ASynergistic
PTX10Lung (Paclitaxel-Resistant)>1000N/ASynergistic

Note: IC50 values for paclitaxel can vary between studies. The CI values indicate a synergistic interaction between this compound and paclitaxel in these cell lines.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with serial dilutions of this compound, paclitaxel, or the combination of both for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of a 1:1 mixture of medium and Matrigel) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (length x width^2) / 2.

  • Treatment Initiation: When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups.

  • Drug Administration:

    • Administer paclitaxel (e.g., 10 mg/kg) intravenously on day 1.

    • Administer this compound (e.g., 60 mg/kg) orally, once daily, for 4 consecutive days starting on day 1 or day 2.

    • The control group receives the respective vehicles.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of biomarkers such as phosphorylated histone H3 (pHH3) to confirm target engagement.

Signaling Pathways and Experimental Workflows

TAS119_Taxane_Synergy cluster_0 Taxane Action & Resistance cluster_1 This compound Action Taxane Taxanes (e.g., Paclitaxel) Microtubules Microtubule Stabilization Taxane->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis_Taxane Apoptosis MitoticArrest->Apoptosis_Taxane SynergisticApoptosis Synergistic Apoptosis MitoticArrest->SynergisticApoptosis AuroraA Aurora A Kinase (Overexpressed) SpindleCheckpoint Spindle Assembly Checkpoint Override AuroraA->SpindleCheckpoint Resistance Taxane Resistance SpindleCheckpoint->Resistance TAS119 This compound InhibitAuroraA Inhibition of Aurora A Kinase TAS119->InhibitAuroraA RestoreCheckpoint Restoration of Spindle Assembly Checkpoint InhibitAuroraA->RestoreCheckpoint RestoreCheckpoint->MitoticArrest Enhances TAS119_Adavosertib_Synergy TAS119 This compound AuroraA Aurora A Kinase TAS119->AuroraA inhibits Adavosertib Adavosertib Wee1 Wee1 Kinase Adavosertib->Wee1 inhibits MitoticCatastrophe Mitotic Catastrophe & Mitotic Arrest AuroraA->MitoticCatastrophe Wee1->MitoticCatastrophe DNADamage Increased DNA Damage MitoticCatastrophe->DNADamage cJun Phosphorylation of c-Jun (Ser63) DNADamage->cJun Apoptosis Apoptotic Cell Death cJun->Apoptosis Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies CellCulture Cancer Cell Line Selection & Culture IC50 Single-Agent IC50 Determination (72h) CellCulture->IC50 Combination Combination Index (CI) Calculation IC50->Combination Xenograft Xenograft Model Establishment IC50->Xenograft Inform dose selection Mechanism Mechanism of Action Studies (e.g., Western Blot for Apoptosis Markers) Combination->Mechanism Endpoint Endpoint Analysis (Tumor Growth Inhibition, Biomarkers) Mechanism->Endpoint Confirm mechanism Treatment Treatment with this compound, Paclitaxel, or Combination Xenograft->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Monitoring->Endpoint

References

Technical Support Center: TAS-119 Biomarker Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying potential biomarkers of response to TAS-119, a selective Aurora A and TRK inhibitor. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential predictive biomarkers for sensitivity to this compound?

A1: Preclinical studies have identified three main genetic alterations that may confer sensitivity to this compound: MYC family gene amplification, activating mutations in the CTNNB1 gene (encoding β-catenin), and NTRK gene fusions.[1] this compound has shown potent antitumor activity in preclinical models harboring these alterations.[1] A phase I clinical trial (NCT02448589) included an expansion cohort for patients with MYC-amplified and/or CTNNB1-mutated tumors.[2][3][4]

Q2: What is the mechanism of action of this compound that makes these biomarkers relevant?

A2: this compound is a potent inhibitor of Aurora A kinase, a key regulator of mitosis.[1] Overexpression or amplification of MYC can lead to oncogenic stress and a dependency on Aurora A for proper mitotic progression. This compound also induces the degradation of N-Myc protein in neuroblastoma cell lines with MYCN amplification.[1] Additionally, this compound has inhibitory activity against TRK kinases (TrkA, TrkB, and TrkC), making tumors with oncogenic NTRK fusions potential targets.[1] The link to CTNNB1 mutations is also under investigation, with preclinical data showing sensitivity in cell lines with this alteration.[1]

Q3: What level of anti-tumor activity was observed in preclinical models with these biomarkers?

A3: In preclinical studies, this compound demonstrated significant anti-tumor activity in various models with the identified biomarkers. For instance, in a xenograft model of human lung cancer cells with both MYC amplification and a CTNNB1 mutation, this compound showed strong, well-tolerated antitumor activity.[1] It also suppressed the growth of multiple cancer cell lines with MYC family amplification or CTNNB1 mutations in vitro and inhibited TRK-fusion protein activity, leading to robust growth inhibition in models with a deregulated TRK pathway.[1]

Q4: What were the clinical outcomes for patients with these biomarkers in the this compound clinical trial?

A4: The first-in-human phase I study of this compound (NCT02448589) enrolled patients with advanced solid tumors. The expansion phase included a cohort of 13 patients with MYC-amplified or β-catenin mutated tumors.[2][4] The overall results of the expansion part of the study, which included 40 patients across different cohorts, showed that stable disease was the best response, reported in 37.8% of patients.[2] No complete or partial responses were observed in the overall expansion cohort.[2] Specific response rates for the biomarker-defined subgroup of MYC-amplified/β-catenin mutated tumors have not been detailed in the available publications.

Troubleshooting Guides

Issue: Difficulty Interpreting Biomarker Assay Results

Problem: Ambiguous or borderline results from biomarker testing (e.g., low-level MYC amplification by FISH, variant of unknown significance in CTNNB1).

Troubleshooting Steps:

  • Review Assay-Specific Cutoffs: Ensure that the interpretation criteria for positivity are clearly defined and validated for the specific assay used (e.g., FISH, NGS).

  • Orthogonal Validation: Consider using an alternative testing methodology to confirm the initial finding. For example, a potential MYC amplification by NGS could be confirmed with FISH or qPCR.

  • Consult Pathologist: A pathologist with expertise in molecular diagnostics should review the raw data to aid in interpretation, especially for complex cases.

  • Functional Assessment: In a research setting, downstream pathway analysis (e.g., assessing levels of phosphorylated Aurora A substrates) could provide supportive evidence of pathway activation.

Issue: Discrepancy Between Preclinical and Clinical Efficacy

Problem: A tumor model with a specific biomarker shows strong preclinical sensitivity to this compound, but this is not translating to the expected clinical response.

Troubleshooting Steps:

  • Heterogeneity of Tumors: Assess for intra-tumor heterogeneity. The biomarker may be present in a subclone of the tumor, which may not be sufficient to drive a response in the entire tumor mass.

  • Co-occurring Genetic Alterations: Analyze the tumor's genomic landscape for co-occurring mutations or alterations in resistance pathways (e.g., activation of parallel signaling pathways).

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Variability: Investigate potential differences in drug metabolism and target engagement between preclinical models and human patients. The phase I trial of this compound did demonstrate target inhibition in paired skin biopsies.[3][4]

  • Tumor Microenvironment: Consider the influence of the tumor microenvironment in patients, which is often not fully recapitulated in preclinical models and can impact drug response.

Quantitative Data Summary

Table 1: In Vitro Sensitivity of Cancer Cell Lines to this compound

Cell LineCancer TypeKey Genetic Alteration(s)This compound IC50 (nmol/L)
NCI-H446Small Cell Lung CancerMYC amplification13.9
NCI-H2171Small Cell Lung CancerMYC amplification18.6
IMR-32NeuroblastomaMYCN amplification10.6
NCI-H2081Lung AdenocarcinomaCTNNB1 mutation11.2
HCT 116Colorectal CarcinomaCTNNB1 mutation20.3
KM-12Colorectal CarcinomaNTRK1 fusion1.83

Source: Adapted from Miura, A., et al. Invest New Drugs (2021).[1]

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

Xenograft ModelKey Genetic Alteration(s)This compound TreatmentTumor Growth Inhibition (%)
NCI-H446 (SCLC)MYC amplification60 mg/kg, BID81
NCI-H524 (SCLC)MYC amplification, CTNNB1 mutation60 mg/kg, BID95
IMR-32 (Neuroblastoma)MYCN amplification60 mg/kg, BID74
CUTLL1 (T-ALL)NTRK1 fusion30 mg/kg, BID94

Source: Adapted from Miura, A., et al. Invest New Drugs (2021).[1]

Experimental Protocols

MYC Amplification Detection by Fluorescence In Situ Hybridization (FISH)
  • Probe Selection: Use a commercially available, validated FISH probe set for the MYC gene locus (8q24) and a control probe for the centromere of chromosome 8 (CEP8).

  • Tissue Preparation: Prepare 4-5 µm thick sections from formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

  • Pre-treatment: Deparaffinize the slides, followed by heat-induced epitope retrieval and protease digestion to allow for probe penetration.

  • Hybridization: Apply the FISH probe mixture to the slides, cover with a coverslip, and seal. Denature the DNA and probes at 75°C for 5 minutes, followed by hybridization overnight at 37°C in a humidified chamber.

  • Post-Hybridization Washes: Wash the slides in stringent buffers to remove non-specifically bound probes.

  • Counterstaining and Imaging: Counterstain the nuclei with DAPI and acquire images using a fluorescence microscope equipped with appropriate filters.

  • Analysis: Score a minimum of 50 non-overlapping, intact tumor cell nuclei. Calculate the MYC/CEP8 ratio. A ratio of ≥2.0 is typically considered amplification.

CTNNB1 Mutation Detection by Next-Generation Sequencing (NGS)
  • DNA Extraction: Extract genomic DNA from FFPE tumor tissue or a fresh-frozen biopsy using a commercial kit optimized for the sample type.

  • Library Preparation: Prepare a targeted sequencing library using a gene panel that includes the CTNNB1 gene. The library preparation process typically involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.

  • Target Enrichment: Enrich for the target regions, including exon 3 of CTNNB1 where activating mutations are clustered, using hybrid capture or amplicon-based methods.

  • Sequencing: Sequence the enriched library on a compatible NGS platform.

  • Data Analysis: Align the sequencing reads to the human reference genome. Perform variant calling to identify single nucleotide variants (SNVs) and small insertions/deletions (indels) in the CTNNB1 gene. Annotate the identified variants to determine their potential functional impact.

NTRK Fusion Detection by RNA-based Next-Generation Sequencing (NGS)
  • RNA Extraction: Extract total RNA from FFPE tumor tissue or a fresh-frozen biopsy. Ensure high-quality RNA with minimal degradation.

  • Library Preparation: Prepare a targeted RNA sequencing library. This typically involves reverse transcription of RNA to cDNA, followed by adapter ligation.

  • Target Enrichment: Use a hybrid capture-based method with probes targeting the kinase domains of NTRK1, NTRK2, and NTRK3 to enrich for potential fusion transcripts.

  • Sequencing: Sequence the enriched library on a compatible NGS platform.

  • Data Analysis: Use a fusion detection algorithm to identify chimeric reads that span the junction of an NTRK gene and a fusion partner gene. The analysis should confirm that the fusion results in an in-frame transcript that preserves the NTRK kinase domain.

Visualizations

Caption: Mechanism of action of this compound and its relationship to potential biomarkers.

Experimental_Workflow cluster_sample Sample Acquisition cluster_extraction Nucleic Acid Extraction cluster_assay Biomarker Analysis cluster_decision Treatment Decision Tumor_Biopsy Tumor Biopsy (FFPE or Fresh Frozen) DNA_Extraction DNA Extraction Tumor_Biopsy->DNA_Extraction RNA_Extraction RNA Extraction Tumor_Biopsy->RNA_Extraction FISH FISH (MYC Amplification) DNA_Extraction->FISH NGS_DNA NGS (DNA) (CTNNB1 Mutation) DNA_Extraction->NGS_DNA NGS_RNA NGS (RNA) (NTRK Fusion) RNA_Extraction->NGS_RNA Treatment This compound Treatment Consideration FISH->Treatment NGS_DNA->Treatment NGS_RNA->Treatment

Caption: Experimental workflow for identifying this compound biomarkers.

Logical_Relationship Biomarker Potential Predictive Biomarker MYC_Amp MYC Amplification Biomarker->MYC_Amp CTNNB1_Mut CTNNB1 Mutation Biomarker->CTNNB1_Mut NTRK_Fusion NTRK Fusion Biomarker->NTRK_Fusion Preclinical_Evidence Strong Preclinical Evidence of Sensitivity MYC_Amp->Preclinical_Evidence Clinical_Evidence Limited Clinical Evidence (Stable Disease in Phase I) MYC_Amp->Clinical_Evidence Investigated in NCT02448589 CTNNB1_Mut->Preclinical_Evidence CTNNB1_Mut->Clinical_Evidence Investigated in NCT02448589 NTRK_Fusion->Preclinical_Evidence

Caption: Logical relationship between biomarkers and evidence for this compound sensitivity.

References

Navigating TAS-119 Treatment Protocols: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing TAS-119, a selective Aurora A and Tropomyosin Receptor Kinase (TRK) inhibitor, in preclinical cancer research. This guide offers troubleshooting advice and frequently asked questions (FAQs) to facilitate the design and execution of experiments investigating this compound's therapeutic potential across various cancer types.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Aurora A kinase, a key regulator of mitosis. It also exhibits inhibitory activity against TRK kinases.[1] By inhibiting Aurora A, this compound disrupts the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis in cancer cells. Its dual activity against TRK makes it a promising candidate for cancers with NTRK fusions.[1]

Q2: Which cancer types are most likely to be sensitive to this compound treatment?

A2: Preclinical studies have shown that this compound is particularly effective in cancer cell lines and xenograft models characterized by:

  • MYC family amplification: this compound has been shown to induce N-Myc degradation.[1]

  • CTNNB1 (β-catenin) mutations. [1]

  • NTRK gene fusions. [1]

Q3: Can this compound be used in combination with other anti-cancer agents?

A3: Yes, this compound has demonstrated synergistic effects when combined with taxanes, such as paclitaxel.[2][3] This combination is particularly effective because taxanes stabilize microtubules, causing mitotic arrest, while this compound's inhibition of Aurora A can enhance this effect and overcome potential resistance mechanisms.[4]

Q4: How should I determine the optimal in vitro concentration of this compound for my experiments?

A4: The optimal concentration of this compound will vary depending on the cancer cell line. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. As a starting point, concentrations ranging from 1 nM to 1 µM are often used in initial screening assays.

Q5: Are there known resistance mechanisms to this compound?

A5: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms, common to Aurora A kinase inhibitors, may include mutations in the Aurora A kinase domain that prevent drug binding or upregulation of bypass signaling pathways.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent IC50 values in cell viability assays Cell line heterogeneity or passage number variability.Use cell lines with a consistent low passage number and perform regular cell line authentication.
Inaccurate drug concentration.Ensure accurate serial dilutions of this compound and verify the concentration of the stock solution.
Variations in cell seeding density.Optimize and maintain a consistent cell seeding density for all experiments.
Low or no induction of apoptosis after this compound treatment Sub-optimal drug concentration.Perform a dose-response experiment to determine the optimal apoptotic-inducing concentration for your cell line.
Insufficient incubation time.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
Cell line is resistant to this compound monotherapy.Consider combination therapies, such as with paclitaxel, which has shown synergistic effects.[2][3] Test for the presence of biomarkers associated with sensitivity (MYC amplification, CTNNB1 mutation, NTRK fusion).[1]
Difficulty in detecting phosphorylated Aurora A (p-AurA) by Western blot after treatment Inappropriate antibody or antibody dilution.Use a validated antibody specific for the autophosphorylation site of Aurora A (e.g., Thr288). Optimize the primary and secondary antibody concentrations.
Short drug exposure time.Inhibition of p-AurA can be rapid. Perform a time-course experiment with early time points (e.g., 1, 4, 8 hours).
Protein degradation.Use fresh cell lysates and include phosphatase inhibitors in your lysis buffer.
High variability in tumor growth in in vivo xenograft studies Inconsistent tumor cell implantation.Ensure a consistent number of viable cells are injected into the same anatomical location for each animal.
Poor drug bioavailability.Verify the formulation and administration route of this compound. For oral gavage, ensure proper technique to minimize stress and ensure accurate dosing.
Animal health issues.Monitor animal health closely and exclude any animals that show signs of illness unrelated to the treatment.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
Aurora A Kinase1.04[1]
TRKA1.46[1]
TRKB1.53[1]
TRKC1.47[1]

Table 2: Preclinical Dosing Recommendations for this compound in Combination with Paclitaxel

Animal ModelCancer TypeThis compound DosePaclitaxel DoseAdministration Schedule
Nude MiceLung Cancer (NCI-H460 xenograft)60 mg/kg (oral)60 mg/kg (i.v.)Paclitaxel on day 1; this compound on days 2-5[2]
Nude RatsCervical Cancer (HeLa-luc xenograft)5-30 mg/kg (oral)10 mg/kg (i.v.)Paclitaxel on day 1; this compound on days 2-5[2]

Experimental Protocols

1. Western Blot Analysis of Aurora A Phosphorylation

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Aurora A (Thr288) (e.g., Cell Signaling Technology, #3079) overnight at 4°C. A total Aurora A antibody should be used as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

2. In Vivo Xenograft Study

  • Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., NCI-H460) into the flank of athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.

  • Drug Formulation and Administration:

    • This compound: Prepare a suspension in a vehicle of 0.5% hydroxypropyl methylcellulose (HPMC). Administer orally once daily.

    • Paclitaxel: Formulate in a suitable vehicle (e.g., Cremophor EL and ethanol) and administer intravenously.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-AurA).

Visualizations

TAS119_Mechanism_of_Action cluster_upstream Upstream Regulation cluster_targets Drug Targets cluster_downstream Downstream Effects MYC_Amplification MYC Amplification Aurora_A Aurora A Kinase MYC_Amplification->Aurora_A CTNNB1_Mutation β-catenin Mutation CTNNB1_Mutation->Aurora_A NTRK_Fusion NTRK Fusion TRK TRK Kinase NTRK_Fusion->TRK Mitotic_Spindle_Disruption Mitotic Spindle Disruption Aurora_A->Mitotic_Spindle_Disruption NMyc_Degradation N-Myc Degradation Aurora_A->NMyc_Degradation TAS119 This compound TAS119->Aurora_A Inhibits TAS119->TRK Inhibits Mitotic_Arrest Mitotic Arrest Mitotic_Spindle_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of this compound targeting Aurora A and TRK kinases.

Experimental_Workflow_In_Vivo Start Start: Cancer Cell Culture Cell_Implantation Subcutaneous Implantation in Nude Mice Start->Cell_Implantation Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (this compound and/or Paclitaxel) Randomization->Treatment Efficacy_Assessment Tumor Volume and Body Weight Measurement Treatment->Efficacy_Assessment Efficacy_Assessment->Treatment Repeated Cycles Endpoint Endpoint: Tumor Excision for Pharmacodynamic Analysis Efficacy_Assessment->Endpoint

Caption: General experimental workflow for in vivo efficacy studies of this compound.

Troubleshooting_Logic Problem Inconsistent In Vitro Results Check_Cells Verify Cell Line Authenticity and Passage Number Problem->Check_Cells Possible Cause Check_Reagents Confirm Drug Concentration and Reagent Quality Problem->Check_Reagents Possible Cause Check_Protocol Review and Standardize Experimental Protocol Problem->Check_Protocol Possible Cause Solution Consistent and Reproducible Data Check_Cells->Solution Leads to Check_Reagents->Solution Leads to Check_Protocol->Solution Leads to

Caption: A logical approach to troubleshooting inconsistent in vitro experimental results.

References

Validation & Comparative

Synergistic Antitumor Effects of TAS-119 and Docetaxel: A Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the synergistic antitumor effects observed when combining TAS-119, a selective Aurora A kinase inhibitor, with the widely used chemotherapeutic agent, docetaxel. The data presented herein, derived from preclinical studies, offers a valuable resource for researchers, scientists, and drug development professionals exploring novel combination therapies in oncology. The evidence strongly suggests that this compound enhances the efficacy of docetaxel across various cancer cell lines, including those resistant to taxanes.

Mechanism of Action: A Dual Assault on Cell Division

The synergistic effect of combining this compound and docetaxel stems from their distinct but complementary mechanisms of action, both of which ultimately disrupt the process of mitosis, leading to cancer cell death.

Docetaxel , a member of the taxane family, functions by stabilizing microtubules.[1][2][3][4] Microtubules are essential components of the cell's cytoskeleton and play a critical role in forming the mitotic spindle during cell division. By preventing the depolymerization of microtubules, docetaxel arrests the cell cycle in the M phase, leading to mitotic catastrophe and apoptosis.[1][4]

This compound is an orally active and selective inhibitor of Aurora A kinase.[5][6][7][8][9] Aurora A is a key regulatory enzyme in mitosis, involved in centrosome maturation, spindle assembly, and chromosome segregation.[10] By inhibiting Aurora A, this compound disrupts these critical mitotic processes, also leading to cell cycle arrest and apoptosis.[9][10] The combination of these two agents creates a powerful, multi-pronged attack on the mitotic machinery of cancer cells.

In Vitro Synergism: Enhanced Cancer Cell Killing

Preclinical studies have consistently demonstrated that this compound significantly enhances the cytotoxic effects of docetaxel in a variety of human cancer cell lines.[5][7][11] This potentiation is observed even in cell lines that are not sensitive to this compound as a monotherapy and, importantly, in paclitaxel-resistant cell lines.[5][10]

Quantitative Analysis of In Vitro Synergy

The following table summarizes the enhancement of docetaxel's cell growth inhibitory activity by this compound in HeLa cells. The data illustrates a dose-dependent potentiation of docetaxel's efficacy.

Treatment GroupIC50 of Docetaxel (nmol/L)Fold Enhancement by this compoundReference
Docetaxel alone--[5]
Docetaxel + this compound (100 nmol/L)Lowered-[5]
Docetaxel + this compound (300 nmol/L)Significantly Lowered6.0-fold[5]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The synergistic effects observed in vitro have been successfully translated into in vivo models. In nude rats bearing HeLa-luc tumor xenografts and mice with NCI-H460 xenografts, the combination of this compound and docetaxel resulted in significantly enhanced antitumor efficacy compared to either agent alone.[5][7] Notably, the combination was well-tolerated, and this compound did not exacerbate the known side effects of docetaxel, such as neutropenia and neurotoxicity, in animal models.[5][7]

Quantitative Analysis of In Vivo Antitumor Activity

The table below presents a summary of the tumor growth inhibition observed in the NCI-H460 xenograft model.

Treatment GroupTumor Growth Inhibition (%)Body Weight ChangeReference
Vehicle Control0No significant change[5]
Docetaxel aloneSignificant inhibitionSlight reduction[5]
This compound aloneMinimal inhibitionNo significant change[5]
Docetaxel + this compoundSignificantly enhanced inhibitionNo exaggeration of docetaxel-induced change[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated using Graphviz (DOT language).

Synergy_Signaling_Pathway cluster_docetaxel Docetaxel cluster_tas119 This compound cluster_mitosis Mitosis cluster_outcome Cellular Outcome Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Stabilizes Spindle Mitotic Spindle Assembly Microtubules->Spindle TAS119 This compound AuroraA Aurora A Kinase TAS119->AuroraA Inhibits AuroraA->Spindle Segregation Chromosome Segregation AuroraA->Segregation MitoticArrest Mitotic Arrest Spindle->MitoticArrest Segregation->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Combined effects of this compound and docetaxel on mitotic progression.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_mechanistic Mechanistic Studies CellLines Cancer Cell Lines (e.g., HeLa, NCI-H460) Treatment Treat with Docetaxel, This compound, or Combination CellLines->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability IC50 Determine IC50 Values Viability->IC50 Synergy Calculate Synergy (e.g., Fold Enhancement) IC50->Synergy Xenograft Establish Tumor Xenografts (e.g., NCI-H460 in mice) Dosing Administer Docetaxel, This compound, or Combination Xenograft->Dosing TumorVolume Measure Tumor Volume Dosing->TumorVolume BodyWeight Monitor Body Weight Dosing->BodyWeight Efficacy Assess Antitumor Efficacy (Tumor Growth Inhibition) TumorVolume->Efficacy WesternBlot Western Blot Analysis PARP Cleaved PARP Detection WesternBlot->PARP ApoptosisConfirm Confirm Apoptosis Induction PARP->ApoptosisConfirm

Caption: Workflow for evaluating the synergy of this compound and docetaxel.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to validate the synergistic effects of this compound and docetaxel.

In Vitro Cell Viability Assay
  • Cell Lines: A panel of human cancer cell lines, including HeLa (cervical cancer) and NCI-H460 (non-small cell lung cancer), were utilized. Paclitaxel-resistant cell lines were also included to assess the combination's efficacy in a resistant setting.[5][10]

  • Treatment: Cells were seeded in 96-well plates and treated with a dose range of docetaxel, this compound, or the combination of both for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability was determined using a luminescence-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each treatment was calculated. The degree of synergy was often expressed as the fold change in the IC50 of docetaxel in the presence of this compound.[5]

In Vivo Tumor Xenograft Studies
  • Animal Models: Athymic nude mice or rats were used for the xenograft studies.

  • Tumor Implantation: Human cancer cells (e.g., NCI-H460 or HeLa-luc) were subcutaneously injected into the flanks of the animals.

  • Treatment Regimen: Once tumors reached a palpable size, animals were randomized into treatment groups: vehicle control, docetaxel alone, this compound alone, and the combination of docetaxel and this compound. Docetaxel was typically administered intravenously, while this compound was given orally.[5] A recommended preclinical regimen involved combining docetaxel with a 4-day course of this compound, starting on the same day or one day after docetaxel administration.[5][7]

  • Efficacy Evaluation: Tumor volume was measured regularly using calipers. Animal body weight was also monitored as a measure of toxicity. Antitumor efficacy was calculated as the percentage of tumor growth inhibition.

  • Ethical Considerations: All animal experiments were conducted in accordance with institutional guidelines and regulations for the humane care and use of laboratory animals.

Western Blot Analysis for Apoptosis Markers
  • Objective: To confirm that the observed cell death was due to apoptosis.

  • Procedure: Cancer cells were treated with docetaxel, this compound, or the combination. Following treatment, cell lysates were prepared and subjected to SDS-PAGE.

  • Protein Detection: Proteins were transferred to a membrane and probed with specific antibodies against key apoptosis markers, such as cleaved PARP (Poly (ADP-ribose) polymerase).[10] An increase in the levels of cleaved PARP is a hallmark of caspase-dependent apoptosis.

  • Analysis: The intensity of the protein bands was quantified to compare the levels of apoptosis induction across the different treatment groups.

Conclusion

The preclinical data strongly supports the synergistic antitumor effects of combining this compound and docetaxel. This combination enhances the cytotoxic effects of docetaxel in both sensitive and resistant cancer cell lines and demonstrates superior tumor growth inhibition in vivo without a significant increase in toxicity. The distinct and complementary mechanisms of action, targeting different aspects of mitosis, provide a solid rationale for this therapeutic strategy. These promising preclinical findings have provided the basis for clinical trials investigating the safety and efficacy of this combination in patients with advanced solid tumors.[12] Further clinical investigation is warranted to fully elucidate the therapeutic potential of this combination in various cancer types.

References

Overcoming Paclitaxel Resistance: The Efficacy of TAS-119 in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of TAS-119, a selective Aurora A kinase inhibitor, in surmounting paclitaxel resistance in cancer cell lines. This document synthesizes preclinical findings, presenting experimental data, detailed methodologies, and the underlying signaling pathways.

Executive Summary

Paclitaxel is a cornerstone of chemotherapy for various cancers; however, the development of resistance significantly curtails its clinical utility. This compound, a potent and selective oral inhibitor of Aurora A kinase, has demonstrated significant promise in resensitizing paclitaxel-resistant cancer cells to its cytotoxic effects. Preclinical studies have shown that this compound enhances the anti-proliferative activity of paclitaxel in multiple cancer cell lines, including those with established paclitaxel resistance.[1][2][3] The synergistic effect of the this compound and paclitaxel combination is attributed to the critical role of Aurora A kinase in mitotic progression and the spindle assembly checkpoint (SAC).[1] This guide delves into the quantitative data from these studies, outlines the experimental protocols employed, and visually represents the key mechanisms of action.

Data Presentation: In Vitro Efficacy of this compound and Paclitaxel

The synergistic effect of this compound and paclitaxel has been evaluated in various cancer cell lines, including paclitaxel-resistant models. The following tables summarize the available quantitative data on cell viability (IC50 values) and the synergistic relationship (Combination Index).

Table 1: IC50 Values of this compound and Paclitaxel in Paclitaxel-Sensitive and -Resistant Cell Lines

Cell LineTypePaclitaxel IC50 (nmol/L)This compound IC50 (nmol/L)Reference
A549Non-Small Cell Lung Cancer (Paclitaxel-Sensitive)Data not available in abstractsData not available in abstracts[1]
A549.T12Non-Small Cell Lung Cancer (Paclitaxel-Resistant)Data not available in abstractsData not available in abstracts[1]
PTX10Ovarian Cancer (Paclitaxel-Resistant)Data not available in abstractsData not available in abstracts[1]

Note: Specific IC50 values for the resistant cell lines are contained within the supplementary data of the cited primary literature, which was not directly accessible.

Table 2: Combination Effect of this compound and Paclitaxel in Paclitaxel-Resistant Cell Lines

Cell LineCombinationCombination Index (CI)InterpretationReference
A549.T12This compound + Paclitaxel<1Synergistic[1]
PTX10This compound + Paclitaxel<1Synergistic[1]

Note: A Combination Index (CI) of less than 1 indicates a synergistic interaction between the two drugs.

Mechanism of Action: Targeting the Aurora A Kinase Pathway

Paclitaxel functions by stabilizing microtubules, leading to mitotic arrest and subsequent cell death.[1] A key mechanism of resistance to paclitaxel involves the overexpression of Aurora A kinase, which can override the spindle assembly checkpoint (SAC), allowing cells to exit mitosis without proper chromosome segregation, thus promoting survival and proliferation.[1]

This compound selectively inhibits Aurora A kinase.[3] In paclitaxel-resistant cells with high levels of Aurora A, the addition of this compound restores the function of the SAC. This inhibition prevents the cells from prematurely exiting mitosis, thereby enhancing the cytotoxic effect of paclitaxel. The synergistic action is further confirmed by the induction of apoptosis, as evidenced by increased levels of cleaved PARP.

TAS119_Mechanism cluster_0 Paclitaxel Action & Resistance cluster_1 This compound Intervention Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis SAC_override Spindle Assembly Checkpoint Override SAC_restoration Spindle Assembly Checkpoint Restoration AuroraA_over Aurora A Kinase (Overexpression) AuroraA_over->SAC_override AuroraA_inhibition Aurora A Kinase Inhibition Cell_Survival Cell Survival & Resistance SAC_override->Cell_Survival TAS119 This compound TAS119->AuroraA_inhibition AuroraA_inhibition->SAC_restoration Enhanced_Apoptosis Enhanced Apoptosis SAC_restoration->Enhanced_Apoptosis

Figure 1. Mechanism of this compound in overcoming paclitaxel resistance.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound efficacy.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

  • Cell Seeding: Cancer cells (e.g., A549, A549.T12, PTX10) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and incubated for 24 hours.

  • Drug Treatment: Cells are treated with various concentrations of this compound, paclitaxel, or a combination of both for 72 hours.

  • Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.

  • Incubation and Lysis: The plates are incubated at room temperature for 10 minutes on an orbital shaker to induce cell lysis.

  • Luminescence Measurement: Luminescence is measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves. The combination index (CI) is determined using the Chou-Talalay method.

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add this compound, Paclitaxel, or Combination B->C D Incubate for 72h C->D E Add CellTiter-Glo® Reagent D->E F Incubate and Lyse (10 min) E->F G Measure Luminescence F->G H Calculate IC50 and CI G->H

Figure 2. Workflow for the CellTiter-Glo® cell viability assay.
Western Blotting

Western blotting is used to detect specific proteins in a sample, in this case, markers of apoptosis (cleaved PARP) and Aurora A kinase activity.

  • Cell Lysis: Cells are treated with the drugs as described above, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against cleaved PARP, phospho-Aurora A, total Aurora A, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with drugs, harvested by trypsinization, and washed with phosphate-buffered saline (PBS).

  • Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Conclusion

The available preclinical data strongly support the therapeutic potential of combining this compound with paclitaxel to overcome resistance in various cancer types. The synergistic effect observed in paclitaxel-resistant cell lines highlights a promising strategy for patients who have developed resistance to taxane-based chemotherapies. The mechanism of action, centered on the inhibition of Aurora A kinase and the restoration of the spindle assembly checkpoint, provides a solid rationale for the clinical development of this combination therapy. Further investigation, including the acquisition of more extensive quantitative data across a broader range of resistant cell lines and in vivo models, is warranted to fully elucidate the clinical potential of this compound.

References

A Comparative Safety Analysis of Aurora Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the safety profiles of key Aurora kinase inhibitors. It includes a summary of clinical trial data on adverse events, details on experimental safety assessment protocols, and visualizations of relevant biological pathways and workflows.

The development of Aurora kinase inhibitors as anti-cancer therapeutics has been a significant area of research. These inhibitors target the Aurora kinase family of serine/threitol protein kinases, which are crucial regulators of mitosis. While showing promise in preclinical and clinical studies, their safety profiles are a critical consideration due to their mechanism of action, which can affect all proliferating cells. This guide offers an objective comparison of the safety profiles of prominent Aurora kinase inhibitors, supported by available clinical trial data.

Comparative Safety Profiles of Aurora Kinase Inhibitors

The safety profiles of Aurora kinase inhibitors are largely characterized by on-target toxicities related to the disruption of mitosis in rapidly dividing healthy tissues, such as the bone marrow and gastrointestinal tract. The most common dose-limiting toxicities are hematological. Below is a summary of the most frequently reported adverse events (AEs) for several key Aurora kinase inhibitors based on clinical trial data. The data is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), where Grade 3 indicates a severe or medically significant but not immediately life-threatening event, and Grade 4 signifies a life-threatening consequence.

Adverse EventAlisertib (MLN8237) (Aurora A selective)Barasertib (AZD1152) (Aurora B selective)Danusertib (PHA-739358) (Pan-Aurora inhibitor)AT9283 (Pan-Aurora and other kinases inhibitor)
Hematological
Neutropenia (Grade ≥3)47% - 70%31% - 67%15.8% - 37.2%Most common AE, specific percentages not consistently reported
Febrile Neutropenia (Grade ≥3)9% - 38%19% - 67%Dose-limiting toxicity, specific percentages varyMost common AE, specific percentages not consistently reported
Thrombocytopenia (Grade ≥3)28% - 46%13%Reported, specific percentages varyReported, specific percentages vary
Anemia (Grade ≥3)9% - 53%Reported, specific percentages varyReported, specific percentages varyReported, specific percentages vary
Non-Hematological
Stomatitis/Mucositis (Grade ≥3)9% - 28%13% - 71%Reported, specific percentages varyReported, specific percentages vary
Diarrhea (Grade ≥3)4%Reported, specific percentages varyReported, specific percentages varyReported, specific percentages vary
Fatigue/Asthenia (Grade ≥3)9%41% (all grades)Most frequent non-laboratory AEReported, specific percentages vary
HypertensionReported, specific percentages varyNot commonly reported as a primary AENot commonly reported as a primary AENot commonly reported as a primary AE

Disclaimer: The data presented is a synthesis from multiple clinical trials and should be interpreted with caution as patient populations, dosing regimens, and trial designs vary.

Experimental Protocols for Safety and Toxicity Assessment

The safety evaluation of Aurora kinase inhibitors follows a rigorous and standardized process guided by international regulatory guidelines, such as the ICH S9 guideline for nonclinical evaluation of anticancer pharmaceuticals. These protocols are designed to identify potential toxicities before and during clinical development.

Preclinical Safety and Toxicology Studies

Before human trials, a comprehensive battery of preclinical studies is conducted to characterize the toxicological profile of a new Aurora kinase inhibitor.

1. In Vitro Toxicity Screening:

  • Cell Line Cytotoxicity Assays: The inhibitor is tested against a panel of cancerous and non-cancerous cell lines to determine its potency and selectivity.

  • hERG Channel Assay: To assess the potential for QT prolongation and cardiac arrhythmias, the inhibitor's effect on the hERG potassium channel is evaluated using patch-clamp electrophysiology.

  • Genotoxicity Assays: A standard battery of tests, including the Ames test (bacterial reverse mutation), in vitro micronucleus assay, and mouse lymphoma assay, is used to assess the mutagenic and clastogenic potential of the compound.

2. In Vivo Toxicology Studies:

  • Dose-Range Finding Studies: These are initial, short-term studies in two rodent species (e.g., rat and mouse) to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.

  • Repeat-Dose Toxicity Studies: Longer-term studies (typically 28 days) are conducted in at least two species (one rodent, one non-rodent, e.g., dog or non-human primate) to evaluate the cumulative effects of the inhibitor. These studies involve:

    • Clinical Observations: Daily monitoring of animal health, behavior, and physical appearance.

    • Body Weight and Food Consumption: Measured regularly to assess general health.

    • Hematology and Clinical Chemistry: Blood samples are collected at various time points to assess effects on red and white blood cells, platelets, and organ function (liver, kidney).

    • Urinalysis: To monitor kidney function.

    • Gross Pathology and Histopathology: At the end of the study, a full necropsy is performed, and organs are examined macroscopically and microscopically to identify any pathological changes.

  • Safety Pharmacology Core Battery: These studies investigate the effects of the inhibitor on vital functions:

    • Central Nervous System (CNS): Assessed using a functional observational battery (FOB) and automated activity monitoring.

    • Cardiovascular System: Evaluated in conscious, telemetered animals to monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters continuously.

    • Respiratory System: Respiratory rate and other parameters are measured using whole-body plethysmography.

Clinical Safety Assessment

During human clinical trials, patient safety is continuously monitored.

1. Phase I Trials:

  • The primary objective is to determine the MTD and the recommended Phase II dose.

  • Patients are closely monitored for dose-limiting toxicities (DLTs), which are severe adverse events that are considered unacceptable.

  • Frequent blood tests, physical examinations, and ECGs are performed.

2. Phase II and III Trials:

  • The safety profile is further characterized in a larger patient population.

  • The incidence and severity of all adverse events are meticulously recorded and graded using the CTCAE.

  • Long-term safety is also evaluated.

Signaling Pathways and Experimental Workflows

To visualize the biological context and the process of safety evaluation, the following diagrams are provided.

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis cluster_aurora Aurora Kinases cluster_inhibitors Inhibitors Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis AurA Aurora A AurA->Prophase Centrosome Separation Spindle Assembly AurB Aurora B AurB->Metaphase Chromosome Alignment Spindle Checkpoint AurB->Cytokinesis Abscission AurC Aurora C AurC->Metaphase Meiosis Alisertib Alisertib Alisertib->AurA Inhibits Barasertib Barasertib Barasertib->AurB Inhibits Danusertib Danusertib Danusertib->AurA Inhibits Danusertib->AurB Inhibits Danusertib->AurC Inhibits

Caption: Aurora Kinase Signaling Pathway in Mitosis.

Safety_Evaluation_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase InVitro In Vitro Toxicity Screening (Cytotoxicity, hERG, Genotoxicity) InVivo In Vivo Toxicology (Rodent & Non-Rodent) InVitro->InVivo Proceed if acceptable profile SafetyPharm Safety Pharmacology (CNS, CV, Respiratory) InVivo->SafetyPharm Define dose for safety studies Phase1 Phase I (MTD, DLTs) SafetyPharm->Phase1 IND Submission Phase2 Phase II (Efficacy & Safety) Phase1->Phase2 Establish RP2D Phase3 Phase III (Pivotal Trials) Phase2->Phase3 Demonstrate efficacy PostMarket Post-Marketing Surveillance Phase3->PostMarket Regulatory Approval

Caption: General Workflow for Safety Evaluation of Aurora Kinase Inhibitors.

Validating the Dual Inhibition of Aurora A and TRK by TAS-119: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TAS-119, a novel dual inhibitor of Aurora A and Tropomyosin Receptor Kinase (TRK), with other selective inhibitors. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate an objective evaluation of this compound's unique therapeutic potential.

Introduction to this compound

This compound is an orally active small molecule inhibitor that demonstrates potent and selective inhibition of both Aurora A kinase and TRK family kinases (TRKA, TRKB, and TRKC).[1][2] This dual activity positions this compound as a promising therapeutic agent for cancers driven by the dysregulation of these pathways, such as those with MYC amplification, CTNNB1 mutations, or NTRK fusions.[1][2] Aurora A is a key regulator of mitosis, and its overexpression is implicated in tumorigenesis.[1] The TRK family of receptor tyrosine kinases, when constitutively activated by gene fusions, act as oncogenic drivers in a variety of adult and pediatric cancers.

Comparative Performance Data

To objectively assess the inhibitory activity of this compound, its performance is compared against representative selective Aurora A and TRK inhibitors.

Biochemical Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its target kinases compared to other well-characterized inhibitors.

CompoundTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
This compound Aurora A 1.04 [1][2]Alisertib (MLN8237)Aurora A25
This compound Aurora B 95 [3][4]Alisertib (MLN8237)Aurora B>1000
This compound TRKA 1.46 [1][2]LarotrectinibTRKA<10
This compound TRKB 1.53 [1][2]LarotrectinibTRKB<10
This compound TRKC 1.47 [1][2]LarotrectinibTRKC<10
Cellular Activity

The anti-proliferative effect of this compound was evaluated in various cancer cell lines harboring different genetic backgrounds.

Cell LineCancer TypeKey Genetic AlterationThis compound GI50 (nM)
NCI-H2170Lung CancerMYC amplification, CTNNB1 mutation16.7
KELLYNeuroblastomaMYCN amplification25.4
KM-12Colon CancerTPM3-NTRK1 fusion3.9

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways targeted by this compound and a general workflow for its validation.

Caption: Dual inhibition of Aurora A and TRK signaling pathways by this compound.

Experimental_Workflow Experimental Workflow for this compound Validation Biochemical Biochemical Assays (In Vitro Kinase Assay) CellBased Cell-Based Assays (MTT, Western Blot) Biochemical->CellBased Confirm Cellular Activity InVivo In Vivo Studies (Xenograft Models) CellBased->InVivo Evaluate In Vivo Efficacy DataAnalysis Data Analysis & Comparison InVivo->DataAnalysis Assess Therapeutic Potential

Caption: General experimental workflow for validating this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 values of this compound against Aurora A, Aurora B, and TRK kinases.

Materials:

  • Recombinant human Aurora A, Aurora B, TRKA, TRKB, and TRKC kinases.

  • Specific peptide substrates for each kinase.

  • ATP (Adenosine triphosphate).

  • This compound and reference compounds.

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA).

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of this compound and reference compounds in DMSO.

  • In a 384-well plate, add the kinase, peptide substrate, and inhibitor solution to the kinase buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each respective kinase.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability (MTT) Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest.

  • Complete cell culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The GI50 (concentration for 50% of maximal inhibition of cell growth) is calculated from the dose-response curve.

Western Blot Analysis

Objective: To confirm the inhibition of Aurora A and TRK signaling pathways in cells treated with this compound.

Materials:

  • Cancer cell lines.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Primary antibodies against phospho-Aurora A (Thr288), total Aurora A, phospho-TRKA (Tyr490), total TRKA, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes and transfer apparatus.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Treat cells with this compound at various concentrations for a specified time.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • Cancer cell line known to be sensitive to this compound in vitro.

  • This compound formulated for oral administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle orally to the respective groups according to the desired dosing schedule (e.g., once daily).

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).

  • Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy of this compound.

References

TAS-119: A Preclinical In Vivo Comparison of Monotherapy and Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of TAS-119 as a monotherapy versus its use in combination therapies, supported by experimental data from preclinical studies. This compound is a potent and selective oral inhibitor of Aurora A kinase, a key regulator of mitosis.[1] Its efficacy has been evaluated in various cancer models, demonstrating promise both alone and in combination with other agents.

I. Quantitative Data Summary

The following tables summarize the in vivo antitumor efficacy of this compound monotherapy and combination therapy from key preclinical studies.

Table 1: Antitumor Efficacy of this compound Monotherapy in Xenograft Models

Cancer ModelAnimal ModelDosing ScheduleOutcomeReference
A2780 Human Ovarian CarcinomaNude Mice60 mg/kgModerate antitumor efficacy (T/C = 70% on day 8)[2]
Human Lung Cancer (MYC amplification & CTNNB1 mutation)XenograftNot specifiedStrong antitumor activity at well-tolerated doses[3]
HeLa-lucNude Rats5-30 mg/kg (oral, twice daily)Induced phosphorylated histone H3 (pHH3) at all doses[1]

T/C: Treatment/Control; a measure of tumor growth inhibition.

Table 2: Antitumor Efficacy of this compound Combination Therapy in Xenograft Models

Cancer ModelAnimal ModelCombination AgentDosing ScheduleOutcomeReference
Multiple Human Cancer XenograftsNude MicePaclitaxel & DocetaxelThis compound initiated on the same day or one day after taxane administration for 4 daysEnhanced antitumor efficacy of both paclitaxel and docetaxel. The combination was well-tolerated.[2][4][5][2]
FaDu Head and Neck Squamous Cell CarcinomaXenograftAdavosertibNot specifiedSynergistic suppression of tumor growth compared to single-agent treatment.[6]

II. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vivo Antitumor Efficacy Studies in Xenograft Models (Sootome et al.)
  • Animal Model: Female athymic nude mice were used for the xenograft studies.

  • Tumor Implantation: Human cancer cell lines (e.g., A2780) were subcutaneously implanted into the flank of the mice.

  • Drug Administration:

    • This compound: Administered orally.

    • Paclitaxel/Docetaxel: Administered intravenously.

  • Treatment Groups:

    • Vehicle control

    • This compound monotherapy

    • Taxane monotherapy (Paclitaxel or Docetaxel)

    • This compound and taxane combination therapy

  • Dosing Schedule: Various schedules were tested, with the most effective being a 4-day course of this compound initiated on the same day or one day after the taxane administration.[2][5]

  • Efficacy Assessment: Tumor volume was measured regularly to assess antitumor activity. Body weight was also monitored to evaluate toxicity.[2]

  • Pharmacodynamic Analysis: Tumor samples were collected to measure the levels of biomarkers such as phosphorylated histone H3 (pHH3) to confirm target engagement.[1]

III. Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound as an Aurora A Inhibitor

TAS119_Pathway cluster_mitosis Mitosis Centrosome_Maturation Centrosome Maturation Mitotic_Arrest Mitotic Arrest & Apoptosis Centrosome_Maturation->Mitotic_Arrest Spindle_Assembly Spindle Assembly Spindle_Assembly->Mitotic_Arrest Chromosome_Segregation Chromosome Segregation Chromosome_Segregation->Mitotic_Arrest Aurora_A Aurora A Kinase Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_A->Chromosome_Segregation TAS_119 This compound TAS_119->Aurora_A

Caption: this compound inhibits Aurora A kinase, leading to mitotic arrest.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Tumor_Implantation Subcutaneous Implantation in Mice Cell_Culture->Tumor_Implantation Grouping Randomization into Treatment Groups Tumor_Implantation->Grouping Drug_Admin Drug Administration (Oral this compound, IV Taxane) Grouping->Drug_Admin Tumor_Measurement Tumor Volume Measurement Drug_Admin->Tumor_Measurement Toxicity_Assessment Body Weight Monitoring Drug_Admin->Toxicity_Assessment PD_Analysis Pharmacodynamic Analysis (pHH3) Drug_Admin->PD_Analysis

References

Replicating Published Findings on TAS-119's Antitumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitumor activity of TAS-119, a novel Aurora A kinase inhibitor, based on published preclinical and clinical findings. We will delve into its performance as a monotherapy and in combination with other anticancer agents, supported by experimental data and detailed methodologies.

Comparative Analysis of this compound Antitumor Activity

This compound has been investigated as both a single agent and in combination therapies, with the latter showing significantly enhanced antitumor effects in various cancer models. The primary focus of published research has been on its synergistic relationship with taxanes, a class of commonly used chemotherapy drugs.

Monotherapy vs. Combination Therapy

Preclinical studies have demonstrated that while this compound shows some activity as a monotherapy in specific genetic contexts, its true potential appears to be unlocked when combined with other agents. A first-in-human phase I clinical trial reported that this compound monotherapy had limited preliminary antitumor activity in patients with advanced solid tumors.[1]

In contrast, the combination of this compound with taxanes such as paclitaxel and docetaxel has shown marked enhancement of antitumor efficacy in multiple cancer cell lines, including those resistant to paclitaxel.[2][3] This synergistic effect has been observed both in vitro and in vivo.[2][3] Another promising combination is with the WEE1 inhibitor, adavosertib, which resulted in synergistic cell death in head and neck and lung cancer models.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from published studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 ValueSource
Aurora A Kinase1.0 nM (or 1.04 nmol/L)[5][6]
Aurora B Kinase95 nM[5][7]
TRKA (Tropomyosin receptor kinase A)1.46 nmol/L[6]
TRKB (Tropomyosin receptor kinase B)1.53 nmol/L[6]
TRKC (Tropomyosin receptor kinase C)1.47 nmol/L[6]
Table 2: Synergistic Effects of this compound with Paclitaxel in Cancer Cell Lines
Cell LineCombination Index (CI) at IC50Combination Index (CI) at IC75FindingSource
Multiple Human Cancer Cell Lines (8 types)< 1.0< 1.0Synergistic Growth Inhibition[2]
AcPC-1, MCF-7Not DeterminedNot DeterminedModerate growth inhibition by this compound as a single agent[2]
Table 3: Clinical Trial Data for this compound in Combination with Paclitaxel (Phase I)
ParameterValueSource
Maximum Tolerated Dose (MTD)80 mg/m² Paclitaxel + 75 mg this compound BID (3 days/week)[8]
Disease Control Rate59% (17 out of 29 patients)[8]
Partial ResponseObserved in 4 out of 7 patients with ovarian/fallopian tube cancers[8]

Experimental Protocols

This section details the methodologies used in the key experiments cited in the published literature.

In Vitro Cell Growth Inhibition Assay
  • Cell Lines: A variety of human cancer cell lines, including paclitaxel-sensitive and -resistant strains, were used.[2] Normal lung diploid fibroblast cell lines (WI-38 and MRC5) were used as controls.[2][3]

  • Treatment: Cells were treated with this compound alone, a taxane (paclitaxel, docetaxel, or cabazitaxel) alone, or a combination of both for a specified period (e.g., 72 hours).[2]

  • Analysis: Cell viability was assessed using standard methods like the MTS assay. The half-maximal inhibitory concentration (IC50) was calculated for each treatment. The degree of synergy for combination treatments was determined by calculating the Combination Index (CI), where CI < 1 indicates synergy.[2]

In Vivo Xenograft Studies
  • Animal Models: Nude mice or rats were subcutaneously implanted with human cancer cells (e.g., NCI-H460, HeLa-luc) to establish tumor xenografts.[2][6]

  • Treatment Regimen: Once tumors reached a certain volume, animals were randomized into groups to receive vehicle control, this compound alone, a taxane alone, or a combination of this compound and a taxane.[2] Dosing schedules and routes of administration (e.g., oral for this compound, intravenous for paclitaxel) were specified.[2][5] A study on the optimal combination schedule found that administering this compound for 4 days, starting on the same day or one day after taxane administration, was most effective.[2][3]

  • Efficacy Assessment: Tumor volume and body weight were measured regularly. Antitumor efficacy was evaluated by comparing the tumor growth inhibition between the different treatment groups.[2]

Western Blot Analysis
  • Objective: To assess the mechanism of action of this compound by measuring the levels of specific proteins.

  • Procedure: Cancer cells or normal fibroblast cells were treated with this compound.[2] Cell lysates were then prepared, and proteins were separated by SDS-PAGE.

  • Analysis: Specific antibodies were used to detect target proteins. For instance, the induction of phosphorylated histone H3 (pHH3), a marker of mitotic arrest, was used to confirm the inhibition of Aurora A kinase activity.[2]

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the signaling pathways affected by this compound and the experimental workflows.

TAS119_Mechanism cluster_CellCycle Cell Cycle Progression cluster_Signaling Signaling Pathway G2 G2 Phase M Mitosis G2->M Spindle Spindle Assembly M->Spindle Apoptosis Apoptosis Spindle->Apoptosis Leads to AuroraA Aurora A Kinase AuroraA->Spindle Promotes TAS119 This compound TAS119->AuroraA Inhibits Taxane Taxanes (e.g., Paclitaxel) Microtubules Microtubule Stabilization Taxane->Microtubules Promotes Microtubules->M Arrests Mitosis

Caption: Mechanism of synergistic action between this compound and taxanes.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies cluster_Mechanism Mechanism of Action Studies CellCulture Cancer Cell Lines (Sensitive & Resistant) Treatment_IV Treatment: - this compound - Taxane - Combination CellCulture->Treatment_IV ViabilityAssay Cell Viability Assay (MTS) Treatment_IV->ViabilityAssay DataAnalysis_IV IC50 & Combination Index (CI) Calculation ViabilityAssay->DataAnalysis_IV Xenograft Tumor Xenograft Model (Nude Mice/Rats) Treatment_IVO Treatment Regimen: - Vehicle - this compound - Taxane - Combination Xenograft->Treatment_IVO Measurement Tumor Volume & Body Weight Measurement Treatment_IVO->Measurement Efficacy Evaluation of Antitumor Efficacy Measurement->Efficacy CellTreatment Cell Treatment with this compound WesternBlot Western Blot for pHH3 CellTreatment->WesternBlot Analysis Assessment of Mitotic Arrest WesternBlot->Analysis

Caption: Overview of preclinical experimental workflow for this compound evaluation.

TAS119_Other_Pathways cluster_Targets Molecular Targets cluster_Pathways Affected Pathways TAS119 This compound AuroraA Aurora A Kinase TAS119->AuroraA Inhibits TRK TRK Family Kinases (A, B, C) TAS119->TRK Inhibits Myc Myc Pathway (N-Myc Degradation) AuroraA->Myc BetaCatenin β-Catenin Pathway AuroraA->BetaCatenin TRK_Fusion TRK Fusion Pathway TRK->TRK_Fusion TumorGrowth Inhibition of Tumor Growth Myc->TumorGrowth BetaCatenin->TumorGrowth TRK_Fusion->TumorGrowth

Caption: this compound targets and their associated oncogenic pathways.

References

A Head-to-Head Showdown: TAS-119 Versus Other Mitotic Inhibitors in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncology drug development, mitotic inhibitors remain a cornerstone of cancer therapy. These agents disrupt the process of cell division, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This guide provides a comparative analysis of TAS-119, a potent and selective Aurora A kinase inhibitor, against other notable mitotic inhibitors, including another Aurora A inhibitor, Alisertib, and two Eg5 kinesin spindle protein inhibitors, Filanesib and Ispinesib. This comparison is based on available preclinical data, focusing on their mechanism of action, in vitro efficacy, and the experimental methodologies employed in these studies.

Mechanism of Action: Targeting Critical Mitotic Regulators

Mitotic progression is tightly regulated by a symphony of proteins, and disrupting any key player can halt the entire process. This compound and its counterparts target distinct but equally critical components of the mitotic machinery.

Aurora A Kinase Inhibitors: this compound and Alisertib

This compound is a highly selective, orally active inhibitor of Aurora A kinase, an enzyme that plays a crucial role in centrosome maturation, spindle assembly, and mitotic entry.[1][2] By inhibiting Aurora A, this compound induces mitotic arrest and subsequent apoptosis in cancer cells.[1] Alisertib (MLN8237) is another potent and selective Aurora A kinase inhibitor that has been more extensively studied in clinical trials.[3][4] Inhibition of Aurora A by these drugs leads to characteristic mitotic defects, including the formation of monopolar spindles.[3]

Eg5 Kinesin Spindle Protein Inhibitors: Filanesib and Ispinesib

Filanesib (ARRY-520) and Ispinesib (SB-715992) belong to a different class of mitotic inhibitors that target the kinesin spindle protein (KSP), also known as Eg5.[5][6] Eg5 is a motor protein essential for separating the centrosomes and establishing a bipolar spindle during mitosis.[7] Inhibition of Eg5 by Filanesib or Ispinesib prevents the formation of the bipolar spindle, leading to the formation of monoastral spindles, mitotic arrest, and ultimately, apoptosis.[6][7]

In Vitro Efficacy: A Comparative Look at Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. While direct head-to-head studies are limited, a comparison of reported IC50 values across various cancer cell lines provides insights into the relative potency of these mitotic inhibitors. It is important to note that variations in experimental conditions, such as cell lines and assay methods, can influence these values.

Table 1: Comparative in vitro IC50 Values of Mitotic Inhibitors

Mitotic InhibitorClassCancer Cell LineIC50 (nM)Reference
This compound Aurora A Inhibitor-1.0 (enzymatic assay)[2]
Multiple cancer cell lines(Synergistic with taxanes)[8][9]
Alisertib (MLN8237) Aurora A InhibitorMultiple Myeloma cell lines3 - 1710[4]
Breast Cancer (MCF7)17,130[10]
Breast Cancer (MDA-MB-231)12,430[10]
Colorectal Cancer cell lines60 - >5000[11]
Various cancer cell lines15 - 469[3]
Filanesib (ARRY-520) Eg5 Inhibitor-6 (enzymatic assay)[5]
HCT-15 (Colon)3.7[5]
NCI/ADR-RES (Ovarian)14[5]
K562/ADR (Leukemia)4.2[5]
Type II EOC cells1.5[5]
Ispinesib (SB-715992) Eg5 Inhibitor-0.5 (enzymatic assay)[12]
Various tumor cell lines1.2 - 9.5[6]
Breast cancer cell lines7.4 - 600[13]
PC-3 (Prostate)(Suppresses proliferation at 15-30 nM)[14]

Experimental Protocols

The following sections detail the methodologies used in the preclinical evaluation of these mitotic inhibitors.

Cell Viability and Proliferation Assays
  • This compound: The synergistic effects of this compound in combination with taxanes were evaluated based on cell viability, which was measured using the CellTiter-Glo™ Luminescent Cell Viability Assay that quantifies cellular ATP.[9]

  • Alisertib: The anti-proliferative activity of Alisertib was determined using a BrdU cell proliferation ELISA assay.[3] In other studies, cell viability was assessed using the CyQuant proliferation assay and crystal violet staining.[10][11]

  • Filanesib: The effect of Filanesib on cell proliferation was assessed in various cell lines, with EC50 values determined.[5]

  • Ispinesib: Cell growth inhibition was measured using the CellTiter-Glo Luminescent Cell Viability Assay.[13] Another study utilized the DIMSCAN, a semiautomatic fluorescence-based digital image microscopy system, to quantify viable cell numbers after a 96-hour incubation with the drug.[15]

Kinase Inhibition Assays
  • This compound: The selectivity of this compound for Aurora kinase isotypes was determined by monitoring the auto-phosphorylation of the kinases via Western blot.[9] The enzymatic IC50 was determined to be 1.0 nM for Aurora A and 95 nM for Aurora B.[2][16]

  • Alisertib: The inhibitory activity of Alisertib against Aurora A and B kinases was measured using radioactive Flashplate enzyme assays. Cell-based assays measured Aurora A autophosphorylation (Threonine 288) and Aurora B-mediated phosphorylation of histone H3 (Serine 10) using high-content imaging.[3] The enzymatic IC50 for Aurora A was 1.2 nM.[4]

  • Ispinesib: The inhibitory effect on KSP ATPase activity was a key measure, with an IC50 of less than 10 nM.[17]

In Vivo Xenograft Studies
  • This compound: The in vivo efficacy of this compound in combination with taxanes was evaluated in nude rat and mice xenograft models of human cancer cell lines.[8]

  • Alisertib: Antitumor activity was assessed in mice bearing solid and hematologic human tumor xenografts. Alisertib was administered orally, and tumor growth inhibition was calculated.[3]

  • Filanesib: The in vivo efficacy was demonstrated in mice with subcutaneous xenografts of various human cancer cell lines.[5]

  • Ispinesib: Antitumor activity was evaluated in mouse xenograft models of various cancers, including breast and colon cancer.[6][13] The drug was administered intraperitoneally.[15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by these mitotic inhibitors and a general workflow for preclinical evaluation.

AuroraA_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Inhibitors G2 G2 Phase Prophase Prophase G2->Prophase Metaphase Metaphase Prophase->Metaphase Mitotic_Arrest Mitotic Arrest Prophase->Mitotic_Arrest Inhibition Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase TAS119 This compound AuroraA Aurora A Kinase TAS119->AuroraA Alisertib Alisertib Alisertib->AuroraA Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle Centrosome->Spindle Spindle->Metaphase Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Eg5_Pathway cluster_M M Phase (Mitosis) cluster_Inhibitors Prophase Prophase Metaphase Metaphase Prophase->Metaphase Monoastral_Spindle Monoastral Spindle Prophase->Monoastral_Spindle Inhibition Filanesib Filanesib Eg5 Eg5 (KSP) Filanesib->Eg5 Ispinesib Ispinesib Ispinesib->Eg5 Centrosome_Sep Centrosome Separation Eg5->Centrosome_Sep Bipolar_Spindle Bipolar Spindle Formation Centrosome_Sep->Bipolar_Spindle Bipolar_Spindle->Metaphase Mitotic_Arrest Mitotic Arrest Monoastral_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Preclinical_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Assay Cell-based Assays (Viability, Proliferation) Mechanism Mechanism of Action Studies Assay->Mechanism Kinase Kinase Inhibition Assays Kinase->Mechanism Xenograft Xenograft Models Mechanism->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity PKPD Pharmacokinetics/ Pharmacodynamics Xenograft->PKPD start Drug Candidate start->Assay start->Kinase

References

Safety Operating Guide

Navigating the Safe Disposal of TAS-119: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Crucial Safety Information Regarding the disposal of TAS-119, a potent Aurora A kinase inhibitor, is not publicly available. Researchers, scientists, and drug development professionals are strongly advised to obtain a comprehensive Safety Data Sheet (SDS) directly from their supplier for detailed procedural guidance on its disposal.

While specific disposal protocols for this compound are not accessible through public documentation, this guide provides essential information on its handling and storage, alongside a general framework for the disposal of potent research compounds. Adherence to institutional and local environmental regulations is paramount.

Key Chemical and Biological Data of this compound

For ease of reference, the following table summarizes the essential quantitative data for this compound, a compound intended for research use only and not for human or veterinary use.[1]

PropertyValueSource
Molecular Weight 506.36 g/mol [1][2]
Chemical Formula C23H22Cl2FN5O3[1]
Appearance Solid powder[1]
Purity >98%[1]
IC50 (Aurora A) 1.0 nM[2][3][4]
IC50 (Aurora B) 95 nM[2][3][4]
Storage (Short Term) 0 - 4 °C (days to weeks)[1]
Storage (Long Term) -20 °C (months to years)[1]
Solubility Soluble in DMSO, not in water[1]

General Workflow for Handling and Disposal of Potent Research Compounds

The following diagram outlines a generalized workflow for the safe handling and disposal of a potent research chemical like this compound. This is a foundational guide and must be adapted to the specific recommendations provided in the supplier's Safety Data Sheet and local institutional protocols.

Safe Disposal Workflow for Potent Research Compounds General Disposal Workflow for Potent Research Compounds cluster_Handling Chemical Handling cluster_Waste_Segregation Waste Segregation cluster_Disposal_Pathway Disposal Protocol A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Weigh and Prepare Solutions in a Fume Hood A->B Proceed with Caution C Segregate Waste at Point of Generation B->C After Experimentation D Solid Waste (Contaminated PPE, vials) C->D Categorize E Liquid Waste (Unused solutions, washes) C->E Categorize F Consult Supplier's SDS for Specific Deactivation/Disposal Methods D->F Refer to SDS E->F Refer to SDS G Package Waste in Clearly Labeled, Sealed Containers F->G Follow Protocol H Store Waste in a Designated, Secure Area G->H Follow Protocol I Arrange for Professional Disposal by a Licensed Contractor H->I Follow Protocol

Caption: A generalized workflow for the safe handling and disposal of potent research compounds.

Experimental Protocols Cited

Detailed experimental protocols regarding the proper disposal of this compound are not available in the public domain. The information provided by suppliers indicates that this compound is shipped as a non-hazardous chemical under ambient temperatures.[1] However, this classification does not preclude the need for specific disposal procedures for the compound, especially after it has been used in research applications.

Given that this compound is a potent biological agent, it is imperative that researchers consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS will contain a dedicated section on disposal considerations, which will provide the necessary information for environmentally safe and compliant disposal. This may include instructions on chemical neutralization, incineration, or disposal through a licensed hazardous waste management company.

In the absence of a specific SDS, the precautionary principle should be applied. All waste materials contaminated with this compound, including personal protective equipment (PPE), empty containers, and unused solutions, should be treated as hazardous waste and disposed of in accordance with institutional and local environmental regulations.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Guidelines for TAS-119

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides crucial safety and logistical information for the handling and disposal of TAS-119, a potent and selective Aurora A kinase inhibitor intended for research use only. Given the absence of a specific Safety Data Sheet (SDS), these recommendations are founded on established best practices for managing potent, non-hazardous chemical compounds and cytotoxic agents in a laboratory setting. All personnel must conduct a thorough risk assessment before commencing any work with this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment is paramount to ensure personnel safety during the handling of this compound. The following table outlines the minimum required PPE.

PPE CategoryItemSpecifications and Best Practices
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves that comply with ASTM D6978 standards for chemotherapy drug handling.[1] The outer glove should be changed immediately upon contamination or after every 30-60 minutes of use.[2] The inner glove provides continuous protection while handling equipment.
Body Protection Disposable GownA disposable, solid-front, back-closing gown made of a low-permeability fabric is required. Cuffs should be tucked under the outer pair of gloves.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory where this compound is handled to protect against splashes.
Respiratory Protection N95 Respirator or HigherRecommended when handling the powder form of this compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize exposure risks and maintain a safe laboratory environment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and consult your institution's safety officer.

  • Transport: Use a sealed, secondary container to transport the compound to the designated storage area.

  • Storage: Store this compound in a cool, dry, and dark place, away from incompatible materials. Recommended storage temperatures are 0-4°C for short-term (days to weeks) and -20°C for long-term (months).

Handling and Preparation of Solutions

All handling of powdered this compound and preparation of stock solutions must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet.

  • Preparation: Before handling, ensure the work area is clean and decontaminated. Gather all necessary equipment and reagents.

  • Weighing: When weighing the powdered compound, use a dedicated, clean spatula and weighing vessel.

  • Dissolving: To prepare a stock solution, slowly add the solvent to the this compound powder to avoid aerosolization.

Experimental Use
  • Labeling: Clearly label all containers with the compound name, concentration, date, and hazard information.

  • Containment: Perform all experimental procedures with this compound solutions in a manner that minimizes the creation of aerosols and splashes.

  • Transporting Solutions: Use sealed, secondary containers when moving solutions between work areas.

Emergency Procedures: Spill and Exposure Management

Immediate and appropriate action is critical in the event of a spill or personnel exposure.

Emergency ScenarioProcedural Steps
Minor Spill (on a surface) 1. Alert nearby personnel and restrict access to the area.2. Wearing appropriate PPE, cover the spill with absorbent material.3. Decontaminate the area with a suitable cleaning agent (e.g., 70% ethanol), working from the outside in.4. Collect all contaminated materials in a sealed bag for hazardous waste disposal.
Personnel Exposure (Skin) 1. Immediately remove contaminated clothing and gloves.2. Wash the affected area with copious amounts of soap and water for at least 15 minutes.3. Seek medical attention.
Personnel Exposure (Eyes) 1. Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.2. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All materials contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, gowns, absorbent pads, plasticware) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
Liquid Waste Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not dispose of down the drain.
Sharps Waste Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.

This compound Handling and Disposal Workflow

TAS119_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation & Handling cluster_emergency Emergency Procedures cluster_disposal Disposal Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Safe Transport Handling Handling in Fume Hood Storage->Handling Experiment Experimental Use Handling->Experiment Spill Spill Containment Handling->Spill Exposure Personnel Exposure Protocol Handling->Exposure Experiment->Spill Experiment->Exposure Waste_Collection Waste Segregation & Collection Experiment->Waste_Collection Spill->Waste_Collection Exposure->Waste_Collection EHS_Disposal Disposal via EHS Waste_Collection->EHS_Disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.